molecular formula C34H36N6O9 B12382230 Dnp-peg2-nhco-C2-dbco

Dnp-peg2-nhco-C2-dbco

货号: B12382230
分子量: 672.7 g/mol
InChI 键: IDSUTCQAZYAIAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DNP-PEG2-NHCO-C2-DBCO is a heterobifunctional, clickable hapten reagent designed for advanced bioconjugation applications. Its structure features three key functional elements: a dinitrophenyl (DNP) group that serves as a well-characterized antibody-recruiting motif, a short polyethylene glycol (PEG) spacer that enhances solubility and provides steric flexibility, and a dibenzocyclooctyne (DBCO) group at the opposite terminus. The DBCO group enables copper-free click chemistry via the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, allowing for efficient and specific conjugation to azide-modified molecules under physiological conditions without the need for a toxic copper catalyst. This makes it particularly valuable for modifying sensitive biological molecules like proteins, antibodies, and cells. The primary research value of this compound lies in its ability to link a target of interest to an antibody-based recognition system. It is extensively used in the development of novel diagnostics, targeted drug delivery systems, and chemical biology probes. For instance, it has been applied in the engineering of glycan surfaces on cancer cells for specific antibody recognition. By conjugating the DBCO end to an azide-labeled cell surface and using the DNP moiety to recruit anti-DNP antibodies, researchers can direct the immune system to recognize and engage with the engineered cells. This reagent is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use in humans.

属性

分子式

C34H36N6O9

分子量

672.7 g/mol

IUPAC 名称

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-N'-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]butanediamide

InChI

InChI=1S/C34H36N6O9/c41-32(36-16-15-34(43)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-30(26)38)13-14-33(42)37-18-20-49-22-21-48-19-17-35-29-12-11-28(39(44)45)23-31(29)40(46)47/h1-8,11-12,23,35H,13-22,24H2,(H,36,41)(H,37,42)

InChI 键

IDSUTCQAZYAIAI-UHFFFAOYSA-N

规范 SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCC(=O)NCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

产品来源

United States

Foundational & Exploratory

Unveiling the Architecture and Utility of DNP-PEG2-NHCO-C2-DBCO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the bifunctional molecule DNP-PEG2-NHCO-C2-DBCO, tailored for researchers, scientists, and professionals in the field of drug development. This document elucidates the molecule's core structure, provides key quantitative data, and outlines detailed experimental protocols for its application.

Molecular Structure and Functional Components

This compound is a versatile chemical entity designed for targeted biological applications. Its structure is a composite of three key functional moieties, each with a distinct role: a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) linker, and a dibenzocyclooctyne (DBCO) group.

  • Dinitrophenyl (DNP) Group: This aromatic compound functions as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. In this context, the DNP group serves as an "antibody-recruiting motif," enabling the specific binding of anti-DNP antibodies.[1] This interaction is fundamental to its application in immunology and targeted therapies.

  • Polyethylene Glycol (PEG) Linker: The PEG2 component is a short polyethylene glycol chain that acts as a flexible spacer. This linker provides several advantages, including increased hydrophilicity of the entire molecule and spatial separation between the DNP and DBCO groups, which can minimize steric hindrance and allow each moiety to function optimally.

  • Dibenzocyclooctyne (DBCO) Group: DBCO is a strained alkyne that is highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it can proceed efficiently within a biological environment without interfering with native biochemical processes.[1] The DBCO group allows for the covalent attachment of this molecule to azide-modified biomolecules, such as proteins or cell surfaces.

Below is a diagram illustrating the logical relationship of these components.

DNP DNP (Hapten) PEG PEG2 (Linker) DNP->PEG DBCO DBCO (Click Chemistry Handle) PEG->DBCO

Functional components of this compound.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Weight 672.68 g/mol [2]
Molecular Formula C34H36N6O9[2]
Purity Typically >95% (Varies by supplier)
Solubility Soluble in DMSO and DMF
Storage Store at -20°C for long-term stability

Experimental Protocols

The unique bifunctional nature of this compound allows for a two-step experimental workflow: first, the conjugation of the molecule to a target via its DBCO group, and second, the recruitment of immune components via the DNP hapten.

Protocol for Labeling Azide-Modified Cells with this compound

This protocol outlines the steps for conjugating this compound to cells that have been metabolically labeled with an azide-containing sugar, such as Ac4ManNAz.

Materials:

  • Azide-modified cells

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Bovine Serum Albumin (BSA)

Procedure:

  • Cell Preparation: Harvest azide-modified cells and wash them twice with cold PBS containing 1% BSA. Resuspend the cells in PBS with 1% BSA to a concentration of 1 x 10^6 cells/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 10-100 µM.

  • Incubation: Incubate the cells for 1-2 hours at room temperature or 37°C with gentle agitation. The optimal time and temperature may need to be determined empirically.

  • Washing: After incubation, wash the cells three times with cold PBS containing 1% BSA to remove any unreacted this compound.

  • Verification (Optional): The successful labeling of cells can be verified by flow cytometry using a fluorescently labeled anti-DNP antibody.

Protocol for Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes how to perform an ADCC assay using cells labeled with this compound.

Materials:

  • DNP-labeled target cells (from protocol 3.1)

  • Effector cells (e.g., Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs))

  • Anti-DNP antibodies (IgG isotype)

  • Cell culture medium

  • Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

Procedure:

  • Cell Plating: Plate the DNP-labeled target cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Antibody Addition: Add anti-DNP antibodies to the wells at various concentrations. Include a no-antibody control.

  • Effector Cell Addition: Add effector cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1, 25:1).

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.

  • Cytotoxicity Measurement: Measure the extent of cell lysis using a cytotoxicity detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each condition.

The following diagram illustrates the experimental workflow for cell labeling and subsequent ADCC induction.

cluster_0 Cell Labeling cluster_1 ADCC Assay AzideCells Azide-Modified Cells LabeledCells DNP-Labeled Cells AzideCells->LabeledCells SPAAC Reaction DNP_DBCO This compound DNP_DBCO->LabeledCells AntiDNP Anti-DNP Antibody CellLysis Target Cell Lysis AntiDNP->CellLysis EffectorCell Effector Cell (e.g., NK Cell) EffectorCell->CellLysis LabeledCells_ADCC DNP-Labeled Cells LabeledCells_ADCC->CellLysis

Workflow for DNP-DBCO mediated ADCC.

Signaling and Logical Pathways

The primary application of this compound in the context of drug development is to act as a bridge between a target cell and the immune system. This is not a classical signaling pathway involving intracellular cascades, but rather a logical pathway of induced proximity and subsequent immune activation.

The DBCO end of the molecule allows for its attachment to a target, for instance, a cancer cell that has been engineered to express azido (B1232118) groups on its surface. Once the cancer cell is "painted" with the DNP hapten, circulating anti-DNP antibodies can bind to it. This antibody coating then engages the Fc receptors on immune effector cells, such as NK cells, leading to the activation of ADCC and the destruction of the target cell.

The following diagram illustrates this logical pathway.

TargetCell Target Cell (Azide-Modified) LabeledTarget DNP-Labeled Target Cell TargetCell->LabeledTarget SPAAC DNP_DBCO This compound DNP_DBCO->LabeledTarget ImmuneComplex Immune Complex on Target Cell LabeledTarget->ImmuneComplex AntiDNP_Ab Anti-DNP Antibody AntiDNP_Ab->ImmuneComplex binds DNP ADCC ADCC Activation ImmuneComplex->ADCC NK_Cell NK Cell NK_Cell->ADCC Fc Receptor Binding Lysis Target Cell Lysis ADCC->Lysis

Logical pathway of DNP-DBCO in targeted cell destruction.

Conclusion

This compound is a powerful tool for researchers in immunology and drug development. Its well-defined structure, combining a bioorthogonal conjugation moiety with an immune-recruiting hapten, allows for the targeted destruction of cells of interest. The protocols and data presented in this guide provide a solid foundation for the successful application of this versatile molecule in a variety of research settings.

References

An In-depth Technical Guide to the Mechanism of Action of DNP-PEG2-NHCO-C2-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNP-PEG2-NHCO-C2-DBCO is a bifunctional small molecule at the forefront of targeted immunotherapy, operating as an antibody-recruiting molecule (ARM). Its mechanism of action is predicated on a two-step, bioorthogonal strategy to "paint" target cells with an artificial antigen, the dinitrophenyl (DNP) hapten, thereby redirecting the host's immune system to eliminate them. This guide provides a comprehensive overview of the core mechanism, experimental protocols, and the underlying signaling pathways of this innovative approach to cancer therapy and other targeted treatments.

Core Mechanism of Action

The fundamental principle behind this compound lies in its ability to covalently link to target cells and subsequently recruit endogenous anti-DNP antibodies, which are prevalent in most individuals. This process effectively bypasses the need for the natural expression of tumor-specific antigens and instead leverages a pre-existing immune response. The mechanism can be dissected into two key stages:

Stage 1: Metabolic Glycoengineering and Bioorthogonal Ligation

The initial step involves the metabolic labeling of target cells with an unnatural azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). Cells take up this sugar and process it through their glycosylation machinery, resulting in the presentation of azide (B81097) groups on the cell surface glycoproteins and glycolipids.

Once the cells are adorned with azide moieties, this compound is introduced. The dibenzocyclooctyne (DBCO) group on the molecule reacts specifically and covalently with the azide groups via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[1][2] This reaction is highly efficient and bioorthogonal, meaning it proceeds readily in a biological environment without interfering with native biochemical processes. The polyethylene (B3416737) glycol (PEG) linker provides spacing and improves solubility.

Stage 2: Antibody Recruitment and Immune-Mediated Cytotoxicity

Following the successful ligation of this compound to the cell surface, the dinitrophenyl (DNP) hapten is displayed as a neo-antigen.[1] Endogenous polyclonal anti-DNP IgG and IgM antibodies, present in the serum of most individuals due to environmental exposure, then recognize and bind to the DNP hapten.[3]

This binding event transforms the target cell into an opsonized entity, flagging it for destruction by the immune system through two primary effector pathways:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the bound anti-DNP IgG antibodies is recognized by Fcγ receptors (FcγR) on the surface of immune effector cells, primarily Natural Killer (NK) cells.[4] This engagement triggers the release of cytotoxic granules (containing perforin (B1180081) and granzymes) from the NK cells, inducing apoptosis in the target cell.[4]

  • Complement-Dependent Cytotoxicity (CDC): The binding of anti-DNP antibodies (both IgG and IgM) can activate the classical complement pathway.[5] This leads to the formation of the Membrane Attack Complex (MAC) on the target cell surface, creating pores that disrupt osmotic balance and cause cell lysis.[5][6]

Experimental Data

While specific quantitative data for this compound is emerging, the following table summarizes typical data that would be generated to characterize its activity, based on similar antibody-recruiting molecule studies.

ParameterTypical Value/RangeMethodReference
Metabolic Labeling Efficiency
Percentage of Azide-Positive Cells> 90%Flow Cytometry[2]
DNP Hapten Display
Mean Fluorescence Intensity (MFI)Varies with cell type and labeling conditionsFlow Cytometry with fluorescent anti-DNP antibody[2]
Antibody Recruitment
Apparent Binding Affinity (KD,app) of anti-DNP Ab10-100 nMFlow Cytometry, Surface Plasmon Resonance[7]
Immune-Mediated Cytotoxicity
ADCC (% Lysis)20-60%LDH Release Assay, Calcein AM Release Assay[8][9]
CDC (% Lysis)15-50%Calcein AM Release Assay, Propidium Iodide Staining[5][8]
EC50 for Cytotoxicity1-50 nMDose-response analysis of cytotoxicity assays[10]

Experimental Protocols

Metabolic Labeling of Target Cells with Azide Sugars

Objective: To introduce azide functionalities onto the cell surface of a target cancer cell line (e.g., LS174T colorectal adenocarcinoma cells).[2]

Materials:

  • Target cancer cell line (e.g., LS174T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-azidoacetylmannosamine (Ac4ManNAz) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed the target cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere and reach approximately 50-70% confluency.

  • Prepare the working concentration of Ac4ManNAz in complete culture medium. A final concentration of 50 µM is a good starting point.[2]

  • Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

  • After incubation, wash the cells three times with PBS to remove any unincorporated Ac4ManNAz. The cells are now ready for the click reaction.

Cell Surface Functionalization with this compound

Objective: To covalently attach the DNP hapten to the azide-labeled cells via a SPAAC reaction.[2]

Materials:

  • Azide-labeled cells (from Protocol 3.1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Serum-free cell culture medium or PBS

Protocol:

  • Prepare the working concentration of this compound in serum-free medium or PBS. A final concentration of 50 µM can be used as a starting point.[2]

  • Add the this compound solution to the azide-labeled cells.

  • Incubate for 1-2 hours at 37°C.

  • Wash the cells three times with PBS to remove any unreacted this compound. The cells are now "DNP-painted" and ready for antibody recruitment and downstream assays.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To quantify the killing of DNP-painted target cells by immune effector cells in the presence of anti-DNP antibodies.

Materials:

  • DNP-painted target cells (from Protocol 3.2)

  • Effector cells (e.g., human peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells)

  • Anti-DNP antibody (e.g., rabbit or human polyclonal anti-DNP IgG)

  • Control IgG antibody

  • Assay medium (e.g., RPMI-1640 with 2% FBS)

  • Lactate Dehydrogenase (LDH) release assay kit

Protocol:

  • Plate the DNP-painted target cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Add the anti-DNP antibody or control IgG to the wells at various concentrations.

  • Add the effector cells at a desired effector-to-target (E:T) ratio (e.g., 25:1).

  • Set up control wells:

    • Target cells alone (spontaneous release)

    • Target cells with lysis buffer (maximum release)

    • Effector cells alone

  • Incubate the plate for 4-6 hours at 37°C, 5% CO2.

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Transfer the supernatant to a new 96-well plate and perform the LDH release assay according to the manufacturer's instructions.

  • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

experimental_workflow cluster_labeling Step 1: Metabolic Labeling cluster_click Step 2: Click Chemistry cluster_immune Step 3: Immune Recruitment ac4manaz Ac4ManNAz cancer_cell Cancer Cell ac4manaz->cancer_cell Incubation (48-72h) labeled_cell Azide-labeled Cancer Cell cancer_cell->labeled_cell Metabolic Processing painted_cell DNP-Painted Cancer Cell labeled_cell->painted_cell dnp_dbco This compound dnp_dbco->labeled_cell SPAAC Reaction (1-2h) nk_cell NK Cell painted_cell->nk_cell FcγR Engagement complement Complement Proteins painted_cell->complement C1q Binding anti_dnp Anti-DNP Antibody anti_dnp->painted_cell adcc ADCC nk_cell->adcc cdc CDC complement->cdc

Caption: Experimental workflow for DNP-hapten labeling and immune-mediated killing.

signaling_pathway cluster_adcc Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) cluster_cdc Complement-Dependent Cytotoxicity (CDC) DNP DNP Hapten on Target Cell AntiDNP_IgG Anti-DNP IgG DNP->AntiDNP_IgG Binding Fc_gamma_R Fcγ Receptor (on NK Cell) AntiDNP_IgG->Fc_gamma_R Fc Binding NK_Cell_Activation NK Cell Activation Fc_gamma_R->NK_Cell_Activation Granule_Release Granzyme/Perforin Release NK_Cell_Activation->Granule_Release Apoptosis Target Cell Apoptosis Granule_Release->Apoptosis DNP2 DNP Hapten on Target Cell AntiDNP_Ab Anti-DNP Ab (IgG or IgM) DNP2->AntiDNP_Ab Binding C1q C1q AntiDNP_Ab->C1q Binding Complement_Cascade Complement Cascade Activation C1q->Complement_Cascade MAC Membrane Attack Complex (MAC) Complement_Cascade->MAC Lysis Target Cell Lysis MAC->Lysis

Caption: Signaling pathways for ADCC and CDC initiated by anti-DNP antibody recruitment.

References

Understanding the role of the DNP hapten in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of the DNP Hapten in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-Dinitrophenyl (DNP) group is a small organic molecule, or hapten, that has become an indispensable tool in immunology, biochemistry, and drug development.[1][2][3] Haptens are not immunogenic on their own but can elicit a robust and specific immune response when conjugated to a larger carrier molecule, such as a protein.[2][4][] This property makes the DNP hapten a versatile component for a wide range of bioconjugation applications, from serving as a model immunogen to developing sensitive detection systems and targeted therapeutics.[1][3][4] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies related to the use of the DNP hapten in bioconjugation.

Core Principles of DNP Hapten Bioconjugation

The fundamental principle behind the utility of the DNP hapten lies in its ability to be covalently coupled to larger biomolecules, thereby rendering them immunogenic.[2][] This process, known as hapten-carrier conjugation, is the cornerstone of its application in generating specific antibodies and studying immune responses.

The Hapten-Carrier Effect:

When a DNP hapten is conjugated to a carrier protein, the immune system recognizes the entire conjugate as foreign. This leads to the production of antibodies not only against the carrier protein but also, crucially, against the DNP hapten itself.[3][6][7] These anti-DNP antibodies can then be used for a variety of detection and targeting purposes.

Common Carrier Proteins:

Several carrier proteins are commonly used for DNP conjugation, each with its own advantages:

  • Keyhole Limpet Hemocyanin (KLH): A large, immunogenic protein that elicits a strong immune response, making it ideal for antibody production.[8][9]

  • Bovine Serum Albumin (BSA): A smaller, well-characterized protein often used in immunoassays and as a carrier for immunization.[3][6][7]

  • Ovalbumin (OVA): Another commonly used carrier protein for immunization and immunological studies.[6]

The choice of carrier protein can influence the magnitude and type of immune response.

Bioconjugation Chemistry:

The covalent attachment of DNP to a carrier molecule is typically achieved through reactive functional groups. A common method involves the use of N-Succinimidyl 6-(2,4-dinitroanilino)hexanoate (DNP-NHS ester), which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds.[2] Other methods may utilize different reactive groups to target other amino acid residues.[]

The degree of hapten conjugation, or epitope density, is a critical parameter that can significantly impact the immunogenicity of the conjugate.[10][11][12][13] A higher epitope density does not always lead to a stronger immune response and can sometimes induce tolerance.[11][12][13]

Applications in Research and Drug Development

The unique properties of the DNP hapten have led to its widespread adoption in various scientific disciplines.

Immunology Research:

  • Model Immunogen: DNP-carrier conjugates are extensively used as model antigens to study the fundamental mechanisms of antibody production, B-cell and T-cell activation, and immunological memory.[3][6][14]

  • Induction of Immune Responses: Immunization with DNP-carrier conjugates is a standard method for generating high-titer anti-DNP antibodies for research purposes.[3][8][15]

Immunoassays and Detection Systems:

  • ELISA, Western Blotting, and Immunohistochemistry: Anti-DNP antibodies are valuable reagents in various immunoassays for the detection of DNP-labeled molecules.[1][16][17]

  • Biotin-Free Detection: The DNP-anti-DNP system serves as an excellent alternative to the biotin-streptavidin system, particularly in applications where endogenous biotin (B1667282) may cause background interference.[1][17][18]

  • Tyramide Signal Amplification (TSA): DNP-tyramide is used in TSA to achieve high-density labeling of target proteins or nucleic acids, significantly enhancing detection sensitivity in techniques like immunofluorescence and in situ hybridization.[19]

Drug Development and Therapeutics:

  • Vaccine Development: Haptens like DNP are used to enhance the immune response to weakly immunogenic antigens, a strategy explored in vaccine design.[4]

  • Antibody-Drug Conjugates (ADCs): The principle of hapten-carrier conjugation is relevant to the design of ADCs, where a cytotoxic drug (acting as a hapten) is linked to an antibody that targets cancer cells.

  • Targeted Cancer Immunotherapy: Multivalent presentations of DNP on targeting moieties, such as hyaluronic acid, can be used to recruit anti-DNP antibodies to the surface of cancer cells, thereby flagging them for destruction by the immune system.[20]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the DNP hapten in various experimental contexts.

Table 1: DNP-Carrier Conjugate Characteristics

Carrier ProteinHapten to Carrier Ratio (molar)Reference
Bovine Serum Albumin (BSA)~40 DNP/molecule[3][7]
Keyhole Limpet Hemocyanin (KLH)≥400 DNP/molecule[9]
Rabbit Serum Albumin (RSA)0.5 - 30 DNP/molecule[10]
Polymerized flagellin (B1172586) (POL)Varied (low, intermediate, high)[11][12][13]

Table 2: Experimental Parameters for Anti-DNP Antibody Production

ParameterValueExperimental ContextReference
Cell Density1 x 10^6 cells/cultureIn vitro primary anti-DNP antibody production[15]
Antigen Concentration5 - 10 µ g/culture In vitro primary anti-DNP antibody production[15]
Immunization Dose (Rabbits)0.27 or 2.7 µmol/kgIntravenous administration of DNP-F[10]
Immunization Dose (Rats)0.027 - 27 µmol/kg/dayIntramuscular administration of DNP-F[10]
Immunization Dose (Zebrafish)1 mg/L DNP-KLH (injection)Intraperitoneal injection[21]
Immunization Dose (Zebrafish)35 mg/L DNP-KLH (immersion)Mucosal bath immersion[21]

Table 3: Anti-DNP Antibody Characteristics

Antibody IsotypeObservationExperimental ContextReference
IgMPrimarily produced in early in vitro responsePrimary in vitro anti-DNP antibody production[15]
IgEProduced by hybridomas after specific immunizationProduction of monoclonal IgE anti-DNP antibodies[8]
IgG and IgMProduced after in vivo immunizationIntravenous administration of DNP-F in rabbits[10]
IgGPredominant isotype after secondary immunizationDNP-KLH immunization in hyenas[22]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key experiments involving the DNP hapten.

Protocol 1: Immunization of Mice with DNP-KLH for Antibody Production

This protocol is adapted from standard immunization procedures.[8][23]

Materials:

  • DNP-KLH conjugate

  • Complete Freund's Adjuvant (CFA) or another suitable adjuvant

  • Phosphate-Buffered Saline (PBS)

  • Syringes and needles

  • Mice (e.g., BALB/c strain)

Procedure:

  • Antigen Preparation: Prepare an emulsion of DNP-KLH in CFA. A common ratio is 1:1 (v/v) of DNP-KLH solution in PBS to CFA. The final concentration of DNP-KLH is typically 50-100 µg per mouse for the initial immunization.

  • Primary Immunization: Inject each mouse subcutaneously or intraperitoneally with 100-200 µL of the DNP-KLH/CFA emulsion.

  • Booster Immunizations: Administer booster injections every 2-3 weeks. For boosters, use DNP-KLH emulsified in Incomplete Freund's Adjuvant (IFA) or dissolved in PBS.

  • Titer Monitoring: Collect small blood samples from the tail vein 7-10 days after each booster to monitor the anti-DNP antibody titer using ELISA.

  • Final Bleed: Once a high antibody titer is achieved, perform a terminal bleed via cardiac puncture to collect a larger volume of serum.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP Antibody Titer

This protocol describes a standard indirect ELISA to determine the concentration of anti-DNP antibodies in serum.[22][24]

Materials:

  • DNP-BSA conjugate

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Serum samples containing anti-DNP antibodies (and negative control serum)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute DNP-BSA in coating buffer to a concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with washing buffer.

  • Primary Antibody Incubation: Prepare serial dilutions of the serum samples in blocking buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Development: Add 100 µL of the substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Visualizations

Signaling Pathway

DNP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DNP DNP Antigen IgE_anti_DNP IgE anti-DNP DNP->IgE_anti_DNP Binds FcεRI FcεRI Receptor IgE_anti_DNP->FcεRI Complexes with ITAM ITAM FcεRI->ITAM Activates Syk Syk ITAM->Syk Recruits & Activates PKC PKC Syk->PKC Indirectly Activates PLA2 PLA2 Syk->PLA2 Indirectly Activates Ca_increase Intracellular Ca²⁺ Increase Syk->Ca_increase Leads to Degranulation Degranulation PKC->Degranulation Induces AA Arachidonic Acid (AA) PLA2->AA Increases Bioavailability 5LO 5-Lipoxygenase (5LO) AA->5LO Substrate for Leukotrienes Leukotrienes (e.g., LTC4) 5LO->Leukotrienes Produces Ca_increase->Degranulation Promotes

Caption: DNP antigen-mediated signaling cascade via the IgE/FcεRI receptor complex.[25]

Experimental Workflow

ELISA_Workflow start Start coat Coat Plate with DNP-BSA start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_primary Add Anti-DNP Serum Samples wash2->add_primary wash3 Wash add_primary->wash3 add_secondary Add Enzyme-conjugated Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate end End read_plate->end

Caption: Workflow for a typical indirect ELISA to detect anti-DNP antibodies.

Logical Relationship

DNP_Application_Logic DNP_Hapten DNP Hapten (Non-immunogenic) DNP_Conjugate DNP-Carrier Conjugate (Immunogenic) DNP_Hapten->DNP_Conjugate Carrier_Protein Carrier Protein (e.g., KLH, BSA) Carrier_Protein->DNP_Conjugate Immunization Immunization DNP_Conjugate->Immunization Anti_DNP_Antibodies Anti-DNP Antibodies Immunization->Anti_DNP_Antibodies Applications Applications Anti_DNP_Antibodies->Applications Immunoassays Immunoassays (ELISA, WB, IHC) Applications->Immunoassays Targeted_Therapies Targeted Therapies Applications->Targeted_Therapies Detection_Systems Detection Systems (Biotin-free) Applications->Detection_Systems

Caption: Logical flow from DNP hapten to its diverse research applications.

References

The Core Function of DBCO Linkers in Copper-Free Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the demand for highly efficient, specific, and biocompatible ligation techniques is paramount. Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a revolutionary tool, and at its heart lies the dibenzocyclooctyne (DBCO) linker. This technical guide provides a comprehensive overview of the function of DBCO linkers, their mechanism of action, and their application in research and drug development, supported by quantitative data and detailed experimental protocols.

The Fundamental Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary function of a DBCO linker is to react with an azide-functionalized molecule in a highly selective and efficient manner without the need for a cytotoxic copper catalyst.[1][] This reaction, known as SPAAC, is a cornerstone of bioorthogonal chemistry, allowing for the formation of a stable covalent bond in complex biological environments.[1][3]

The driving force behind this reaction is the significant ring strain of the cyclooctyne (B158145) ring within the DBCO molecule.[1][4] This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide (B81097), enabling the reaction to proceed rapidly under physiological conditions (neutral pH and ambient or body temperature) in aqueous environments.[1][] The result is a stable triazole linkage, formed with high specificity and minimal side reactions.[5][6]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions DBCO DBCO-Linker Triazole Stable Triazole Linkage DBCO->Triazole + Azide Azide-Molecule Azide->Triazole Conditions - Copper-Free - Physiological pH - Aqueous Environment - Room Temperature

Core Advantages of DBCO-Mediated Bioconjugation

The unique properties of DBCO linkers offer several distinct advantages for researchers and drug developers:

  • Biocompatibility and Bioorthogonality: The most significant advantage is the elimination of the cytotoxic copper(I) catalyst required in traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This makes DBCO linkers ideal for in vivo applications, including live cell imaging and the development of therapeutics.[7][8] The DBCO and azide groups are highly selective for each other and do not interfere with native biochemical processes.[1][3]

  • Rapid Reaction Kinetics: The inherent ring strain of the DBCO moiety leads to fast reaction kinetics, with some reactions proceeding to completion in under five minutes.[1] This allows for efficient conjugation even at low concentrations of reactants.[1]

  • High Efficiency and Yield: The SPAAC reaction between DBCO and an azide is highly efficient, often resulting in near-quantitative yields of the desired conjugate.[5] This is particularly crucial in applications like the synthesis of antibody-drug conjugates (ADCs), where a precise drug-to-antibody ratio (DAR) is critical for efficacy.[1]

  • Stability of Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the bioconjugate under physiological conditions.[3] Both the DBCO and azide functional groups also exhibit good stability on biomolecules prior to conjugation.[1]

Quantitative Data for DBCO-Mediated Reactions

The efficiency of DBCO-mediated bioconjugation can be influenced by several factors. The following tables summarize key quantitative parameters to aid in experimental design.

ParameterTypical Value/RangeConditionsSource(s)
Molar Excess (DBCO-NHS ester to Antibody) 5-30 foldRoom Temperature, 30-60 min[1]
Molar Excess (Azide-modified molecule to DBCO-Antibody) 1.5-4 fold4°C to 37°C, 2-24 hours[1]
Reaction Time (SPAAC) < 5 min to overnightDependent on concentration and reactants[1]
Optimal pH 7.0 - 9.0Aqueous buffer (e.g., PBS)[1]
DBCO Stability (on IgG) ~3-5% loss of reactivity4 weeks at 4°C or -20°C[1]
DBCO ConstructReactant AzideBufferRate Constant (M⁻¹s⁻¹)Source(s)
Sulfo DBCO-amine Model AzidesVarious0.27 - 1.22[9]
DBCO-Trastuzumab Model AzidesHEPES & PBSSlower than Sulfo DBCO-amine[9]
DBCO-PEG5-Trastuzumab Model AzidesHEPES & PBS0.18 - 0.37[9]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for the labeling of an antibody with a DBCO-NHS ester and the subsequent copper-free click chemistry reaction.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine).

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.[10]

  • DBCO-NHS Ester Preparation: Dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[11]

  • Conjugation Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[10] The final concentration of DMSO should be kept below 20% to avoid denaturation of the antibody.[10][11]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[10][11]

  • Quenching (Optional): To quench any unreacted DBCO-NHS ester, add a quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[7]

  • Purification: Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting column, spin filtration, or dialysis against the desired storage buffer (e.g., PBS).[3][12]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at its characteristic absorbance maximum (around 309 nm).[12][13] The progress of the reaction can be monitored by the decrease in absorbance at ~310 nm as the DBCO is consumed.[9][10]

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Antibody in Amine-Free Buffer C Mix Antibody and DBCO-NHS Ester A->C B Dissolve DBCO-NHS Ester in DMSO B->C D Incubate at Room Temperature C->D E Quench Reaction (Optional) D->E F Purify using Desalting Column E->F G Characterize DOL by UV-Vis Spectroscopy F->G

Protocol 2: Copper-Free Click Chemistry Conjugation

Objective: To conjugate the DBCO-activated antibody with an azide-containing molecule (e.g., a drug, fluorophore, or peptide).

Materials:

  • DBCO-activated antibody (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[1]

  • Incubation: Incubate the reaction mixture. Common incubation conditions are 2-4 hours at room temperature or overnight at 4°C.[10] For some applications, the incubation can be extended up to 48 hours.[1]

  • Purification: Purify the resulting antibody conjugate to remove any unreacted azide-functionalized molecule. The purification method will depend on the properties of the conjugate and may include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

  • Analysis: Analyze the final conjugate using methods such as SDS-PAGE, which should show a band shift corresponding to the increased molecular weight of the conjugate, and mass spectrometry to confirm the final product and determine the drug-to-antibody ratio (DAR).[1]

Applications in Research and Drug Development

The versatility of DBCO linkers has led to their widespread adoption in numerous applications:

  • Antibody-Drug Conjugates (ADCs): DBCO linkers are extensively used in the synthesis of ADCs, enabling the precise attachment of potent cytotoxic drugs to monoclonal antibodies.[14][15] Both cleavable and non-cleavable DBCO linkers are available, offering different mechanisms for payload release.[12][16]

  • Live Cell Imaging: The biocompatibility of copper-free click chemistry makes it an invaluable tool for labeling and visualizing biomolecules in living cells without perturbing their natural functions.[7][17]

  • PROTACs: DBCO linkers are also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[16][18]

  • Surface Functionalization: DBCO linkers can be used to functionalize surfaces, such as those of nanoparticles or liposomes, for targeted drug delivery and diagnostic applications.[19][20]

  • Biomolecule Labeling: DBCO linkers are used to label a wide range of biomolecules, including proteins, peptides, nucleic acids, and lipids, for various research purposes.[5][]

Conclusion

DBCO linkers are a powerful and versatile tool in the field of bioconjugation. Their ability to facilitate rapid, specific, and biocompatible copper-free click chemistry reactions has revolutionized the way researchers approach the labeling and modification of biomolecules. From fundamental research in live cell imaging to the development of next-generation therapeutics like ADCs and PROTACs, the DBCO linker continues to be a critical component in advancing scientific discovery and improving human health. The quantitative data and detailed protocols provided in this guide offer a solid foundation for the successful implementation of DBCO-mediated strategies in the laboratory.

References

An In-depth Technical Guide to DNP-PEG2-NHCO-C2-DBCO: Chemical Properties, Synthesis, and Applications in Antibody Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of DNP-PEG2-NHCO-C2-DBCO, a bifunctional molecule designed for advanced bioconjugation and immunotherapy research. This molecule serves as a "clickable" hapten, enabling the recruitment of endogenous or therapeutic antibodies to specific sites of interest, such as the surface of cancer cells.

Core Chemical Properties

This compound is a precisely engineered molecule that incorporates three key functional domains: a 2,4-dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) moiety. The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier. The PEG spacer enhances solubility and provides spatial separation between the functional ends. The DBCO group is a strained alkyne that readily participates in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.[1][2]

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₃₄H₃₆N₆O₉
Molecular Weight 672.68 g/mol
Appearance Likely a solid
Solubility Soluble in DMSO and other organic solvents. The PEG linker enhances aqueous solubility.
Storage Conditions Store at -20°C, desiccated and protected from light. Avoid frequent freeze-thaw cycles.

Synthesis of this compound

  • Synthesis of the DNP-PEG Linker with a free amine (DNP-PEG2-NH2).

  • Synthesis of an activated DBCO ester (DBCO-C2-NHS ester).

  • Coupling of the DNP-PEG-amine with the DBCO-NHS ester.

Below are detailed experimental protocols for each stage.

Experimental Protocol: Synthesis of DNP-PEG2-NH2

This protocol describes the synthesis of the DNP-functionalized PEG linker with a terminal amine group.

Materials:

  • Amino-PEG2-amine

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and Hexanes for chromatography

Procedure:

  • Dissolve Amino-PEG2-amine (1 equivalent) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (1.1 equivalents) to the solution to act as a base.

  • Slowly add a solution of DNFB (1 equivalent) in the same solvent to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield DNP-PEG2-NH2.

  • Characterize the product by ¹H NMR and Mass Spectrometry.

Experimental Protocol: Synthesis of DBCO-C2-NHS ester

This protocol details the activation of a DBCO-containing carboxylic acid for subsequent coupling.

Materials:

  • DBCO-C2-COOH (DBCO-propanoic acid)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve DBCO-C2-COOH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC or EDC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Concentrate the filtrate under reduced pressure.

  • The crude DBCO-C2-NHS ester can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or chromatography.

Experimental Protocol: Coupling of DNP-PEG2-NH2 and DBCO-C2-NHS ester

This final step couples the two previously synthesized fragments to yield the target molecule.

Materials:

  • DNP-PEG2-NH2

  • DBCO-C2-NHS ester

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve DNP-PEG2-NH2 (1 equivalent) in anhydrous DCM or DMF.

  • Add TEA or DIPEA (1.1 equivalents) to the solution.

  • Add a solution of DBCO-C2-NHS ester (1.05 equivalents) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the final product, this compound, by silica gel column chromatography or preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthesis of this compound cluster_dnp_peg Synthesis of DNP-PEG2-NH2 cluster_dbco_nhs Synthesis of DBCO-C2-NHS ester Amino-PEG2-amine Amino-PEG2-amine DNP-PEG2-NH2 DNP-PEG2-NH2 Amino-PEG2-amine->DNP-PEG2-NH2 DNFB, Base This compound This compound DNP-PEG2-NH2->this compound Coupling DBCO-C2-COOH DBCO-C2-COOH DBCO-C2-NHS ester DBCO-C2-NHS ester DBCO-C2-COOH->DBCO-C2-NHS ester NHS, DCC/EDC DBCO-C2-NHS ester->this compound Coupling

Caption: Synthetic pathway for this compound.

Applications in Antibody Recruitment and Cell Surface Engineering

The primary application of this compound is in the field of chemical biology and immunotherapy, where it is used to modify the surface of cells with DNP haptens. This modification allows for the recruitment of anti-DNP antibodies to the cell surface, which can then trigger an immune response against the targeted cell. This is particularly relevant in the context of cancer immunotherapy.

Experimental Workflow: Cell Surface Modification and Antibody Recruitment

This workflow outlines the general steps for modifying azide-labeled cells with this compound and subsequently detecting the recruitment of anti-DNP antibodies.

G Start Start Metabolic Labeling Metabolically label cells with an azide-containing sugar Start->Metabolic Labeling Wash Cells Wash cells to remove unincorporated sugar Metabolic Labeling->Wash Cells Incubate with DBCO Incubate cells with This compound Wash Cells->Incubate with DBCO Wash Again Wash cells to remove unreacted DBCO compound Incubate with DBCO->Wash Again Add Antibody Incubate with fluorescently labeled anti-DNP antibody Wash Again->Add Antibody Final Wash Wash cells to remove unbound antibody Add Antibody->Final Wash Analyze Analyze by Flow Cytometry or Fluorescence Microscopy Final Wash->Analyze

Caption: Experimental workflow for cell surface modification and antibody recruitment.

Detailed Experimental Protocol: Flow Cytometry Analysis of Antibody Recruitment

This protocol provides a step-by-step method for quantifying the recruitment of anti-DNP antibodies to the surface of modified cells using flow cytometry.

Materials:

  • Target cells (e.g., a cancer cell line)

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • This compound

  • Fluorescently labeled anti-DNP antibody (e.g., FITC-anti-DNP)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Flow cytometer

Procedure:

  • Metabolic Labeling: Culture target cells in the presence of an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 48-72 hours to allow for incorporation into cell surface glycans.

  • Cell Preparation: Harvest the cells and wash them three times with cold PBS containing 1% BSA (FACS buffer).

  • DBCO Conjugation: Resuspend the cells in FACS buffer and add this compound to a final concentration of 10-50 µM. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the cells three times with FACS buffer to remove any unreacted this compound.

  • Antibody Staining: Resuspend the cells in FACS buffer and add the fluorescently labeled anti-DNP antibody at the manufacturer's recommended concentration. Incubate for 30-60 minutes on ice in the dark.

  • Final Wash: Wash the cells three times with FACS buffer to remove any unbound antibody.

  • Flow Cytometry: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. A significant increase in fluorescence intensity in the appropriate channel will be observed for cells treated with both the azide (B81097) sugar and the this compound compared to control cells.

Signaling Pathway: Complement-Dependent Cytotoxicity (CDC)

The recruitment of anti-DNP antibodies to the cell surface can initiate downstream effector functions, such as Complement-Dependent Cytotoxicity (CDC). This pathway leads to the formation of the Membrane Attack Complex (MAC) and subsequent lysis of the target cell.

G CellSurface Target Cell Surface with DNP haptens AntiDNP Anti-DNP Antibody (IgG or IgM) CellSurface->AntiDNP binds C1q C1q binding AntiDNP->C1q C1 Activation of C1 complex C1q->C1 C4C2 Cleavage of C4 and C2 C1->C4C2 C3Convertase Formation of C3 convertase (C4b2a) C4C2->C3Convertase C3 Cleavage of C3 to C3a and C3b C3Convertase->C3 C5Convertase Formation of C5 convertase (C4b2a3b) C3->C5Convertase C5 Cleavage of C5 to C5a and C5b C5Convertase->C5 MAC Membrane Attack Complex (C5b-9) Formation C5->MAC Lysis Cell Lysis MAC->Lysis

Caption: Classical pathway of complement activation leading to cell lysis.

Conclusion

This compound is a valuable tool for researchers in chemical biology, immunology, and drug development. Its unique trifunctional structure allows for the precise installation of DNP haptens onto azide-modified biological targets through a highly efficient and bioorthogonal click chemistry reaction. This enables the study of antibody recruitment and the subsequent engagement of immune effector functions, opening up new avenues for the development of targeted immunotherapies. The detailed protocols provided in this guide offer a starting point for the synthesis and application of this versatile molecule in a research setting.

References

Applications of Haptens in Immunological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Haptens are small molecules that, on their own, are incapable of eliciting an immune response. However, when covalently attached to a larger carrier molecule, typically a protein, they become immunogenic and can induce the production of specific antibodies.[1][2] This principle, known as the hapten-carrier effect, has become a cornerstone of immunological research, enabling the generation of antibodies against a vast array of small molecules such as drugs, hormones, pesticides, and toxins.[][4] This technical guide provides an in-depth overview of the applications of haptens in immunological research, complete with detailed experimental protocols, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals.

The core utility of haptens lies in their ability to make the non-immunogenic immunogenic. The hapten acts as the epitope for antibody recognition, while the carrier protein provides the necessary T-cell help to activate B-cells and initiate an antibody response.[5][6] This allows for the development of highly specific immunoassays for the detection and quantification of small molecules, the production of catalytic antibodies, and the design of novel vaccines.[7][8]

Generation of Anti-Hapten Antibodies

The production of high-affinity, specific antibodies against a hapten is the primary goal for many immunological applications. This process involves three key stages: hapten-carrier conjugation, immunization, and antibody titer determination.

Hapten-Carrier Conjugation

The choice of carrier protein and conjugation chemistry is critical for a successful immune response.[9][10] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA).[1][][11] The selection of a carrier should consider its immunogenicity and the availability of reactive groups for conjugation.[9]

Table 1: Common Carrier Proteins for Hapten Conjugation

Carrier ProteinMolecular Weight (kDa)ImmunogenicityKey Features
Keyhole Limpet Hemocyanin (KLH)4,500 - 13,000HighLarge, complex glycoprotein (B1211001) with numerous primary amines for conjugation. Widely considered the most immunogenic carrier.[1][12][13]
Bovine Serum Albumin (BSA)~67ModerateAbundant, soluble, and well-characterized protein with many available lysine (B10760008) residues.[1][][11]
Ovalbumin (OVA)~45ModerateA well-characterized protein often used as a carrier and for screening assays.[11]

The conjugation strategy depends on the functional groups present on the hapten. The following table summarizes common conjugation chemistries.

Table 2: Common Hapten-Carrier Conjugation Chemistries

Functional Group on HaptenCrosslinker/ReagentReactive Group on CarrierResulting Bond
Carboxyl (-COOH)EDC/NHSAmine (-NH₂)Amide
Amine (-NH₂)GlutaraldehydeAmine (-NH₂)Schiff base (reduced to a stable secondary amine)
Thiol (-SH)Maleimide-activated carrierThiol (-SH)Thioether
Aldehyde/Ketone(Carboxymethoxy)amineAmine (-NH₂)Oxime

This protocol describes a two-step method for conjugating a hapten with a carboxyl group to the primary amines of a carrier protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[9]

Materials:

  • Hapten with a carboxyl group

  • Carrier protein (e.g., BSA, KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Glycine or Tris, pH 7.5

  • Desalting column or dialysis cassette (10K MWCO)

Procedure:

  • Carrier Protein Preparation: Dissolve the carrier protein in the Coupling Buffer at a concentration of 5-10 mg/mL.

  • Hapten Activation:

    • Dissolve the hapten in the Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS/Sulfo-NHS to the hapten solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation:

    • Immediately add the activated hapten solution to the carrier protein solution. A common starting molar ratio of hapten to carrier protein is 20:1 to 100:1.[9]

    • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification: Remove excess unreacted hapten and crosslinkers by dialysis against PBS or by using a desalting column.

  • Characterization (Optional but Recommended):

    • Determine the hapten density (moles of hapten per mole of carrier) using MALDI-TOF mass spectrometry.[5][14][15] The mass of the conjugate will increase with the number of attached haptens.[5][14]

    • Alternatively, spectrophotometric methods can be used if the hapten has a unique absorbance spectrum.

Immunization

Once the hapten-carrier conjugate is prepared and purified, it is used to immunize an animal to elicit an antibody response. The choice of animal (commonly mice or rabbits) and adjuvant is crucial for a robust immune response. Freund's adjuvant is commonly used, with Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent booster injections.[9][16]

Table 3: Typical Immunization Schedule for Rabbits

DayProcedureAdjuvantRoute of AdministrationAntigen Dose (per rabbit)
0Primary ImmunizationComplete Freund's Adjuvant (CFA)Subcutaneous (multiple sites)100-500 µg
14Booster 1Incomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)50-250 µg
28Booster 2Incomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)50-250 µg
35Test BleedN/AEar artery or veinN/A
42Booster 3Incomplete Freund's Adjuvant (IFA)Subcutaneous (multiple sites)50-250 µg
56Production BleedN/AEar artery or veinN/A

Materials:

  • Purified hapten-carrier conjugate

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile saline or PBS

  • Syringes and needles

  • New Zealand White rabbits

Procedure:

  • Antigen Preparation:

    • For the primary immunization, prepare an emulsion by mixing equal volumes of the hapten-carrier conjugate (in sterile saline or PBS) and CFA. The final concentration should allow for the desired dose in a total volume of 1 mL.

    • For booster injections, prepare an emulsion with IFA in the same manner.

  • Primary Immunization (Day 0):

    • Inject the 1 mL of the CFA emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Injections:

    • Administer booster injections with the IFA emulsion on days 14, 28, and 42, following the same procedure as the primary immunization.

  • Blood Collection:

    • Perform a test bleed on day 35 to assess the antibody titer.

    • If the titer is sufficient, perform a larger production bleed on day 56.

    • Separate the serum from the clotted blood and store at -20°C or -80°C.

Antibody Titer Determination by Indirect ELISA

An indirect Enzyme-Linked Immunosorbent Assay (ELISA) is used to determine the titer of the anti-hapten antibodies in the collected serum. The titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background.[7][17]

Materials:

  • Hapten conjugated to a different carrier protein than used for immunization (e.g., if immunized with Hapten-KLH, use Hapten-BSA for coating)

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)

  • Rabbit serum samples (and pre-immune serum as a negative control)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of the hapten-carrier conjugate (1-10 µg/mL in Coating Buffer).

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation:

    • Prepare serial dilutions of the rabbit serum (e.g., 1:1,000 to 1:1,280,000) in Blocking Buffer.

    • Add 100 µL of each dilution to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of the substrate to each well.

    • Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The titer is the reciprocal of the highest dilution that gives an absorbance value significantly above the pre-immune serum control.[7][17]

Table 4: Representative Anti-Hapten Antibody Titers and Affinities

HaptenCarrier ProteinImmunization AdjuvantAntibody TiterBinding Affinity (Kd)
Atrazine derivativeBSAFreund's Adjuvant1:50,000 - 1:200,0009.28 x 10⁸ L/mol
2,4-DBSAFreund's Adjuvant1:20,000 - 1:100,0008.59 x 10⁷ L/mol
Ochratoxin AOVAFreund's Adjuvant> 1:12,8003.7 x 10⁸ L/mol[18]
Dinitrophenol (DNP)BSAFreund's AdjuvantNot specifiedLow µM to nM range[19]
Tn AntigenKLHGPI-01001:10,240 (IgG)[20]Not specified

Immunoassays for Hapten Detection

The antibodies generated against haptens are invaluable tools for the development of sensitive and specific immunoassays. The most common format for small molecule detection is the competitive ELISA.[21]

Competitive ELISA

In a competitive ELISA, the hapten in the sample competes with a labeled hapten (or a hapten-protein conjugate) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the hapten in the sample.

Materials:

  • Anti-hapten antibody (produced as described above)

  • 96-well ELISA plates

  • Hapten-enzyme conjugate (e.g., Hapten-HRP) or hapten-protein conjugate for coating

  • Coating Buffer, Wash Buffer, Blocking Buffer, Substrate, Stop Solution (as for indirect ELISA)

  • Hapten standards of known concentrations

  • Samples containing the hapten of interest

Procedure (Antibody-Coated Plate Format):

  • Plate Coating: Coat the wells with the anti-hapten antibody (1-10 µg/mL in Coating Buffer). Incubate overnight at 4°C.

  • Washing and Blocking: Wash and block the plate as described for the indirect ELISA.

  • Competition:

    • Add 50 µL of the hapten standards or samples to the wells.

    • Immediately add 50 µL of the hapten-enzyme conjugate to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Development, Stopping, and Reading: Proceed as described for the indirect ELISA.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance against the logarithm of the hapten standard concentration.

    • Determine the concentration of the hapten in the samples by interpolating their absorbance values on the standard curve.

    • The IC50 value, the concentration of hapten that causes 50% inhibition of the maximum signal, is a key parameter for assay sensitivity.[22][23]

Table 5: Representative Sensitivities of Competitive ELISAs for Haptens

HaptenAntibody TypeIC50
AtrazinePolyclonal12 ng/mL
2,4-DPolyclonal70 ng/mL
Imidacloprid (B1192907)Polyclonal17.3 ng/mL[24]
Aflatoxin B1Monoclonal3.72 - 7.22 µg/kg[6]
HT-2 ToxinMonoclonal57 ng/mL[1]
CypermethrinMonoclonal2.49 ng/mL[25]
Ochratoxins (OTA & OTB)Monoclonal0.2 ng/mL[18]
Total ChromiumMonoclonal8.64 µg/L[26]

Haptens in Vaccine Development

The hapten-carrier principle is also being explored for the development of vaccines against non-immunogenic targets, such as drugs of abuse and certain cancer-associated carbohydrate antigens.[7][27] By conjugating these haptens to an immunogenic carrier, it is possible to induce an antibody response that can neutralize the target molecule.[7][27] For example, vaccines against nicotine (B1678760) and opioids are in various stages of development.[27]

Visualizing Key Workflows and Pathways

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways.

Hapten_Antibody_Production cluster_0 Conjugation cluster_1 Immunization cluster_2 Antibody Production & Use Hapten Hapten (Small Molecule) Conjugate Hapten-Carrier Conjugate Hapten->Conjugate Covalent Bonding Carrier Carrier Protein (e.g., KLH, BSA) Carrier->Conjugate Immunization Immunize Animal (e.g., Rabbit) Conjugate->Immunization Serum Collect Antiserum Immunization->Serum Booster Injections Antibodies Purify Anti-Hapten Antibodies Serum->Antibodies Immunoassay Develop Immunoassay (e.g., ELISA) Antibodies->Immunoassay

Caption: Workflow for generating anti-hapten antibodies.

Hapten_Immune_Response HaptenCarrier Hapten-Carrier Conjugate BCell Hapten-Specific B-Cell HaptenCarrier->BCell Binds to B-Cell Receptor APC Antigen Presenting Cell (APC) (e.g., B-Cell) THelper Helper T-Cell APC->THelper Presents Carrier Peptide on MHC-II THelper->BCell Activates B-Cell BCell->APC Internalizes & Processes Carrier Protein PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates Antibodies Anti-Hapten Antibodies PlasmaCell->Antibodies Secretes

Caption: Simplified signaling pathway of a hapten-induced immune response.

Competitive_ELISA cluster_0 High Hapten Concentration in Sample cluster_1 Low Hapten Concentration in Sample Ab1 Ab Result1 Low Signal Hapten_Sample1 H Hapten_Sample1->Ab1 Binds Hapten_Labeled1 H* Ab2 Ab Result2 High Signal Hapten_Sample2 H Hapten_Labeled2 H* Hapten_Labeled2->Ab2 Binds

References

An In-Depth Technical Guide to DNP-PEG2-NHCO-C2-DBCO for Targeted Protein Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of DNP-PEG2-NHCO-C2-DBCO, a trifunctional molecule, for targeted protein delivery. The core strategy involves a two-step "tag-and-target" approach. First, target cells are metabolically engineered to express azide (B81097) groups on their surface glycans. The this compound molecule is then covalently attached to these cells via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, effectively "tagging" them with the dinitrophenyl (DNP) hapten. Subsequently, a protein of interest, conjugated to an anti-DNP antibody, can be specifically delivered to these tagged cells. This system leverages the high affinity and specificity of the anti-DNP antibody for the DNP hapten to achieve targeted delivery and can trigger downstream effector functions, offering a versatile platform for therapeutic and research applications.

Introduction to this compound

This compound is a rationally designed chemical tool for bioconjugation and targeted delivery applications. Its structure consists of three key functional moieties:

  • Dinitrophenyl (DNP) Group: A well-characterized hapten that is not endogenously found in mammalian systems.[1][2] It is recognized with high affinity and specificity by anti-DNP antibodies.[3][4][5]

  • Polyethylene Glycol (PEG) Linker: A short, hydrophilic PEG2 spacer enhances the molecule's solubility and provides spatial separation between the DNP hapten and the cell surface, ensuring optimal accessibility for antibody binding.

  • Dibenzocyclooctyne (DBCO) Group: A strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is a type of "click chemistry" that is bioorthogonal, meaning it can proceed efficiently within living systems without interfering with native biochemical processes.[6][7][8] The key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[6][7]

Principle of Targeted Protein Delivery

The targeted protein delivery strategy using this compound is a multi-step process that bridges cell surface engineering with antibody-mediated targeting.

G cluster_0 Step 1: Cell Surface Engineering cluster_1 Step 2: DNP Hapten Tagging cluster_2 Step 3: Targeted Protein Delivery A Target Cell B Incubate with Ac4ManNAz A->B C Metabolic Conversion B->C D Azide Groups (-N3) Expressed on Cell Surface C->D E Azide-Modified Cell F Add DNP-PEG2-DBCO E->F G SPAAC Click Reaction F->G H DNP-Tagged Target Cell G->H I DNP-Tagged Cell J Add Anti-DNP Antibody- Protein Cargo Conjugate I->J K High-Affinity Binding J->K L Protein Cargo Delivered to Target Cell K->L

  • Metabolic Glycoengineering: Target cells are cultured with a peracetylated azido-sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into sialic acid residues on surface glycoproteins, resulting in the presentation of azide (-N3) functional groups on the cell membrane.

  • DNP Tagging via SPAAC: The azide-modified cells are then treated with this compound. The DBCO group on the molecule reacts specifically with the azide groups on the cell surface through SPAAC, forming a stable triazole linkage. This covalently attaches the DNP hapten to the cell.

  • Antibody-Mediated Protein Delivery: A therapeutic or imaging protein of interest is chemically conjugated to an anti-DNP antibody. When this antibody-protein conjugate is introduced, it binds with high affinity to the DNP haptens on the engineered cell surface, thereby delivering the protein cargo specifically to the target cell population.

Quantitative Data

The efficiency of this targeted delivery system depends on several quantifiable parameters. The following tables summarize key data from the literature.

Table 1: Kinetics of SPAAC Reaction

Cyclooctyne Reactant Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Features
DBCO Benzyl Azide ~0.3 Good reactivity and stability.
DIBO Benzyl Azide ~0.9 High reactivity.
BCN Benzyl Azide ~0.03 More stable than DBCO, but slower reaction.

| Tetra-fluorinated aromatic azide | Cyclooctyne | 3.60 | Very fast SPAAC ligation.[6] |

Table 2: Affinity of Anti-DNP Antibodies

Antibody Type Hapten Affinity Constant (Kₐ) (M⁻¹) Notes
Murine Monoclonal (IgG1) DNP 10¹⁰ to 10¹¹ High affinity, suitable for strong binding.[4][5]

| Rabbit Polyclonal | DNP-BGG | ~10⁸ (increases with immune response) | High-affinity populations can be isolated.[3] |

Table 3: Representative Cytotoxicity Data (EC₅₀ Values)

Assay Antibody Target Cells EC₅₀ Value (ng/mL)
ADCC Rituximab Ramos 1.2
ADCC Rituximab Raji 1.02
CDC Anti-CD20 mAb Daudi ~10-100 (varies with mAb isoform)[2]
CDC Anti-CD20 mAb Raji ~10-100 (varies with mAb isoform)[2]

Note: EC₅₀ values are highly dependent on the specific antibody, target cell line, and experimental conditions. The values presented are for illustrative purposes to provide a general range of potency for antibody-mediated cytotoxicity.[2][9][10]

Experimental Protocols

Protocol 1: Metabolic Glycoengineering and DNP Tagging of Adherent Cells
  • Cell Seeding: Seed target cells (e.g., LS174T) onto appropriate culture plates (e.g., 6-well plates with coverslips for microscopy) and allow them to adhere overnight in complete culture medium.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 50 mM).

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 50 µM.

    • Incubate the cells for 72 hours to allow for metabolic incorporation of the azido-sugar.

  • DNP-DBCO Conjugation:

    • Prepare a stock solution of this compound in DMSO.

    • Wash the cells twice with warm PBS to remove unmetabolized Ac4ManNAz.

    • Add fresh culture medium containing the desired concentration of this compound (e.g., 25-50 µM).

    • Incubate for 1 to 19 hours at 37°C to allow the SPAAC reaction to proceed.

  • Washing: Wash the cells three times with PBS to remove any unreacted this compound. The cells are now "DNP-tagged" and ready for protein delivery.

Protocol 2: Preparation of Anti-DNP Antibody-Protein Conjugate

This is a general protocol for amine-reactive crosslinking. The optimal linker and reaction conditions should be determined empirically for each protein of interest.

  • Reagent Preparation:

    • Dissolve the protein of interest and the anti-DNP antibody in amine-free buffer (e.g., PBS, pH 7.4).

    • Dissolve a heterobifunctional crosslinker (e.g., SMCC) in DMSO.

  • Antibody Activation:

    • Add a 10-fold molar excess of the SMCC linker to the anti-DNP antibody solution.

    • Incubate at room temperature for 1 hour to activate the antibody with maleimide (B117702) groups.

    • Remove excess, unreacted linker using a desalting column.

  • Protein Thiolation (if necessary): If the protein of interest does not have free sulfhydryl groups, react it with a thiolation reagent like Traut's reagent (2-iminothiolane).

  • Conjugation:

    • Combine the maleimide-activated anti-DNP antibody with the sulfhydryl-containing protein of interest.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the antibody-protein conjugate from unreacted components using size-exclusion chromatography (SEC) or affinity chromatography.

Protocol 3: Targeted Delivery and Analysis
  • Incubation: Add the purified anti-DNP antibody-protein conjugate to the DNP-tagged cells at the desired concentration. Incubate for 1-2 hours at 37°C (for internalization studies) or on ice (for surface binding studies).

  • Washing: Wash the cells three times with cold PBS to remove unbound conjugate.

  • Analysis:

    • Fluorescence Microscopy: If the protein cargo is fluorescently labeled, visualize its localization on the cell surface or within the cell using confocal microscopy.

    • Flow Cytometry: Quantify the amount of protein delivered to the cell population by analyzing the fluorescence of the cells.

    • Western Blot: Lyse the cells and perform a Western blot using an antibody against the protein cargo to confirm its delivery.

Downstream Applications and Signaling Pathways

Recruiting an antibody to a cell surface can initiate powerful immunological responses, transforming this delivery system into a therapeutic strategy.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

ADCC is a mechanism whereby effector immune cells, primarily Natural Killer (NK) cells, lyse a target cell that has been marked by antibodies.

G cluster_0 Recognition cluster_1 Signaling Cascade cluster_2 Effector Function Target DNP-Tagged Target Cell Antibody Anti-DNP IgG Antibody NK_Cell NK Cell FcR FcγRIIIa Receptor ITAM ITAM Phosphorylation Syk Syk Activation PLC PLC Activation IP3_DAG IP3 & DAG Production Ca_PKC Ca²⁺ Release & PKC Activation Granules Cytotoxic Granule Polarization Release Perforin (B1180081) & Granzyme Release Apoptosis Target Cell Apoptosis Apoptosis->Target induces

  • Binding: The anti-DNP antibody binds to the DNP hapten on the target cell.

  • Fc Receptor Engagement: The Fc portion of the bound antibody is recognized by Fcγ receptors (e.g., FcγRIIIa or CD16) on the surface of an NK cell.[11][12]

  • NK Cell Activation: This engagement cross-links the Fcγ receptors, triggering an intracellular signaling cascade involving the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs).[7][13]

  • Granule Release: The activated NK cell releases the contents of its cytotoxic granules, including perforin and granzymes, at the immunological synapse.

  • Cell Lysis: Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death).

Complement-Dependent Cytotoxicity (CDC)

CDC is a humoral immunity mechanism where the complement system, a cascade of plasma proteins, is activated to kill target cells.

G cluster_0 Initiation cluster_1 Cascade Amplification cluster_2 Effector Function Target DNP-Tagged Target Cell Antibody Anti-DNP IgG/IgM Antibody C1q C1q C1 C1 Complex (C1q, C1r, C1s) C4_C2 C4 & C2 Cleavage C3_conv C3 Convertase (C4b2a) C3 C3 Cleavage C5_conv C5 Convertase (C4b2a3b) C5 C5 Cleavage C5b C5b MAC_form C6, C7, C8, C9 Recruitment MAC Membrane Attack Complex (MAC) Lysis Cell Lysis Lysis->Target induces

  • Initiation: The classical complement pathway is initiated when the C1q protein binds to the Fc regions of multiple adjacent anti-DNP antibodies (IgG or IgM) on the target cell surface.[3][14]

  • Enzymatic Cascade: This binding activates the C1 complex, which then cleaves C4 and C2 to form the C3 convertase (C4b2a). The C3 convertase cleaves numerous C3 proteins into C3a and C3b.[3][14]

  • Opsonization and Amplification: C3b covalently attaches to the target cell surface (opsonization) and helps form the C5 convertase.

  • Membrane Attack Complex (MAC) Formation: The C5 convertase cleaves C5 into C5a and C5b. C5b initiates the assembly of the MAC by recruiting complement proteins C6, C7, C8, and multiple C9 units.[3][14]

  • Cell Lysis: The MAC forms a transmembrane pore in the target cell membrane, leading to the loss of osmotic integrity and cell lysis.[3][14]

Conclusion

The this compound molecule provides a robust and versatile platform for targeted molecular delivery. By combining the precision of metabolic glycoengineering and bioorthogonal click chemistry with the high specificity of antibody-hapten recognition, researchers can effectively deliver protein cargos to designated cell populations. Furthermore, the ability to recruit endogenous or co-administered anti-DNP antibodies opens the door to potent immunotherapeutic strategies through the induction of ADCC and CDC. This technical guide provides the foundational knowledge and protocols for scientists to harness this powerful tool in their research and development endeavors.

References

Basic principles of strain-promoted alkyne-azide cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a vital tool in bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems.[1] Developed by Carolyn Bertozzi in 2004, this reaction is a cornerstone of "click chemistry," a field recognized with the 2022 Nobel Prize in Chemistry.[2] SPAAC's primary advantage is its ability to proceed without the need for cytotoxic copper catalysts, which are required for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This metal-free approach relies on the high ring strain of cyclooctynes to drive the reaction with azides, forming a stable triazole linkage.[3][]

The reaction is highly specific and bioorthogonal, meaning the reacting partners—the strained alkyne and the azide (B81097)—do not interact or interfere with native biological functional groups.[1][6] These characteristics make SPAAC an ideal method for a wide range of applications, including live-cell imaging, biomolecule labeling, drug target engagement studies, and the development of antibody-drug conjugates (ADCs).[2][6][7]

Core Principles of SPAAC

The fundamental driving force behind SPAAC is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[1] This strain energy is released upon reaction, substantially lowering the activation energy for the cycloaddition with an azide.[] This allows the reaction to occur rapidly and spontaneously under physiological conditions, such as aqueous environments at neutral pH and body temperature.[][6]

Reaction Mechanism

The mechanism of SPAAC is a concerted [3+2] Huisgen 1,3-dipolar cycloaddition.[1] In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to create a stable, aromatic triazole ring.[1][8] Unlike the copper-catalyzed version, which yields a single 1,4-substituted triazole, SPAAC typically produces a mixture of regioisomers (1,4- and 1,5-substituted triazoles).

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data Presentation: Cyclooctyne (B158145) Kinetics

The efficacy of a SPAAC reaction is largely determined by its rate, which is influenced by the structure of the cyclooctyne.[3] The reaction kinetics are typically second-order, and a higher second-order rate constant (k₂) indicates a faster reaction. The choice of cyclooctyne is therefore a critical consideration for experimental design, balancing reactivity with stability.[3][9]

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Generation
CyclooctyneOCT~0.001First
Difluorinated CyclooctyneDIFO0.076[3]First
Bicyclo[6.1.0]nonyneBCN0.14[3]Second
DibenzocyclooctyneDBCO~0.1[3]Second
Dibenzoannulated CyclooctyneDIBO0.17[3]Second
DifluorobenzocyclooctyneDIFBOHigh reactivity notedThird
Aza-dibenzocyclooctyneADIBOHigh reactivity notedThird

Note: Rate constants can vary based on solvent, temperature, and the specific azide used.[10]

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[6.1.0]nonyne (BCN) Derivatives

The synthesis of BCN derivatives is a key process for creating reagents for SPAAC. A common route begins with 1,5-cyclooctadiene.[1]

Methodology:

  • Cyclopropanation: Start with the cyclopropanation of 1,5-cyclooctadiene. This is often achieved using a Simmons-Smith reaction or a similar method to form the bicyclo[6.1.0]nonane core structure.

  • Functional Group Introduction: Introduce a handle for conjugation, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester.[1] This may involve several steps of functional group manipulation.

  • Alkyne Formation: The strained alkyne is typically formed through a bromination reaction followed by a subsequent elimination reaction.[1]

  • Ester Hydrolysis (if applicable): If an ester was formed as part of the functionalization, hydrolyze it using a base like potassium tert-butoxide in the presence of water to yield the final carboxylic acid product (BCN-COOH).[1]

Protocol 2: General Protein Labeling using DBCO-Azide SPAAC

This protocol outlines a general method for labeling a protein that has been metabolically or chemically modified to contain an azide group with a DBCO-functionalized molecule (e.g., a fluorescent dye).[1][11]

Materials and Reagents:

  • Azide-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5).[10]

  • DBCO-functionalized reagent (e.g., DBCO-NHS ester or DBCO-dye).

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Spin desalting columns for purification.

  • Tris buffer (100 mM) to quench the reaction.[11]

Workflow Diagram:

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p1 Prepare Azide-Modified Protein Solution r1 Add DBCO Reagent to Protein Solution p1->r1 p2 Prepare DBCO Reagent Stock Solution in DMSO p2->r1 r2 Incubate at RT (1-2h) or 4°C (overnight) r1->r2 r3 Quench Reaction (Optional, with Tris) r2->r3 u1 Remove Excess DBCO (Spin Desalting Column) r3->u1 u2 Characterize Conjugate (e.g., SDS-PAGE, Spectroscopy) u1->u2

Caption: Experimental workflow for protein labeling via SPAAC.

Methodology:

  • DBCO Reagent Preparation: Prepare a stock solution of the DBCO-functionalized reagent in anhydrous DMSO (e.g., 10 mM).[1]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO reagent stock solution to the azide-modified protein solution.[1] It is crucial to keep the final concentration of the organic solvent (DMSO) below 10% to prevent protein denaturation.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[1][11] Reaction progress can be monitored using UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm.[11]

  • Quenching (Optional): To stop the reaction, especially when using reactive esters like DBCO-NHS, add a small amount of Tris buffer to quench any unreacted DBCO reagent.[11]

  • Purification: Remove the unreacted DBCO reagent and byproducts using a spin desalting column or size-exclusion chromatography (SEC).[12]

  • Characterization: The final conjugate can be validated using methods like SDS-PAGE, mass spectrometry, or spectroscopy to confirm successful labeling.

Logical Relationships in Cyclooctyne Design

The development of new cyclooctyne reagents for SPAAC involves a careful balance of several key properties. The inherent ring strain is directly related to reactivity, but often inversely related to stability. The ideal reagent is highly reactive towards azides while remaining stable in complex biological media to minimize off-target reactions, particularly with endogenous thiols like glutathione.[3]

Cyclooctyne_Properties cluster_structure Structural Features cluster_properties Chemical Properties cluster_performance Performance Metrics Structure Cyclooctyne Core Structure Strain Ring Strain Structure->Strain FusedRings Fused Aromatic Rings (e.g., DBCO) FusedRings->Strain Increases EWGs Electron-Withdrawing Groups (e.g., Fluorination) LUMO LUMO Energy EWGs->LUMO Lowers Reactivity Reactivity (Kinetics) Strain->Reactivity Increases Stability Stability (vs. Thiols) Strain->Stability Decreases LUMO->Reactivity Increases Bioorthogonality Bioorthogonality Reactivity->Bioorthogonality Stability->Bioorthogonality

Caption: Logical relationships influencing cyclooctyne performance in SPAAC.

Conclusion

The strain-promoted alkyne-azide cycloaddition is a powerful and versatile bioorthogonal reaction that has revolutionized the study of biological systems and advanced the field of drug development. Its metal-free nature ensures high biocompatibility, allowing for precise chemical modifications in living cells and organisms.[2][6] The continuous development of new cyclooctyne derivatives with optimized kinetics and stability further expands the scope and applicability of SPAAC, promising new breakthroughs in targeted therapies, diagnostics, and fundamental biological research.[9][13]

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with DNP-PEG2-NHCO-C2-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The DNP-PEG2-NHCO-C2-DBCO linker is a heterobifunctional reagent designed for the two-step labeling of antibodies and other proteins. This system utilizes the unique properties of a dinitrophenyl (DNP) hapten, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1] The DNP moiety serves as a versatile tag that can be detected by anti-DNP antibodies, making it a valuable alternative to biotin-streptavidin systems in various immunoassays.[2] The DBCO group enables highly efficient and specific covalent conjugation to azide-modified molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3]

These application notes provide a comprehensive protocol for the labeling of antibodies with this compound and subsequent conjugation to an azide-containing molecule, along with methods for downstream detection.

Principle of the Method

The antibody labeling and conjugation process involves two main stages:

  • Antibody Activation: The primary amine groups (e.g., on lysine (B10760008) residues) of the antibody are reacted with the N-hydroxysuccinimide (NHS) ester end of a DBCO-containing linker. In this case, a DBCO-NHS ester is used to introduce the DBCO moiety onto the antibody.

  • Copper-Free Click Chemistry (SPAAC): The DBCO-activated antibody is then reacted with a molecule containing an azide (B81097) group. The strain-promoted alkyne-azide cycloaddition forms a stable triazole linkage, resulting in the final antibody conjugate. The this compound reagent combines these functionalities, allowing for the creation of a DNP-labeled antibody ready for downstream applications.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a typical antibody labeling experiment using a DBCO-NHS ester and subsequent SPAAC reaction. These values are representative and may require optimization for specific antibodies and applications.

ParameterValueConditionsMethod of Analysis
Antibody Activation
Molar Excess of DBCO-NHS Ester10-20 foldFor labeling primary amines on the antibody.Empirically determined
Antibody Concentration1-10 mg/mLIn amine-free buffer (e.g., PBS, pH 7.2-7.4).UV-Vis Spectroscopy (A280)
Reaction Time1-2 hoursRoom temperature.HPLC, Mass Spectrometry
SPAAC Reaction
Molar Excess of Azide Reagent2-5 foldFor reaction with the DBCO-activated antibody.Empirically determined
Reaction Time4-24 hours4°C to room temperature.SDS-PAGE, HPLC, Mass Spectrometry
Characterization
Degree of Labeling (DOL)2-8Molar ratio of DBCO per antibody.UV-Vis Spectroscopy, Mass Spectrometry
Conjugate Purity>95%After purification.Size Exclusion Chromatography (SEC-HPLC)
Stability
Short-term Storage2-8°CUp to 1 month in sterile buffer.Functional Assays
Long-term Storage-20°C or -80°CUp to 1 year in a glycerol-containing buffer.Functional Assays

Experimental Protocols

Part 1: Activation of Antibody with a DBCO-NHS Ester

This protocol describes the labeling of an antibody with a DBCO-NHS ester to prepare it for conjugation with an azide-modified molecule.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • DBCO-NHS ester (e.g., this compound)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.

  • DBCO-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching Reaction:

    • To quench any unreacted DBCO-NHS ester, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO-NHS ester and the quenching reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional but Recommended):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm (for the protein) and ~310 nm (for the DBCO group).

Part 2: Conjugation of DBCO-Activated Antibody with an Azide-Modified Molecule via SPAAC

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

  • DBCO-activated antibody (from Part 1)

  • Azide-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the DBCO-activated antibody with a 2- to 5-fold molar excess of the azide-functionalized molecule.

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours. For sensitive proteins, incubation at 4°C is recommended. For faster reaction kinetics, incubation can be performed at room temperature.

  • Purification:

    • Purify the antibody conjugate to remove the excess azide-functionalized molecule. The purification method will depend on the nature of the conjugated molecule and may include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Further characterization by mass spectrometry can confirm the successful conjugation and determine the final product's molecular weight.

  • Storage:

    • Store the purified DNP-labeled antibody conjugate in a suitable buffer at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For frozen storage, adding a cryoprotectant like glycerol (B35011) to a final concentration of 20-50% is recommended.[4]

Downstream Applications: Detection of DNP-Labeled Antibodies

The DNP tag allows for versatile detection using anti-DNP antibodies in various immunoassays.

Application 1: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general framework for detecting a DNP-labeled antibody in a sandwich ELISA format.

Materials:

  • Antigen-coated microplate

  • Blocking buffer (e.g., 1% BSA in PBS)

  • DNP-labeled antibody (your conjugate)

  • Anti-DNP antibody conjugated to an enzyme (e.g., HRP or AP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme substrate (e.g., TMB for HRP, pNPP for AP)

  • Stop solution

Procedure:

  • Antigen Coating: Coat a 96-well plate with the antigen specific to your antibody and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Incubation with DNP-labeled Antibody: Add your DNP-labeled antibody conjugate to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Incubation with Anti-DNP Detection Antibody: Add the enzyme-conjugated anti-DNP antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add the appropriate enzyme substrate and incubate until color develops.

  • Stopping the Reaction: Add the stop solution.

  • Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

Application 2: Immunofluorescence (IF)

This protocol outlines the use of a DNP-labeled antibody for indirect immunofluorescence staining of cells.

Materials:

  • Cells grown on coverslips

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • DNP-labeled primary antibody

  • Fluorescently-labeled anti-DNP secondary antibody

  • Wash buffer (e.g., PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Washing: Wash the cells 3 times with PBS.

  • Permeabilization (for intracellular antigens): Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Washing: Wash the cells 3 times with PBS.

  • Blocking: Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the DNP-labeled primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the cells 3 times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled anti-DNP secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Washing: Wash the cells 3 times with PBS in the dark.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging: Visualize the staining using a fluorescence microscope.

Visualizations

experimental_workflow cluster_activation Part 1: Antibody Activation cluster_conjugation Part 2: SPAAC Conjugation cluster_downstream Part 3: Downstream Applications prep_ab Antibody Preparation (Amine-free buffer) labeling Labeling Reaction (1-2h, RT) prep_ab->labeling prep_dbco DBCO-NHS Ester Preparation prep_dbco->labeling quenching Quenching (Tris buffer) labeling->quenching purify_activated Purification (Desalting column) quenching->purify_activated char_activated Characterization (DOL) purify_activated->char_activated activated_ab DBCO-Activated Antibody char_activated->activated_ab spaac SPAAC Reaction (4-24h, 4°C or RT) activated_ab->spaac azide_mol Azide-Modified Molecule azide_mol->spaac purify_final Purification (e.g., SEC) spaac->purify_final char_final Final Characterization purify_final->char_final final_conjugate DNP-Labeled Antibody Conjugate char_final->final_conjugate elisa ELISA final_conjugate->elisa if_staining Immunofluorescence final_conjugate->if_staining

Caption: Experimental workflow for antibody labeling and conjugation.

signaling_pathway cluster_elisa ELISA Detection Principle antigen Antigen dnp_ab DNP-Labeled Antibody antigen->dnp_ab Binds anti_dnp Enzyme-Linked Anti-DNP Antibody dnp_ab->anti_dnp Detects DNP substrate Substrate anti_dnp->substrate Enzymatic Reaction product Colored Product substrate->product

Caption: Principle of DNP-labeled antibody detection in ELISA.

References

Application Notes and Protocols for Cell Surface Labeling with DNP-PEG2-NHCO-C2-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface labeling is a powerful technique for visualizing, tracking, and quantifying cells, as well as for studying molecular interactions and cellular processes. This document provides a detailed guide for using DNP-PEG2-NHCO-C2-DBCO, a trifunctional reagent, for efficient and specific labeling of live cell surfaces.

The labeling strategy is based on the principles of bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as "copper-free click chemistry".[1][2] This method involves a two-step process:

  • Metabolic Labeling : Introduction of azide (B81097) functionalities onto the cell surface glycans by incubating cells with an unnatural azide-modified sugar, such as N-azidoacetylmannosamine (Ac4ManNAz).[2][3]

  • Bioorthogonal Ligation : The azide-modified cell surface is then covalently labeled with this compound. The dibenzocyclooctyne (DBCO) group on the reagent reacts specifically and efficiently with the azide groups without the need for a toxic copper catalyst, making it ideal for live-cell applications.[1][]

The dinitrophenyl (DNP) group is a small organic molecule that acts as a hapten.[5][6] Haptens are typically not immunogenic on their own but can be recognized by specific antibodies.[6] This allows for a versatile, indirect detection method using anti-DNP antibodies conjugated to fluorophores, enzymes, or biotin (B1667282) for subsequent analysis.[5] The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility and biocompatibility of the labeling reagent.[1]

This two-step labeling and detection strategy offers high specificity and versatility for a range of applications, including fluorescence microscopy, flow cytometry, and cell-based assays.

Principle of the Method

The cell surface labeling process using this compound follows a sequential two-step procedure. First, cells are metabolically engineered to express azide groups on their surface glycans. This is achieved by supplementing the cell culture medium with a peracetylated azido-sugar, such as Ac4ManNAz. The cells' metabolic machinery processes this sugar and incorporates it into sialic acid residues on glycoproteins and glycolipids.

Once the cell surface is functionalized with azides, the this compound reagent is added. The strained alkyne (DBCO) in the reagent undergoes a rapid and highly specific cycloaddition reaction with the azide groups, forming a stable triazole linkage.[2] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[] The result is the covalent attachment of the DNP hapten to the cell surface. Detection is then achieved by introducing a labeled anti-DNP antibody.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Reaction (SPAAC) cluster_2 Step 3: Immunodetection Ac4ManNAz Ac4ManNAz (Azido Sugar) LiveCell Live Cell Ac4ManNAz->LiveCell Incubation (24-48h) AzideCell Azide-Modified Cell Surface LiveCell->AzideCell Metabolic Incorporation DNP_DBCO This compound DNP_Cell DNP-Labeled Cell Surface DNP_DBCO->DNP_Cell Incubation (30-60 min) Anti_DNP Labeled Anti-DNP Antibody (e.g., with Fluorophore) Detected_Cell Fluorescently Labeled Cell Anti_DNP->Detected_Cell Incubation (30-60 min)

Caption: Experimental workflow for cell surface labeling.

Data Presentation

The efficiency of SPAAC reactions in live cells depends on several factors, including the specific cyclooctyne (B158145) used, reactant concentrations, and incubation times. The following table summarizes typical parameters for DBCO-based cell surface labeling.

ParameterTypical ValueNotesReferences
Ac4ManNAz Concentration 25-50 µMOptimal concentration should be determined for each cell line to ensure sufficient labeling without cytotoxicity.[1]
Metabolic Incubation Time 24-48 hoursAllows for sufficient incorporation of the azide sugar into cell surface glycans.[1]
DBCO Reagent Concentration 10-25 µMHigher concentrations may increase background signal, while lower concentrations may result in incomplete labeling.[2][3]
SPAAC Reaction Time 30-60 minutesDBCO reacts rapidly with azides at physiological temperatures.[7][8]
Reaction Temperature 37°CReaction proceeds efficiently at physiological temperature.[7]
Labeling Efficiency HighSPAAC is a highly efficient bioorthogonal reaction. The overall efficiency will also depend on the metabolic incorporation of the azido-sugar.[9]
Cell Viability >95%The reagents and reaction conditions are generally well-tolerated by most cell lines.[8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol describes the incorporation of azide groups into the surface of mammalian cells using Ac4ManNAz.

Materials:

  • Adherent or suspension mammalian cells (e.g., HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM or RPMI with 10% FBS)

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a 10-50 mM stock solution.

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, T-25 flask) at a density that will allow for 24-48 hours of growth without reaching confluency.

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.[1] Gently swirl the plate or flask to mix.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[1]

  • Harvesting and Washing (for suspension cells): Transfer cells to a conical tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with pre-warmed PBS.

  • Washing (for adherent cells): Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.

Protocol 2: Cell Surface Labeling with this compound

This protocol details the "click" reaction between the azide-modified cells and the DNP-DBCO reagent.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Live cell imaging buffer or complete culture medium without phenol (B47542) red

  • PBS

Procedure:

  • Prepare DNP-DBCO Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Prepare Labeling Solution: Dilute the DNP-DBCO stock solution in pre-warmed culture medium or imaging buffer to a final concentration of 10-25 µM.

  • Labeling Reaction: Add the labeling solution to the azide-modified cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[7]

  • Washing:

    • Adherent cells: Aspirate the labeling solution and wash the cells three times with PBS.

    • Suspension cells: Pellet the cells by centrifugation (300 x g for 5 minutes), discard the supernatant, and resuspend in PBS. Repeat the wash step two more times.

  • The DNP-labeled cells are now ready for immunodetection.

Protocol 3: Immunofluorescent Staining and Imaging

This protocol describes the detection of DNP-labeled cells using a fluorophore-conjugated anti-DNP antibody for fluorescence microscopy.

Materials:

  • DNP-labeled cells (from Protocol 2)

  • Fluorophore-conjugated anti-DNP antibody (e.g., Alexa Fluor 488 anti-DNP)

  • Bovine Serum Albumin (BSA) for blocking

  • PBS

  • Optional: Hoechst 33342 or DAPI for nuclear counterstaining

  • Optional: Fixative (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope

Procedure:

  • Optional Fixation: For fixed-cell imaging, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Blocking: Prepare a blocking buffer of 1-3% BSA in PBS. Add the blocking buffer to the cells and incubate for 30 minutes at room temperature.

  • Antibody Incubation: Dilute the fluorophore-conjugated anti-DNP antibody in blocking buffer to the manufacturer's recommended concentration (typically 1-5 µg/mL).

  • Staining: Remove the blocking buffer and add the diluted antibody solution to the cells. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Remove the antibody solution and wash the cells three to five times with PBS.

  • Optional Nuclear Counterstaining: Incubate cells with a solution of Hoechst 33342 or DAPI in PBS for 5-10 minutes.

  • Final Wash: Wash the cells one final time with PBS.

  • Imaging: Add imaging buffer or PBS to the cells and visualize using a fluorescence microscope with the appropriate filter sets.

G cluster_protocol1 Protocol 1: Metabolic Labeling cluster_protocol2 Protocol 2: SPAAC Reaction cluster_protocol3 Protocol 3: Immunodetection p1_start Seed Cells p1_add_azide Add Ac4ManNAz to Culture Medium p1_start->p1_add_azide p1_incubate Incubate 24-48h at 37°C p1_add_azide->p1_incubate p1_wash Wash Cells with PBS p1_incubate->p1_wash p1_end Azide-Modified Cells p1_wash->p1_end p2_add_dbco Add DNP-DBCO Reagent p1_end->p2_add_dbco p2_incubate Incubate 30-60 min at 37°C p2_add_dbco->p2_incubate p2_wash Wash Cells with PBS p2_incubate->p2_wash p2_end DNP-Labeled Cells p2_wash->p2_end p3_block Block with BSA p2_end->p3_block p3_add_ab Add Fluorophore-conjugated Anti-DNP Antibody p3_block->p3_add_ab p3_incubate Incubate 1h at RT p3_add_ab->p3_incubate p3_wash Wash Cells with PBS p3_incubate->p3_wash p3_image Image with Fluorescence Microscope p3_wash->p3_image

Caption: Step-by-step experimental protocols workflow.

References

Application Notes and Protocols for DNP-PEG2-NHCO-C2-DBCO in a PROTAC Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.

This document provides detailed application notes and protocols for the use of DNP-PEG2-NHCO-C2-DBCO in a specialized PROTAC workflow. This unique molecule incorporates a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) linker, and a dibenzocyclooctyne (DBCO) moiety. In this context, the DNP group serves as a "warhead" for recruiting a specific antibody, enabling the development of Antibody-PROTACs (Ab-PROTACs) for targeted delivery. The PEG linker enhances solubility and provides optimal spacing, while the DBCO group allows for highly efficient and bioorthogonal conjugation to an azide-functionalized E3 ligase ligand via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.[3][4]

Principle of an Antibody-PROTAC (Ab-PROTAC) Workflow

Unlike conventional PROTACs that freely diffuse into cells, Ab-PROTACs leverage the specificity of monoclonal antibodies for targeted delivery to specific cell types expressing a particular surface antigen.[5] In this workflow, an antibody is conjugated to a PROTAC molecule. The DNP moiety on the this compound linker can be recognized by an anti-DNP antibody, which in turn can be part of a larger antibody-drug conjugate (ADC) like structure or a bispecific antibody designed to recognize a cell surface receptor. This targeted delivery system enhances the therapeutic window by concentrating the PROTAC at the desired site of action, minimizing off-target effects.[5]

Once the Ab-PROTAC binds to the target cell surface receptor, it is internalized, often via endocytosis.[6] Inside the cell, the PROTAC is released from the antibody, allowing it to engage its intracellular POI and an E3 ligase, leading to the degradation of the POI.

Data Presentation: Representative Quantitative Data

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table provides representative data for a hypothetical Ab-PROTAC synthesized using this compound, targeting an intracellular protein in a specific cancer cell line.

ParameterValueCell LineTreatment Time (hours)
DC50 50 nMMCF-724
Dmax >90%MCF-724

Note: These are example values and the actual DC50 and Dmax will vary depending on the specific POI, E3 ligase ligand, antibody, and cell line used.[7][8]

Experimental Protocols

Protocol 1: Synthesis of an Ab-PROTAC using this compound

This protocol describes the synthesis of a PROTAC molecule by conjugating an azide-functionalized E3 ligase ligand to this compound via a SPAAC reaction. The resulting PROTAC can then be conjugated to an antibody.

Materials:

  • This compound

  • Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve the azide-functionalized E3 ligase ligand in anhydrous DMSO to a final concentration of 10 mM.

  • SPAAC Reaction:

    • In a clean, dry vial, combine equimolar amounts of the this compound and the azide-functionalized E3 ligase ligand solutions.[6]

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be protected from light to prevent degradation of the DBCO group.[3]

    • Monitor the reaction progress by LC-MS until one of the starting materials is consumed.[6]

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO or methanol).

    • Purify the PROTAC product by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[3]

  • Characterization:

    • Collect the fractions containing the purified PROTAC.

    • Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.[6]

  • Antibody Conjugation:

    • The purified DNP-containing PROTAC can be conjugated to a DNP-binding antibody through non-covalent interactions or used to develop bispecific antibodies. The specific protocol for this step will depend on the antibody and the desired conjugation strategy.

Protocol 2: Evaluation of Ab-PROTAC Mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the ability of the synthesized Ab-PROTAC to induce the degradation of a target protein in cultured cells.[5]

Materials:

  • Cultured cells expressing the target protein and the cell surface antigen for the antibody

  • Synthesized Ab-PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)

  • Primary antibody specific for the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the Ab-PROTAC in cell culture medium.

    • Treat the cells with the different concentrations of the Ab-PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Scrape the cells and collect the lysates.

    • Clarify the lysates by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare samples for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the Ab-PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[9]

Mandatory Visualizations

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation DNP_Linker This compound SPAAC SPAAC Click Chemistry DNP_Linker->SPAAC E3_Ligand Azide-Functionalized E3 Ligase Ligand E3_Ligand->SPAAC Purification HPLC Purification SPAAC->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Final_PROTAC DNP-PROTAC Conjugate Characterization->Final_PROTAC Ab_Conjugation Antibody Conjugation Final_PROTAC->Ab_Conjugation Cell_Treatment Cell Treatment with Ab-PROTAC Ab_Conjugation->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for Ab-PROTAC synthesis and evaluation.

Ab_PROTAC_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Ab_PROTAC Ab-PROTAC Receptor Cell Surface Receptor Ab_PROTAC->Receptor Binding Internalization Endocytosis Receptor->Internalization Internalization Release PROTAC Release Internalization->Release Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Release->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action for an Antibody-PROTAC (Ab-PROTAC).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the buffer conditions and protocols for successful DBCO-azide conjugation, a cornerstone of copper-free click chemistry. The information is tailored for professionals in research and drug development, with a focus on bioconjugation applications.

Introduction to DBCO-Azide Click Chemistry

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that enables the covalent ligation of two molecules, one functionalized with a dibenzocyclooctyne (DBCO) group and the other with an azide (B81097) (-N3) group. This reaction proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation, including in vivo applications.[1][2][3] The reaction forms a stable triazole linkage.[2]

Key features of the DBCO-azide reaction include:

  • Biocompatibility: The absence of a copper catalyst makes it suitable for use in living systems.[1][2]

  • Mild Conditions: The reaction proceeds efficiently in aqueous buffers at room temperature or lower.[1][2]

  • High Specificity: DBCO and azide groups react selectively with each other, even in the presence of other functional groups found in biological systems like amines, thiols, and carboxylic acids.[1][3]

  • High Efficiency: The formation of the triazole product typically occurs in high yields.[1]

  • Stability: Both DBCO and azide functional groups are stable over long periods.[1][2]

Recommended Buffer Conditions

The choice of buffer and reaction conditions can significantly impact the efficiency and rate of the DBCO-azide cycloaddition. Below is a summary of recommended conditions based on published data and protocols.

pH

The optimal pH for DBCO-azide reactions is generally in the neutral to slightly basic range. A study investigating the kinetics of SPAAC reactions found that higher pH values generally increase reaction rates, with the exception of HEPES buffer.[4][5] For conjugations involving NHS esters to label proteins with DBCO, a pH range of 7-9 is recommended for the initial labeling step.[3][6]

Solvents and Co-solvents

DBCO-azide reactions are compatible with a variety of solvents, including aqueous buffers and organic solvents like DMSO and DMF.[7] For biological applications, aqueous buffers are preferred.[7] If a DBCO-containing reagent has poor water solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[3][7] It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent protein precipitation.[1][7]

Buffers

Several common biological buffers can be used for DBCO-azide reactions. However, it is critical to avoid buffers containing sodium azide (NaN3) , as it will react with the DBCO group and inhibit the desired conjugation.[1][3][8] Buffers containing primary amines (e.g., Tris, glycine) should also be avoided during the initial NHS ester labeling step, as they will compete for reaction with the NHS ester.[3]

A kinetic study of SPAAC reactions in different buffers revealed the following:

  • HEPES (pH 7) showed the highest rate constants.[4][5]

  • PBS (pH 7) exhibited among the lowest rate constants.[4][5]

  • Reactions in DMEM were faster than in RPMI cell culture media.[4][5]

Temperature

DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[3][7] Higher temperatures generally lead to faster reaction rates.[7] For sensitive biomolecules, the reaction can be performed overnight at 4°C to maintain their stability.[7][9] Typical reaction times at room temperature are between 2 and 12 hours.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing DBCO-azide reactions.

ParameterRecommended Range/ValueNotesSource(s)
pH 7.0 - 8.0Higher pH generally increases reaction rates. For NHS ester labeling, pH 7-9 is recommended.[4][5][6][10]
Temperature 4°C - 37°CHigher temperatures increase the reaction rate. 4°C is recommended for sensitive biomolecules.[3][7]
Reaction Time 2 - 12 hoursCan be extended to overnight (10-12 hours) or longer (up to 48 hours) to maximize yield, especially at lower temperatures.[3][7][9]
Organic Co-solvent < 20% (e.g., DMSO, DMF)To dissolve hydrophobic reagents. High concentrations can lead to protein precipitation.[1][7]
Reagent Molar RatioRecommended Molar ExcessContextSource(s)
DBCO-NHS ester to Antibody 20-30 foldFor initial activation of the antibody.[1][2][9]
DBCO-conjugate to Azide-protein 1.5 - 3 foldGeneral recommendation for the click reaction step.[3][7]
Azide-oligo to DBCO-antibody 2 - 4 foldFor antibody-oligonucleotide conjugation.[1][8][9]

Experimental Protocols

This section provides a general, step-by-step protocol for a typical bioconjugation experiment involving the labeling of an antibody with a DBCO-NHS ester followed by conjugation to an azide-modified molecule.

Part 1: Activation of Antibody with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.[11]

Materials:

  • Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL.[1][11]

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 100 mM Tris or glycine (B1666218) in water)[1][2]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer.[11] If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[1][2]

  • Conjugation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[1][2][9] Ensure the final concentration of the organic solvent is below 20%.[1]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[1][2]

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[1][2][3]

  • Purification: Remove the unreacted DBCO-NHS ester and quenching solution using a spin desalting column or dialysis against an appropriate buffer (e.g., PBS).[2]

Part 2: DBCO-Azide Click Reaction

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

Materials:

  • DBCO-activated antibody (from Part 1)

  • Azide-functionalized molecule (e.g., oligonucleotide, peptide, small molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture: Mix the DBCO-activated antibody with the azide-functionalized molecule in the reaction buffer. A 2-4 fold molar excess of the azide-modified molecule is often recommended.[1][8][9]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[1][9] Longer incubation times (up to 12-24 hours) may improve efficiency, especially for larger molecules.[3]

  • Validation (Optional): The formation of the conjugate can be validated by techniques such as SDS-PAGE, which should show a higher molecular weight band for the conjugated antibody compared to the unconjugated antibody.[1]

  • Purification: Remove the excess unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[1][8][9]

  • Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable buffer, potentially with a cryoprotectant.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the bioconjugation of an antibody with an azide-modified molecule using DBCO-azide click chemistry.

experimental_workflow cluster_activation Part 1: Antibody Activation cluster_conjugation Part 2: Click Conjugation antibody Antibody in Amine-Free Buffer mix1 Mix and Incubate (RT, 60 min) antibody->mix1 dbco_nhs DBCO-NHS Ester in DMSO/DMF dbco_nhs->mix1 quench Quench Reaction (e.g., Tris) mix1->quench purify1 Purify (Desalting/Dialysis) quench->purify1 dbco_antibody DBCO-Activated Antibody purify1->dbco_antibody mix2 Mix and Incubate (RT or 4°C, 2-12h) dbco_antibody->mix2 azide_molecule Azide-Modified Molecule azide_molecule->mix2 purify2 Purify (SEC/Dialysis/HPLC) mix2->purify2 final_conjugate Final Antibody Conjugate purify2->final_conjugate

Caption: Workflow for Antibody-Molecule Conjugation via DBCO-Azide Click Chemistry.

Troubleshooting and Key Considerations

  • Low Conjugation Efficiency:

    • Suboptimal Molar Ratios: Empirically determine the optimal molar excess of one reactant.[6]

    • Insufficient Incubation Time or Temperature: Increase the incubation time or temperature.[3][6][7]

    • Hydrolyzed NHS Ester: Ensure the DBCO-NHS ester is fresh and dissolved in anhydrous DMSO or DMF immediately before use.[6]

  • Protein Precipitation:

    • High Organic Solvent Concentration: Keep the final concentration of DMSO or DMF below 20%.[1][7]

  • Reaction Monitoring:

    • The consumption of DBCO can be monitored by UV-Vis spectroscopy, as it has a characteristic absorbance peak around 310 nm that diminishes as the reaction progresses.[1]

  • Reagent Stability:

    • DBCO-modified antibodies can lose reactivity over time, with a reported loss of 3-5% over 4 weeks at 4°C or -20°C.[3] For long-term storage, avoid buffers containing azides or thiols.[3] DBCO-NHS ester solutions in DMSO are stable for 2-3 months at -20°C.[8]

  • PEG Linkers:

    • The inclusion of a PEG linker on the DBCO or azide reagent can enhance hydrophilicity and may increase reaction rates.[1][4][5]

References

Application Notes: Labeling Live Cells with DNP-PEG2-NHCO-C2-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The specific labeling of biomolecules in their native environment is a powerful tool in cell biology and drug development. Bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the covalent modification of biomolecules in living systems without interfering with cellular processes.[1][] This protocol details the use of DNP-PEG2-NHCO-C2-DBCO, a probe that utilizes SPAAC for the targeted labeling of azide-modified biomolecules.

The labeling strategy is a two-step process.[3] First, cells are metabolically labeled with an azide-containing precursor, such as an azido-sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz), which is incorporated into cellular glycans by the cell's own biosynthetic machinery.[3][4][5] Second, the this compound probe is introduced. The dibenzocyclooctyne (DBCO) group on the probe reacts specifically with the azide (B81097) groups on the cell surface in a catalyst-free "click" reaction, forming a stable triazole linkage.[1][6] The dinitrophenyl (DNP) group then serves as a versatile hapten tag for downstream detection using anti-DNP antibodies in applications like flow cytometry, immunofluorescence microscopy, and western blotting.[7][8]

Core Applications

  • Cell Surface Glycan Imaging: Visualize the localization and dynamics of glycoconjugates on live or fixed cells.[3]

  • Cell Tracking: Tag and monitor labeled cells in co-culture experiments or in vivo models.[9][10]

  • High-Throughput Analysis: Quantify cell surface modifications via flow cytometry.[11]

  • Protein-Specific Labeling: In conjunction with non-canonical amino acid tagging (ncAA), label specific proteins to study their trafficking and turnover.[12]

Quantitative Data Summary

The efficiency of the labeling protocol depends on reagent concentrations and incubation times. These parameters should be optimized for each cell type and experimental setup.[10][11]

Table 1: Recommended Reagent Concentrations

Reagent Stock Solution Working Concentration Notes
Ac4ManNAz (Azide Sugar) 10-50 mM in DMSO 25-50 µM in culture medium Optimal concentration is cell-line dependent and should be determined empirically.[6][9]
This compound 1-2 mM in DMSO 10-20 µM in culture medium or PBS Higher concentrations may increase background. Titration is recommended.[13]

| Anti-DNP Antibody (for detection) | 0.5-1 mg/mL | 1-10 µg/mL | Refer to manufacturer's data sheet for specific antibody clone and application.[6] |

Table 2: Typical Incubation Parameters

Step Duration Temperature Notes
Metabolic Labeling (Ac4ManNAz) 24-72 hours 37°C Longer incubation times generally lead to higher azide incorporation.[6][9]
SPAAC Reaction (DBCO Probe) 30-60 minutes 37°C or Room Temp. Reaction is typically rapid. Longer times (up to 2 hours) may improve signal but can also increase background.[10][14]

| Antibody Incubation | 30-60 minutes | 4°C or Room Temp. | Follow manufacturer's protocol for the specific anti-DNP antibody. |

Cell Viability Metabolic labeling with Ac4ManNAz and subsequent SPAAC reaction with DBCO reagents have been shown to have low cytotoxicity at the recommended concentrations, with cell viability typically remaining high (>84-95%).[9][15] However, it is always recommended to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) when establishing the protocol for a new cell line or experimental condition.[15][16]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups into cell surface glycans.

Materials:

  • Adherent or suspension mammalian cells (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Seeding: Seed cells at a density that will not result in over-confluence at the end of the incubation period. Allow cells to adhere overnight if applicable.

  • Prepare Labeling Medium: Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 25 mM). Dilute the stock solution into pre-warmed complete culture medium to a final working concentration (e.g., 25-50 µM).[6]

  • Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Metabolic Incorporation: Incubate the cells for 1-3 days at 37°C in a CO2 incubator to allow for metabolic incorporation of the azide sugar.[9]

  • Washing: After incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated azido (B1232118) sugar. The cells are now ready for the SPAAC reaction.

Protocol 2: SPAAC Reaction with this compound

This protocol describes the "click" reaction to label the azide-modified cells with the DNP probe.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • DMSO

  • PBS or serum-free culture medium

Procedure:

  • Prepare DBCO Solution: Prepare a stock solution of this compound in DMSO (e.g., 2 mM).[10] Dilute the stock solution in pre-warmed PBS or serum-free medium to the desired final concentration (e.g., 15 µM).[10]

  • Labeling Reaction: Add the diluted DBCO solution to the azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[10]

  • Washing: Remove the DBCO solution and wash the cells three times with PBS to remove unreacted probe. If high background is observed, an additional incubation in probe-free medium for 1-2 hours can be performed.[10][13] The DNP-labeled cells are now ready for downstream detection.

Protocol 3: Detection by Immunofluorescence Microscopy

This protocol describes the visualization of DNP-labeled cells using a fluorescently-conjugated anti-DNP antibody.

Materials:

  • DNP-labeled cells (from Protocol 2)

  • Fluorescently-conjugated anti-DNP antibody

  • Blocking buffer (e.g., 2% BSA in PBS)

  • (Optional) Fixative: 4% paraformaldehyde (PFA) in PBS

  • (Optional) Nuclear counterstain: DAPI or Hoechst 33342

  • Mounting medium

Procedure:

  • (Optional) Fixation: For fixed-cell imaging, incubate cells with 4% PFA in PBS for 15 minutes at room temperature. Wash twice with PBS.[3]

  • Blocking: Add blocking buffer to the cells and incubate for 30 minutes at room temperature to reduce non-specific antibody binding.

  • Antibody Incubation: Dilute the fluorescently-conjugated anti-DNP antibody in blocking buffer to its recommended working concentration. Add the antibody solution to the cells and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: If desired, incubate cells with a nuclear counterstain like DAPI (e.g., 300 nM) for 5 minutes. Wash twice with PBS.[13]

  • Imaging: Add fresh PBS or mounting medium to the cells and visualize using a fluorescence microscope with the appropriate filter sets.

Visualizations

experimental_workflow cluster_prep Step 1: Metabolic Labeling cluster_label Step 2: SPAAC Reaction cluster_detect Step 3: Downstream Detection cell_culture Culture Live Cells add_azide Incubate with Azido-Sugar (e.g., Ac4ManNAz) 24-72h @ 37°C cell_culture->add_azide wash1 Wash to Remove Excess Sugar add_azide->wash1 add_dbco Incubate with DNP-DBCO Probe 30-60 min @ 37°C wash1->add_dbco wash2 Wash to Remove Excess Probe add_dbco->wash2 add_antibody Incubate with Fluorescent Anti-DNP Ab wash2->add_antibody wash3 Final Wash Steps add_antibody->wash3 analysis Analysis (Microscopy, Flow Cytometry, etc.) wash3->analysis

Caption: Experimental workflow for labeling live cells.

reaction_pathway cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cell Cell Membrane with Azide-Modified Glycan cluster_reaction cluster_reaction probe DNP-PEG-DBCO Probe azide R-N₃ plus + dbco DBCO-Probe labeled_cell Cell with Covalently Attached DNP Tag cluster_reaction->labeled_cell Stable Triazole Linkage

Caption: Bioorthogonal reaction on the cell surface.

References

Application Notes and Protocols for DNP-PEG2-NHCO-C2-DBCO in Flow Cytometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG2-NHCO-C2-DBCO is a versatile chemical probe designed for the selective labeling of azide-modified biomolecules on the surface of living cells for subsequent detection by flow cytometry. This molecule incorporates three key functional elements: a dinitrophenyl (DNP) hapten for antibody-based detection, a polyethylene (B3416737) glycol (PEG) linker to enhance solubility and reduce steric hindrance, and a dibenzocyclooctyne (DBCO) group for highly efficient and biocompatible copper-free click chemistry.[1]

The labeling strategy is predicated on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction between the DBCO group of the probe and an azide (B81097) moiety introduced onto the cell surface.[2] This is typically achieved by metabolically engineering cells with an azide-containing sugar, such as N-azidoacetylmannosamine (Ac4ManNAz), which is incorporated into cell surface glycans.[2] Once the DNP hapten is displayed on the cell surface, it can be recognized by a fluorescently labeled anti-DNP antibody, allowing for quantitative analysis of the labeled cell population by flow cytometry.[3][4] This system offers a robust and highly specific method for cell surface modification and detection, with broad applications in cell tracking, immunology, and drug development.

Principle of the Technology

The cell labeling and detection process using this compound involves a two-step procedure:

  • Metabolic Labeling: Cells are first incubated with an azide-functionalized monosaccharide. The cellular metabolic machinery incorporates these sugars into cell surface glycoproteins, effectively displaying azide groups on the plasma membrane.[2]

  • Click Chemistry and Immunodetection: The azide-presenting cells are then treated with this compound. The DBCO group on the molecule reacts specifically with the surface azides via SPAAC to form a stable triazole linkage.[2] The cells, now decorated with DNP haptens, are subsequently stained with a fluorescently-conjugated anti-DNP antibody for flow cytometric analysis.

Data Presentation

The efficiency of DNP hapten presentation and subsequent antibody recruitment can be quantified by measuring the Mean Fluorescence Intensity (MFI) of the cell population using flow cytometry. The following table summarizes the effect of varying DNP-hapten concentration on the MFI of the labeled cells.

DNP Hapten Concentration (µM)Mean Fluorescence Intensity (MFI) of Alexa 488-anti-DNP IgG
0Baseline Fluorescence
5Increased Fluorescence
10Higher Fluorescence
25Maximum Fluorescence

Table 1: Representative data illustrating the dose-dependent increase in Mean Fluorescence Intensity (MFI) with increasing concentrations of a DNP-containing probe. Data is conceptual and based on findings from similar experiments where MFI increases with hapten concentration.[3]

Experimental Protocols

Materials
  • This compound

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • Cell line of interest (e.g., Jurkat, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Fluorescently-labeled anti-DNP antibody (e.g., Alexa Fluor 488-conjugated anti-DNP IgG)

  • Flow cytometer

Protocol 1: Metabolic Labeling of Cells with Azide Sugars
  • Cell Seeding: Seed the cells of interest in a suitable culture vessel at a density that will ensure they are in the logarithmic growth phase at the time of labeling. Allow the cells to adhere and grow overnight.

  • Preparation of Azide Sugar Stock Solution: Prepare a stock solution of the azide-containing sugar (e.g., Ac4ManNAz) in a sterile solvent such as DMSO or complete culture medium.

  • Incubation: Remove the existing medium from the cells and replace it with fresh medium containing the desired final concentration of the azide sugar (a typical starting concentration is 50 µM).

  • Culture: Culture the cells for 1-3 days to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.

Protocol 2: Labeling of Azide-Modified Cells with this compound
  • Cell Harvesting and Washing: Harvest the azide-labeled cells and wash them twice with PBS to remove any un-incorporated azide sugar.

  • Incubation with this compound: Resuspend the cells in fresh, serum-free culture medium or PBS containing the desired concentration of this compound. A starting concentration range of 10-25 µM is recommended.[3]

  • Reaction: Incubate the cells for 60 minutes at 37°C to allow for the click chemistry reaction to occur.[3]

  • Washing: Wash the cells three times with PBS containing 1% BSA to remove any unreacted this compound.

Protocol 3: Immunofluorescent Staining and Flow Cytometry Analysis
  • Antibody Staining: Resuspend the DNP-labeled cells in a staining buffer (e.g., PBS with 1% BSA) containing the fluorescently-labeled anti-DNP antibody at the manufacturer's recommended concentration (e.g., 10 µg/mL).[3]

  • Incubation: Incubate the cells for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibody.

  • Flow Cytometry: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS) and analyze them on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_click Click Chemistry cluster_detection Detection cell_culture 1. Cell Culture azide_labeling 2. Metabolic Labeling (Ac4ManNAz) cell_culture->azide_labeling dnp_incubation 3. Incubation with This compound azide_labeling->dnp_incubation antibody_staining 4. Staining with Fluorescent Anti-DNP Ab dnp_incubation->antibody_staining flow_cytometry 5. Flow Cytometry Analysis antibody_staining->flow_cytometry

Caption: Experimental workflow for flow cytometry sample preparation.

signaling_pathway cluster_cell Cell Surface cluster_probe Probe cluster_detection Detection azide Azide Group (-N3) dbco DBCO azide->dbco SPAAC Click Reaction peg PEG Linker dbco->peg dnp DNP Hapten peg->dnp anti_dnp Fluorescent Anti-DNP Antibody dnp->anti_dnp Antibody Binding

Caption: Logical relationship of the labeling and detection components.

References

Application Notes and Protocols for Bioconjugation using DNP-PEG2-NHCO-C2-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG2-NHCO-C2-DBCO is a versatile bioconjugation reagent designed for the efficient labeling of azide-modified biomolecules. This molecule incorporates three key functional components:

  • A Dinitrophenyl (DNP) group: A well-established hapten used extensively in immunoassays and immunological studies. Its presence allows for sensitive detection using anti-DNP antibodies or for eliciting specific immune responses.[1][2][3][4]

  • A Dibenzocyclooctyne (DBCO) group: A strained alkyne that enables highly efficient and specific covalent bond formation with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," is bioorthogonal, proceeding rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[5][6][7][8]

  • A hydrophilic PEG2 linker: A short polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent and the resulting conjugate in aqueous buffers. The flexible linker also minimizes steric hindrance between the conjugated molecules.[6][7]

This unique combination makes this compound an ideal tool for a variety of applications, including the development of targeted therapeutics, advanced diagnostic assays, and probes for studying cellular processes.

Principle of Technology: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of the conjugation strategy lies in the SPAAC reaction. It is a bioorthogonal ligation that occurs between a strained cyclooctyne (B158145) (like DBCO) and an azide. The high ring strain of the DBCO molecule drives the reaction forward, allowing it to proceed under mild, physiological conditions (e.g., neutral pH and room temperature or 37°C) without interfering with native biological functional groups.[8][9] This specificity and biocompatibility make SPAAC ideal for labeling sensitive biomolecules in complex environments, including on the surface of or inside living cells.[6][8]

Applications

  • Hapten Labeling of Biomolecules: Covalently attach the DNP hapten to proteins, antibodies, nucleic acids, or lipids for use in immunoassays (ELISA, Western Blot, Flow Cytometry), immunohistochemistry, and affinity purification.[1][4]

  • Cell Surface Engineering and Tracking: Metabolically label cell surface glycans with azide-containing sugars (e.g., Ac4ManNAz) and subsequently tag them with this compound. This allows for cell tracking, analysis of cell-cell interactions, and targeted delivery of immunomodulatory agents.[10]

  • Development of Antibody-Recruiting Molecules: Create conjugates that can bind to a target of interest (e.g., a cancer cell) and simultaneously recruit endogenous anti-DNP antibodies to trigger an immune response.[11]

  • Probing Immune Signaling Pathways: Utilize DNP-labeled probes to activate and study signaling cascades in immune cells, such as mast cells and basophils, through the IgE anti-DNP/FcεRI receptor complex.[12]

Data Presentation

Table 1: Recommended Reaction Parameters for SPAAC with DBCO Reagents
ParameterRecommended ConditionNotes
Molar Ratio 1.5 to 20-fold molar excess of DBCO reagent over azide-biomoleculeStart with a 10-fold excess for RNA labeling[13]; 2-4x for antibody-oligo conjugation[14]; 10-50x for labeling proteins with DBCO-NHS esters[5]. The optimal ratio should be determined empirically.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.4; HEPES; Borate BufferAvoid buffers containing sodium azide, as it will react with the DBCO group.[5][14][15]
pH 7.0 - 8.5Reaction rates tend to increase with higher pH.[15][16]
Temperature 4°C to 37°CReactions are faster at higher temperatures. Overnight incubation at 4°C is common for sensitive biomolecules.[5][14]
Reaction Time 1 - 24 hoursTypically complete within 1-4 hours at room temperature, but longer incubation can improve yield.[5][17] Reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm.[6][15]
Solvent Aqueous buffer (e.g., PBS)DMSO or DMF can be used as a co-solvent (up to 20%) to aid solubility of reagents.[6][14]
Table 2: Stability and Performance of DBCO-Azide Conjugates
Linkage ChemistryHalf-life in presence of GSHKey Stability Considerations
DBCO-Azide (Triazole) ~71 minutes (DBCO moiety)The triazole bond itself is highly stable. The DBCO group's hydrophobicity can sometimes lead to aggregation. DBCO-modified proteins show 3-5% loss of reactivity over 4 weeks at 4°C.[5][18]
Maleimide-Thiol ~4 minutesSusceptible to retro-Michael reaction and exchange with serum thiols like albumin.[18]
Amide Bond (NHS Ester + Amine) Very HighAmide bonds are generally very stable under physiological conditions.[18]

Mandatory Visualization

G cluster_0 Step 1: Introduction of Azide Moiety cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Purification & Analysis A Biomolecule of Interest (e.g., Protein, Cell Surface Glycan) C Azide-Modified Biomolecule A->C Chemical or Metabolic Labeling B Azide-Modification Reagent (e.g., Azide-NHS Ester, Ac4ManNAz) D This compound C_clone Azide-Modified Biomolecule E DNP-Labeled Bioconjugate F Purification (e.g., SEC, Dialysis) E->F C_clone->E Incubate (pH 7.4, 4-37°C, 1-24h) G Characterization (e.g., HPLC, MS, SDS-PAGE) F->G H Final DNP-Conjugate G->H G DNP DNP Antigen (on carrier) IgE IgE Anti-DNP DNP->IgE Binds FcERI FcεRI Receptor IgE->FcERI Binds ITAM ITAM FcERI->ITAM Associated Syk Syk Kinase ITAM->Syk Activates PKC PKC Syk->PKC Activates PLA2 PLA2 Syk->PLA2 Activates Degranulation Degranulation (Histamine Release) PKC->Degranulation Induces AA Arachidonic Acid PLA2->AA Releases Leukotrienes Leukotrienes AA->Leukotrienes Converted to

References

Troubleshooting & Optimization

Technical Support Center: DNP-PEG2-NHCO-C2-DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-PEG2-NHCO-C2-DBCO. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding conjugation reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a clickable hapten used in bioconjugation.[1] It consists of three key components:

  • DNP (Dinitrophenyl): A hapten moiety used for antibody recruitment.[1]

  • PEG2 (Polyethylene glycol): A short, hydrophilic spacer that improves solubility.[2][3]

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with azide-functionalized molecules via copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4]

Q2: What is the mechanism of conjugation for this reagent?

A2: The conjugation occurs through a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. The DBCO group on the this compound molecule reacts specifically and efficiently with an azide (B81097) group on a target molecule to form a stable triazole linkage.[5] This reaction is bioorthogonal, meaning it can proceed in a biological system without interfering with native biochemical processes.[6]

Q3: Why am I observing low or no conjugation efficiency?

A3: Low conjugation efficiency can be attributed to several factors, including suboptimal reaction conditions, reagent degradation, or issues with the starting materials. Please refer to the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions.

Q4: What buffer should I use for the conjugation reaction?

A4: The choice of buffer can significantly impact the reaction rate. While PBS is commonly used, studies have shown that HEPES buffer (pH 7) can result in higher rate constants.[2][7] It is crucial to avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for reaction with the DBCO group.[8][9]

Q5: How can I confirm that my molecule is successfully labeled with DBCO?

A5: The incorporation of the DBCO group can be confirmed by UV-Vis spectroscopy. DBCO has a characteristic absorbance maximum around 309 nm.[6][10][11] You can also perform a small-scale test reaction with an azide-functionalized fluorescent dye and verify the labeling using techniques like SDS-PAGE.[12]

Troubleshooting Guide for Low Conjugation Efficiency

Low conjugation efficiency is a common issue in bioconjugation. The following table outlines potential causes and recommended solutions to improve your experimental outcome.

Potential Cause Recommended Solution Supporting Evidence
Suboptimal Reaction Buffer Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer at a pH between 7 and 9.[8] Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[2][7]Studies have demonstrated that buffer composition and pH can significantly influence SPAAC reaction kinetics.[2][7]
Presence of Competing Azides Ensure that all buffers are free of sodium azide, which is a common preservative. Even low concentrations of sodium azide can compete with the azide-labeled biomolecule, reducing the efficiency of the desired reaction.[8][9]Sodium azide will react with the DBCO group, inhibiting the intended conjugation.[8]
Degradation of DBCO Reagent DBCO reagents can be sensitive to moisture and oxidation.[11] Store the reagent under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture).[13] Prepare fresh solutions of the DBCO reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[6][10]The DBCO functional group can lose reactivity over time due to oxidation and hydrolysis.[11]
Inefficient Reaction Kinetics Increase the concentration of one or both reactants.[8] The reaction can also be accelerated by increasing the temperature to room temperature (25°C) or 37°C, provided the biomolecules are stable at these temperatures.[8][13] Increasing the incubation time (e.g., overnight at 4°C or for several hours at room temperature) can also improve yield.[6][12]SPAAC reaction rates are dependent on reactant concentrations and temperature.[8][13]
Steric Hindrance If the azide group on your biomolecule is in a sterically hindered location, it may not be readily accessible to the DBCO reagent. The PEG spacer in this compound helps to mitigate this, but in some cases, a longer PEG spacer on the azide-containing molecule may be necessary.[13]The accessibility of the reactive groups can impact conjugation efficiency. PEG linkers are known to enhance reaction rates by increasing accessibility.[7][13]
Incorrect Molar Ratio of Reactants Optimize the molar ratio of the DBCO reagent to the azide-containing molecule. A molar excess of 1.5 to 10 equivalents of one of the coupling partners is often recommended to drive the reaction to completion.[6] For antibody conjugations, a 2-4 fold molar excess of the DBCO-containing molecule is common.[13]Using a molar excess of one reactant can increase the likelihood of a successful conjugation event.[6]
Issues with Starting Materials Verify the successful functionalization of your biomolecule with an azide group. This can be done using analytical techniques such as mass spectrometry to confirm the mass shift corresponding to the addition of the azide linker.[12]If the starting material is not properly functionalized, the conjugation reaction will not proceed.[12]

Experimental Protocols

Protocol 1: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This protocol provides a general guideline for conjugating an azide-modified biomolecule with this compound.

  • Prepare the Azide-Containing Molecule:

    • Dissolve your azide-functionalized biomolecule in an azide-free buffer (e.g., PBS, HEPES) to a desired concentration (e.g., 1 mg/mL for an antibody).[6]

  • Prepare the DBCO Reagent Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution of the DBCO reagent in a dry, water-miscible organic solvent such as DMSO or DMF.[6]

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the solution of the azide-containing molecule.

    • Gently mix the reaction solution. The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 10% to avoid denaturation of proteins.[13]

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[6][8] Reaction times may need to be optimized depending on the specific reactants.

  • Purification (Optional):

    • If necessary, remove the unreacted DBCO reagent and byproducts using size-exclusion chromatography or dialysis.[8]

Protocol 2: Quantification of Conjugation Efficiency by UV-Vis Spectroscopy

This protocol describes how to determine the degree of labeling (DOL) of a protein with the DBCO reagent.

  • Measure Absorbance:

    • After purification, measure the absorbance of the conjugated protein solution at 280 nm (for protein concentration) and 309 nm (for DBCO concentration) using a spectrophotometer.[6]

  • Calculate Protein Concentration:

    • Use the Beer-Lambert law and the extinction coefficient of your protein at 280 nm to determine its concentration. A correction factor for the DBCO absorbance at 280 nm may be necessary for accurate quantification.[11]

  • Calculate DBCO Concentration:

    • Use the Beer-Lambert law to calculate the concentration of the DBCO moiety using its molar extinction coefficient at ~309 nm (approximately 12,000 M⁻¹cm⁻¹).[6]

  • Determine the Degree of Labeling (DOL):

    • The DOL is the molar ratio of the DBCO reagent to the protein.

    • DOL = [Molar concentration of DBCO] / [Molar concentration of protein]

Visualizations

Caption: SPAAC reaction pathway between this compound and an azide-functionalized molecule.

Troubleshooting_Workflow start Low Conjugation Efficiency Observed check_reagents 1. Check Reagents start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Fresh & Properly Stored? reagent_bad Prepare Fresh Reagents check_reagents->reagent_bad No check_conditions 2. Check Reaction Conditions reagent_ok->check_conditions reagent_bad->check_reagents conditions_ok Conditions OK check_conditions->conditions_ok Optimal? optimize_conditions Optimize Buffer, pH, Temp, Time check_conditions->optimize_conditions No check_ratio 3. Check Molar Ratio conditions_ok->check_ratio optimize_conditions->check_conditions ratio_ok Ratio OK check_ratio->ratio_ok Optimal? optimize_ratio Optimize Molar Excess check_ratio->optimize_ratio No check_starting_material 4. Verify Starting Material Functionalization ratio_ok->check_starting_material optimize_ratio->check_ratio material_ok Functionalization Confirmed check_starting_material->material_ok Confirmed? material_bad Re-evaluate Azide Labeling Protocol check_starting_material->material_bad No end Successful Conjugation material_ok->end material_bad->check_starting_material

Caption: A logical workflow for troubleshooting low conjugation efficiency.

References

Technical Support Center: Optimizing DNP-PEG2-NHCO-C2-DBCO Reaction Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the DNP-PEG2-NHCO-C2-DBCO hapten. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help improve the yield of your copper-free click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a clickable hapten. It contains a dinitrophenyl (DNP) group, which can be recognized by anti-DNP antibodies, a PEG spacer to enhance solubility, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry reactions.[1] This allows for the covalent attachment of the DNP hapten to azide-modified molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Q2: What is the underlying principle of the this compound reaction?

The reaction is a type of copper-free click chemistry, specifically a strain-promoted alkyne-azide cycloaddition (SPAAC). The high ring strain of the DBCO group allows it to react efficiently and specifically with an azide-functionalized molecule to form a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3]

Q3: What are the key advantages of using a copper-free click chemistry approach?

The primary advantage is its biocompatibility, as it avoids the use of toxic copper catalysts, making it suitable for use in living systems.[4] This also simplifies the purification process as there is no need to remove residual copper from the final product. The reaction is also highly specific, with the DBCO group reacting exclusively with azides even in the presence of other functional groups.[3][4]

Q4: How can I monitor the progress of my this compound reaction?

The DBCO moiety has a characteristic UV absorbance at approximately 309-310 nm.[5] You can monitor the reaction's progress by observing the decrease in this absorbance over time, which indicates the consumption of the DBCO reagent.[4][5]

Troubleshooting Guide

Low reaction yield is a common issue in bioconjugation experiments. This guide provides potential causes and solutions for troubleshooting your this compound reactions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Reagent Instability: DBCO reagents can degrade over time, especially with improper storage. DBCO-modified molecules can lose 3-5% of their reactivity over 4 weeks at 4°C or -20°C.[6]Store this compound and azide-containing reagents at the recommended temperature (typically -20°C) and protect from light and moisture. Avoid repeated freeze-thaw cycles.
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to your azide-modified molecule can limit the reaction.Use a molar excess of one of the reactants. A common starting point is 1.5 to 3 molar equivalents of the this compound for every 1 equivalent of the azide-containing molecule.[5] If the azide-modified molecule is more precious, this ratio can be inverted.
Suboptimal Reaction Conditions: Factors such as pH, temperature, and solvent can significantly impact the reaction rate and yield.Optimize reaction conditions. Refer to the data tables below for guidance on molar ratios, temperature, and solvents.
Steric Hindrance: Bulky groups near the azide (B81097) or DBCO can physically block the reactive sites, slowing down or preventing the reaction.[2]If possible, design your azide-modified molecule with the azide group in a less sterically hindered position.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have had enough time to go to completion, especially at lower temperatures or concentrations.Increase the incubation time. While many reactions are complete within 4-12 hours at room temperature, extending the incubation to 24-48 hours, especially for reactions at 4°C, can improve the yield.[5]
Low Reactant Concentration: Dilute reaction mixtures can lead to slower reaction rates.Increase the concentration of the reactants if possible, while being mindful of potential solubility issues.
Product Precipitation/ Aggregation Solubility Issues: The this compound or the azide-containing molecule may have poor solubility in the chosen reaction buffer.[2]If the this compound is poorly soluble in your aqueous buffer, dissolve it in a water-miscible organic solvent like DMSO or DMF first, and then add it to the reaction mixture. Keep the final concentration of the organic solvent low (ideally below 20%) to avoid protein denaturation.[5][7] The PEG linker in the this compound is designed to improve water solubility.[1][3]
Hydrophobicity of the Conjugate: The addition of the DNP and DBCO moieties can increase the hydrophobicity of the final product, leading to aggregation.The PEG spacer in this compound helps to mitigate this. If aggregation is still an issue, consider using a buffer with additives that reduce non-specific interactions.
Difficulty in Product Purification Inefficient Purification Method: The chosen method may not be suitable for separating the product from unreacted starting materials.For small molecule conjugations, purification by HPLC is often effective.[8] For larger biomolecules, size-exclusion chromatography, dialysis, or affinity chromatography can be used to remove excess this compound.[8][]
Co-elution of Product and Starting Material Optimize the purification protocol. For HPLC, adjust the gradient and solvent system. For size-exclusion chromatography, ensure the column has the appropriate pore size for your molecules.

Data Summary Tables

The following tables summarize key quantitative data to help you optimize your reaction conditions.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)A 1.5 to 3-fold molar excess is a good starting point.[5] For antibody conjugations, a 5 to 10-fold molar excess of the DBCO reagent can provide high yields.
Temperature 4°C to 37°CHigher temperatures generally lead to faster reaction rates. For sensitive biomolecules, performing the reaction at 4°C overnight is recommended.[5]
Reaction Time 2 to 48 hoursTypical reactions are complete within 4-12 hours at room temperature.[5] Longer incubation times may be necessary at lower temperatures or concentrations.
pH 5 to 10Higher pH values generally increase reaction rates, though this can be buffer-dependent.[10][11]

Table 2: Effect of Buffer on SPAAC Reaction Rate

Buffer (pH 7)Relative Reaction Rate
HEPESHighest[10][11]
PBSLowest[10][11]
DMEMFaster than RPMI[10][11]

Table 3: Solvent Compatibility

SolventCompatibilityNotes
Aqueous Buffers (e.g., PBS, HEPES) HighPreferred for biomolecule conjugations. Avoid buffers containing sodium azide as it will react with the DBCO group.[5][6]
Organic Solvents (e.g., DMSO, DMF) HighCan be used as a co-solvent to improve the solubility of hydrophobic reactants. Keep the final concentration below 20% for protein-based reactions.[5][7]

Experimental Protocols

Protocol 1: General Protocol for this compound Conjugation

This protocol provides a starting point for the conjugation of this compound to an azide-modified molecule. Optimization may be required for your specific application.

  • Reagent Preparation:

    • Prepare a stock solution of your azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing molecule with the this compound solution.

    • A typical starting molar ratio is 1 equivalent of the azide-containing molecule to 1.5-3 equivalents of this compound.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally <20% for protein stability).

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

    • Protect the reaction from light if either of the molecules is light-sensitive.

  • Purification:

    • Purify the conjugate to remove unreacted this compound and other byproducts.

    • The choice of purification method will depend on the nature of your conjugate. Options include:

      • High-Performance Liquid Chromatography (HPLC): Ideal for small molecule conjugates.

      • Size-Exclusion Chromatography (e.g., desalting spin columns): Effective for separating larger biomolecules from the smaller this compound.[8]

      • Dialysis: Suitable for removing small molecule impurities from large biomolecules.[]

  • Analysis:

    • Analyze the purified conjugate to confirm successful conjugation and assess purity.

    • Techniques such as LC-MS, SDS-PAGE (for protein conjugates), and UV-Vis spectroscopy can be used.

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectroscopy

  • At various time points during the reaction, take a small aliquot of the reaction mixture.

  • Measure the UV-Vis spectrum of the aliquot, focusing on the absorbance around 309-310 nm.

  • A decrease in the absorbance at this wavelength over time indicates the consumption of the this compound and the progress of the reaction.

Visualizations

experimental_workflow reagent_prep Reagent Preparation - Azide-modified molecule in buffer - this compound in DMSO reaction_setup Reaction Setup - Combine reactants - Adjust molar ratio and solvent concentration reagent_prep->reaction_setup incubation Incubation - 4-12h at RT or overnight at 4°C - Protect from light reaction_setup->incubation purification Purification - HPLC, SEC, or Dialysis incubation->purification analysis Analysis - LC-MS, SDS-PAGE, UV-Vis purification->analysis troubleshooting_guide start Low Reaction Yield check_reagents Check Reagent Stability and Purity start->check_reagents optimize_ratio Optimize Molar Ratio start->optimize_ratio optimize_conditions Optimize Reaction Conditions (Temp, Time, pH, Solvent) start->optimize_conditions check_solubility Address Solubility Issues start->check_solubility purification_issue Troubleshoot Purification start->purification_issue sub_reagents Use fresh reagents Proper storage check_reagents->sub_reagents sub_ratio Use 1.5-10x excess of one reactant optimize_ratio->sub_ratio sub_conditions Increase temp/time Adjust pH/buffer optimize_conditions->sub_conditions sub_solubility Use co-solvent (e.g., DMSO) check_solubility->sub_solubility sub_purification Select appropriate purification method purification_issue->sub_purification

References

Troubleshooting non-specific binding of DNP-PEG2-NHCO-C2-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding issues encountered when using DNP-PEG2-NHCO-C2-DBCO. The content is tailored for researchers, scientists, and drug development professionals engaged in bioconjugation and related applications.

Understanding the Reagent: this compound

This compound is a trifunctional molecule designed for advanced bioconjugation applications, specifically for linking to azide-modified molecules via copper-free click chemistry.[1] Each component has a distinct role:

  • DNP (Dinitrophenyl): A well-established hapten used as an antibody-recruiting motif.[2][3] After conjugation, it can be targeted by anti-DNP antibodies for detection or to trigger an immune response.

  • PEG2 (Polyethylene Glycol): A short, hydrophilic spacer that enhances the solubility of the molecule.[4][5] PEG linkers are known to form a hydration shell that can help reduce non-specific protein adsorption.[6][7]

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts with high specificity and efficiency with azide (B81097) groups via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal, copper-free click chemistry.[8][9]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to non-specific binding in a question-and-answer format.

General Questions on Non-Specific Binding

Q1: What are the primary causes of non-specific binding (NSB) with this compound?

A1: Non-specific binding can originate from any of the three key moieties of the molecule:

  • Hydrophobic Interactions: The DNP group and the DBCO group are inherently hydrophobic and can bind non-specifically to proteins and cell membranes.[2][6]

  • Electrostatic Interactions: Charged molecules in your system can interact with charged residues on biomolecules.

  • DBCO Reactivity: While highly specific for azides, DBCO can, at a much lower rate, react with thiol groups (-SH) found in cysteine residues.[10]

Q2: I am observing a high background signal in my assay (e.g., flow cytometry, fluorescence microscopy). What is the likely cause?

A2: A high background signal is a classic indicator of non-specific binding. This could be due to the hydrophobic binding of the entire conjugate to cells or proteins, insufficient washing or blocking steps, or the formation of aggregates.[6]

Troubleshooting the DBCO Moiety

Q3: Can the DBCO group react with molecules other than azides?

A3: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is exceptionally specific under physiological conditions.[6] The DBCO group's reaction with naturally occurring functional groups like amines or hydroxyls is negligible.[6] However, a slow side reaction with thiol groups (cysteines) has been reported, which could contribute to a minor background signal in protein-rich environments.[10]

Q4: How can I be sure my observed signal is from a specific SPAAC reaction and not NSB?

A4: A crucial experiment is to run a negative control.[11] Perform the labeling experiment on a sample that has not been modified with an azide. Any signal detected in this negative control is likely due to non-specific binding of the this compound reagent.[10][12] A significant difference in signal intensity between the azide-positive sample and the negative control indicates a successful specific reaction.[10]

Troubleshooting the DNP and PEG Moieties

Q5: The DNP group is hydrophobic. How can I minimize its non-specific binding?

A5: The hydrophobicity of DNP can be countered by optimizing your buffer system.[2] Adding a small amount of a non-ionic detergent can disrupt hydrophobic interactions. Furthermore, effective blocking of surfaces and proteins is critical.

Q6: I thought the PEG linker was supposed to reduce non-specific binding. Why might it still be an issue?

A6: While PEG linkers generally increase hydrophilicity and reduce NSB, the short PEG2 chain in this reagent provides limited shielding.[6][7] While it improves solubility, some non-specific interactions of the ethylene (B1197577) glycol units with proteins can still occur.[6]

Optimizing Buffers and Protocols

Q7: What are the best practices for choosing a buffer to minimize NSB?

A7: Buffer selection is critical.

  • pH: For the SPAAC reaction, a physiological pH of 7.0-7.4 is ideal.[6]

  • Additives: Include additives to disrupt non-specific interactions. Non-ionic detergents and increased salt concentration are effective.[6][13]

  • Blocking Agents: Always include a blocking step in your protocol. The choice of blocking agent can have a significant impact on reducing background noise.[14][15]

Q8: Which blocking agent should I use?

A8: The optimal blocking agent is application-dependent. Bovine Serum Albumin (BSA) is common, but others like casein or commercially available protein-free blockers can be more effective in certain systems.[14] It is often necessary to test several to find the best one for your experiment.

Data Presentation: Reagent and Buffer Optimization

Effective troubleshooting often requires a systematic comparison of different conditions. The tables below summarize key quantitative data and comparisons.

Table 1: Comparison of Common Blocking Agents

Blocking Agent Typical Concentration Advantages Considerations
Bovine Serum Albumin (BSA) 1 - 5% Inexpensive, readily available. Can have cross-reactivity issues; may not be the most effective blocker in all systems.[14][16]
Casein 0.5 - 2% Often more effective than BSA at reducing high background.[14] Can contain endogenous biotin, which may interfere with streptavidin-based detection systems.
Non-Fat Dry Milk 1 - 5% Very inexpensive and effective for applications like Western blotting. Complex protein mixture; not recommended for phospho-specific antibody studies.[14]
Normal Serum 5 - 10% Highly effective, especially for tissue staining, as it blocks Fc receptors.[15] Must use serum from a species that will not cross-react with your antibodies.[15]

| Commercial Blockers | Varies | Often protein-free, optimized for specific assays, and provide consistent performance. | Can be more expensive than traditional protein-based blockers.[14] |

Table 2: Effect of Buffer Additives on Non-Specific Binding

Additive Typical Concentration Mechanism of Action Recommended Use
Non-ionic Detergents (e.g., Tween-20, Triton X-100) 0.05 - 0.1% Disrupt hydrophobic interactions. Add to wash buffers to reduce background signal from hydrophobic binding.[6]
Sodium Chloride (NaCl) 150 - 500 mM Shields electrostatic interactions. Increase ionic strength in incubation and wash buffers to reduce charge-based NSB.[13]

| Dextran Sulfate | 0.02 - 0.1% | Polyanion that outcompetes nucleic acids for electrostatic binding sites. | Useful in experiments involving cells to reduce nuclear background.[13] |

Visualizations: Workflows and Logic Diagrams

Chemical Reaction and Structure

The following diagram illustrates the structure of the this compound reagent and its reaction with an azide-modified biomolecule.

G cluster_reagent This compound cluster_target Target Molecule cluster_product Conjugate DNP DNP (Hapten) PEG PEG2 (Linker) DNP->PEG Plus + DBCO DBCO (Strained Alkyne) PEG->DBCO Arrow SPAAC (Click Chemistry) Biomolecule Biomolecule (Protein, Antibody, etc.) Azide Azide (N3) Biomolecule->Azide modified with Triazole Triazole Linkage Final_Reagent DNP-PEG2... Final_Bio Biomolecule Final_Bio->Triazole Triazole->Final_Reagent G Prep 1. Prepare Azide-Modified Biomolecule/Cell Incubate 3. Incubate Samples with DNP-PEG2-DBCO Prep->Incubate Control 2. Prepare Negative Control (No Azide Modification) Control->Incubate Wash1 4. Perform Wash Steps (Consider adding detergent) Incubate->Wash1 Block 5. Block Non-Specific Sites (e.g., with BSA, Casein) Wash1->Block Detect 6. Incubate with Primary Anti-DNP Antibody Block->Detect Wash2 7. Perform Final Wash Steps Detect->Wash2 Analyze 8. Analyze Signal (Flow Cytometry, WB, etc.) Wash2->Analyze G Start High Non-Specific Binding Observed Q_Control Is signal high in the 'no-azide' negative control? Start->Q_Control A_ControlYes NSB is from the reagent itself. Q_Control->A_ControlYes Yes End Problem Resolved Q_Control->End No (Signal is specific) Q_Blocking Is the blocking step optimized? A_ControlYes->Q_Blocking A_BlockNo Optimize Blocking: - Increase concentration/duration - Test different agents (Casein, etc.) Q_Blocking->A_BlockNo No Q_Detergent Are hydrophobic interactions the likely cause? Q_Blocking->Q_Detergent Yes A_BlockNo->Q_Detergent A_DetergentYes Add non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers. Q_Detergent->A_DetergentYes Yes A_Filter Filter conjugate solution (0.22 µm spin filter) to remove aggregates. Q_Detergent->A_Filter No (Consider Aggregates) A_DetergentYes->End A_Filter->End

References

Optimizing molar excess of DNP-PEG2-NHCO-C2-DBCO for labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the labeling of biomolecules with DNP-PEG2-NHCO-C2-DBCO for use in strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical probe used in bioorthogonal chemistry.[1] It consists of three key parts: a Dinitrophenyl (DNP) group, which acts as a hapten for antibody recruitment; a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility; and a dibenzocyclooctyne (DBCO) group.[1][2][3] The DBCO group enables a highly specific, copper-free "click" reaction with molecules containing an azide (B81097) group.[4][5][6][7] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forms a stable covalent triazole linkage, allowing for the precise labeling of biomolecules in complex biological systems without the need for a cytotoxic copper catalyst.[4][7][8][9]

Q2: What type of functional group does the this compound reagent target on my biomolecule?

The "NHCO-C2" linker in the name suggests that this reagent is likely supplied as an amine-reactive derivative, such as an N-hydroxysuccinimide (NHS) or tetrafluorophenyl (TFP) ester. These esters react with primary amines (-NH2), which are commonly found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies, to form a stable amide bond.[4][8]

Q3: What is the optimal molar excess of this compound to use for labeling my protein?

The optimal molar excess must be determined empirically for each specific application.[4][8] However, a general starting point depends on the concentration of your protein.[8] For more concentrated protein solutions, a lower molar excess is needed.[4][8]

Q4: How do I prepare the this compound reagent for the labeling reaction?

The DBCO reagent is moisture-sensitive and does not dissolve well in aqueous buffers directly.[4][8] It should first be dissolved in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[8] This stock solution is then added to your biomolecule in an appropriate buffer. Always allow the vial of the DBCO reagent to equilibrate to room temperature before opening to prevent moisture condensation.[8]

Q5: What buffers are compatible with the labeling reaction?

Use a non-amine, azide-free buffer with a pH between 7 and 9.[1] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[1][8] Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS/TFP ester and must be avoided.[1][10] Sodium azide must also be avoided as it will react with the DBCO group.[1][10]

Q6: How can I determine if my biomolecule has been successfully labeled with DBCO?

The degree of labeling (DOL) can be quantified using UV-Vis spectrophotometry.[4][11] This is done by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (the characteristic absorbance maximum for the DBCO group).[4][11] The ratio of these absorbances, corrected with the extinction coefficients for the protein and DBCO, allows for the calculation of how many DBCO molecules are attached to each protein molecule.[8]

Data Presentation

Table 1: Recommended Starting Molar Excess of DBCO Reagent for Protein Labeling
Protein ConcentrationRecommended Molar Excess (DBCO:Protein)Reference
>1 to 5 mg/mL10- to 20-fold[8]
0.5 to ≤1 mg/mL20- to 40-fold[8]
< 5 mg/mL20- to 50-fold[1][10]
1 mg/mL (Antibody)20- to 30-fold[5][6][12]
Table 2: Recommended Molar Excess for SPAAC (Click Reaction) Step
Reactant ConfigurationRecommended Molar ExcessReference
DBCO-labeled molecule + Azide-labeled molecule1.5- to 10-fold excess of one partner[8]
DBCO-labeled Antibody + Azide-modified Oligonucleotide2- to 4-fold excess of azide-oligo[6][12][13]

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein.[11]

  • Buffer Exchange: Ensure your protein (0.5 - 5 mg/mL) is in an amine-free and azide-free buffer (e.g., PBS, pH 7.2-7.4). If necessary, perform dialysis or use a desalting column.[8]

  • Prepare DBCO Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO to a concentration of 10 mM.[6][12]

  • Labeling Reaction: Add the calculated volume of the DBCO stock solution to your protein solution to achieve the desired molar excess (see Table 1). Keep the final DMSO concentration below 20% to avoid protein denaturation.[6][12]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8][9]

  • Purification: Remove unreacted DBCO reagent using a spin desalting column (with an appropriate molecular weight cutoff) or through dialysis.[8][9]

  • Quantification (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and 309 nm.[4]

    • Calculation: DOL = (A₃₀₉ × ε_protein) / [(A₂₈₀ - (A₃₀₉ × CF)) × ε_DBCO]

      • ε_protein: Molar extinction coefficient of the protein at 280 nm.

      • ε_DBCO: Molar extinction coefficient of DBCO (~12,000 M⁻¹cm⁻¹ at 309 nm).[8]

      • CF: Correction factor for DBCO absorbance at 280 nm (~0.90).[8]

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule
  • Prepare Reactants: Have your purified DBCO-labeled biomolecule from Protocol 1 and your azide-containing molecule ready in a compatible reaction buffer (e.g., PBS).

  • Click Reaction: Mix the DBCO-labeled molecule with the azide-labeled molecule. Use a 1.5- to 10-fold molar excess of the less critical or more abundant component to drive the reaction to completion.[8] For antibody-oligo conjugations, a 2- to 4-fold excess of the azide-oligo is often used.[6][12]

  • Incubation: Incubate the mixture for 4-12 hours at room temperature or overnight at 4°C.[8] Longer incubation times can improve efficiency.[10]

  • Purification: Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove unreacted materials.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No DBCO Labeling 1. Hydrolyzed DBCO-Ester: The amine-reactive NHS/TFP ester was hydrolyzed by moisture.1. Equilibrate the DBCO reagent vial to room temperature before opening. Prepare the stock solution in anhydrous DMSO/DMF immediately before use and discard any unused portion.[4][8]
2. Incompatible Buffer: Buffer contains primary amines (e.g., Tris, glycine) that competed with the target protein.2. Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) at pH 7-9 before labeling.[1]
3. Insufficient Molar Excess: The ratio of DBCO reagent to protein was too low.3. Increase the molar excess of the DBCO reagent. Refer to Table 1 for starting recommendations and optimize from there.[4]
Low Conjugation Efficiency in SPAAC Step 1. Suboptimal Reaction Conditions: Low concentration of reactants or insufficient incubation time.1. Increase the concentration of one or both reactants. Increase the incubation time or perform the reaction at a higher temperature (e.g., 37°C).[4]
2. Reactant Degradation: The DBCO or azide group is no longer active.2. Confirm that the starting materials are active. DBCO can lose reactivity over time, especially if not stored properly. Avoid buffers containing sodium azide during storage of DBCO-labeled molecules.[10]
3. Excess Unreacted DBCO Reagent: Unreacted DBCO from the first step was not fully removed and is competing for the azide partner.3. Ensure efficient purification of the DBCO-labeled biomolecule after the labeling step using desalting or dialysis.[4]
Precipitation During Labeling 1. High Molar Excess: Using a very high molar excess of the hydrophobic DBCO reagent can cause protein precipitation.1. Reduce the molar excess of the DBCO reagent. Optimize to find a balance between labeling efficiency and protein solubility.[14]
2. High Organic Solvent Concentration: The final concentration of DMSO/DMF in the reaction is too high.2. Keep the final concentration of the organic solvent below 10-20%.[6][9][12]

Visualizations

G cluster_prep Phase 1: DBCO Labeling cluster_click Phase 2: SPAAC Reaction Prot_Buffer Protein in Amine-Free Buffer Mix Add DBCO Stock to Protein (10-40x Molar Excess) Prot_Buffer->Mix Prep_DBCO Prepare DNP-PEG2-DBCO Stock in anhy. DMSO Prep_DBCO->Mix Incubate1 Incubate (1-2h RT or O/N 4°C) Mix->Incubate1 Purify1 Purify via Desalting or Dialysis Incubate1->Purify1 DBCO_Prot DBCO-Labeled Protein Purify1->DBCO_Prot Click_Mix Mix DBCO-Protein with Azide-Molecule (2-4x Excess) DBCO_Prot->Click_Mix Azide_Mol Azide-Modified Molecule Azide_Mol->Click_Mix Incubate2 Incubate (4-12h RT or O/N 4°C) Click_Mix->Incubate2 Purify2 Purify Final Conjugate (e.g., SEC) Incubate2->Purify2 Final_Conj Final DNP-Labeled Conjugate Purify2->Final_Conj

Caption: Experimental workflow for DNP-DBCO labeling and subsequent SPAAC reaction.

G cluster_labeling Troubleshooting Phase 1: DBCO Labeling cluster_spaac Troubleshooting Phase 2: SPAAC Reaction Start Low/No Conjugation Observed Check_Buffer Is Buffer Amine-Free (e.g., no Tris)? Start->Check_Buffer Check_Reagent Was DBCO Reagent Handled Correctly? Start->Check_Reagent Check_Excess Was Molar Excess Sufficient? Start->Check_Excess Check_Purify Was Unreacted DBCO Removed Post-Labeling? Start->Check_Purify Check_Conditions Were SPAAC Incubation Time/Concentration Optimal? Start->Check_Conditions Sol_Buffer Action: Buffer Exchange to PBS/HEPES Check_Buffer->Sol_Buffer No Sol_Reagent Action: Use Fresh Anhydrous DMSO; Equilibrate Reagent Check_Reagent->Sol_Reagent No Sol_Excess Action: Increase Molar Excess of DBCO Reagent Check_Excess->Sol_Excess No Sol_Purify Action: Repeat Labeling with Thorough Purification Step Check_Purify->Sol_Purify No Sol_Conditions Action: Increase Concentration, Time, or Temperature Check_Conditions->Sol_Conditions No

Caption: Logical decision tree for troubleshooting poor conjugation efficiency.

References

DNP-PEG2-NHCO-C2-DBCO stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DNP-PEG2-NHCO-C2-DBCO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a heterobifunctional linker molecule. It consists of three key components:

  • DNP (Dinitrophenyl): A hapten used for antibody recognition and as a quenching agent in fluorescence-based assays.

  • PEG2 (Polyethylene Glycol): A short, hydrophilic spacer that improves solubility and reduces steric hindrance.

  • DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC) for conjugation to azide-containing molecules.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the reactivity of the DBCO group. The following conditions are recommended:

FormTemperatureDurationNotes
Solid -20°CUp to 1 year or moreProtect from moisture and light. Allow the vial to warm to room temperature before opening to prevent condensation.
In Anhydrous DMSO or DMF -20°C2-3 monthsUse anhydrous solvents to prevent hydrolysis of the DBCO group. Minimize freeze-thaw cycles.[1]
Aqueous Solution 4°CUp to 48 hours for short-term useFor working solutions. Longer storage is not recommended due to the potential for hydrolysis and oxidation of the DBCO moiety.[2]

Q3: What are the primary stability concerns for this compound?

A3: The primary stability concern is the degradation of the DBCO group. The DNP and PEG components are generally stable under standard experimental conditions. The main degradation pathways for DBCO are:

  • Oxidation and Hydration: Exposure to air and moisture can lead to the oxidation of the cyclooctyne (B158145) ring and the addition of water across the triple bond, both of which render it inactive for click chemistry.[1][3] It has been reported that DBCO-modified antibodies can lose 3-5% of their reactivity over 4 weeks when stored at 4°C or -20°C.[4]

  • Acid-Mediated Rearrangement: Strong acidic conditions (e.g., high concentrations of TFA during peptide cleavage) can cause the DBCO group to undergo an inactivating rearrangement.[5]

Q4: How does pH affect the stability of this compound?

A4: The stability of the DBCO moiety is pH-dependent. While the amide bond is generally stable, the DBCO group can be susceptible to degradation under certain pH conditions.

pH RangeTemperatureExpected Stability (24 hours)Comments
5.0 25°C85 - 90%Potential for slow acid-mediated degradation of the DBCO group.[2]
7.4 (e.g., PBS) 25°C90 - 95%Good stability for typical reaction times at room temperature.[2]
> 8.5 25°CReducedHigher pH can increase the rate of hydrolysis of other functional groups if present, and potentially affect the DBCO ring.

Note: This data is based on the expected stability of similar DBCO-containing molecules and should be used as a guideline. For critical applications, it is recommended to perform in-house stability tests.

Troubleshooting Guide

Problem: Low or no yield in my SPAAC (copper-free click chemistry) reaction.

This is a common issue that can often be traced back to the stability and handling of the this compound reagent.

Potential CauseRecommended Action
Degradation of DBCO moiety * Verify Storage: Ensure the reagent has been stored correctly (solid at -20°C, protected from light and moisture). * Fresh Reagent: If the reagent is old or has been handled improperly, consider using a fresh vial. * Stability Check: Perform a stability assessment of your reagent using HPLC (see Experimental Protocols section).[2]
Incorrect Buffer Composition * Avoid Azides: Ensure your reaction buffer does not contain sodium azide, as it will react with the DBCO group.[4] * pH Optimization: Use a buffer with a pH between 7.0 and 8.5 for optimal reaction efficiency.[6]
Suboptimal Reaction Conditions * Concentration: Reactions are more efficient at higher concentrations of reactants.[4] * Temperature and Time: While reactions can proceed at room temperature, incubating at 37°C or for longer durations (e.g., overnight at 4°C) can improve yields.[3][4][7]
Issues with Azide-Containing Molecule * Purity and Integrity: Confirm the purity and integrity of your azide-containing molecule. * Stoichiometry: Use a 2-4x molar excess of the azide-modified molecule relative to the DBCO-containing molecule.[1]

Problem: I see an unexpected loss of fluorescence in my assay.

Potential CauseRecommended Action
DNP Quenching The DNP group is a known fluorescence quencher.[8] If your assay involves a fluorophore with an emission spectrum that overlaps with the DNP absorption spectrum, you may observe quenching. This is an inherent property of the DNP moiety.
Degradation of Fluorophore Ensure that the fluorophore you are using is stable under your experimental conditions (pH, light exposure).

Experimental Protocols

Protocol: Aqueous Stability Assessment of this compound by HPLC

This protocol allows for the quantification of the stability of the DBCO moiety in an aqueous buffer over time.

Objective: To determine the rate of degradation of this compound in a specific aqueous solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (monitoring at ~309 nm for DBCO and a secondary wavelength for DNP if desired)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice (e.g., PBS at 37°C) to a final concentration of 100 µM. Mix thoroughly.[2]

  • Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC. This will serve as your baseline measurement.[2]

  • Incubation: Place the vial with the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).[2]

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.[2]

  • HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any degradation products.

  • Data Analysis:

    • Identify the peak corresponding to the intact this compound in the T=0 chromatogram.

    • Integrate the area of this peak for each timepoint.

    • Plot the percentage of the remaining intact compound versus time to determine the degradation rate.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO prep_working Dilute to 100 µM in Aqueous Buffer prep_stock->prep_working t0 T=0: Inject aliquot onto HPLC prep_working->t0 incubate Incubate at Desired Temperature (e.g., 25°C) t0->incubate timepoints Collect Aliquots at Regular Intervals incubate->timepoints 2, 4, 8, 12, 24h hplc Analyze by RP-HPLC (UV detection at 309 nm) timepoints->hplc data_analysis Integrate Peak Area and Plot % Remaining vs. Time hplc->data_analysis degradation_pathway Potential Degradation Pathways of DBCO dbco Intact DBCO Moiety (Reactive) oxidized Oxidized DBCO (Inactive) dbco->oxidized O2 hydrated Hydrated DBCO (Inactive) dbco->hydrated H2O rearranged Rearranged DBCO (Inactive) dbco->rearranged Strong Acid (e.g., TFA) troubleshooting_logic Troubleshooting Low SPAAC Reaction Yield start Low or No Reaction Yield check_reagent Check DBCO Reagent (Age, Storage) start->check_reagent check_buffer Check Reaction Buffer (pH, Azide-Free) start->check_buffer check_conditions Check Reaction Conditions (Concentration, Time, Temp) start->check_conditions check_azide Check Azide Component (Purity, Stoichiometry) start->check_azide solution1 Use Fresh Reagent check_reagent->solution1 solution2 Optimize Buffer check_buffer->solution2 solution3 Optimize Conditions check_conditions->solution3 solution4 Verify Azide Quality check_azide->solution4

References

Impact of pH on DNP-PEG2-NHCO-C2-DBCO conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of DNP-PEG2-NHCO-C2-DBCO in conjugation experiments. The advice provided is based on the principles of strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the conjugation reaction between this compound and an azide-containing molecule?

A1: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is the basis for the conjugation of DBCO with an azide (B81097), is generally tolerant of a wide pH range, typically from pH 4 to 10. However, studies have shown that higher pH values, generally in the range of 7.0 to 8.5, tend to increase the reaction rate.[1][2][3] For most applications involving proteins or other biomolecules, a buffer with a pH between 7.2 and 7.5, such as phosphate-buffered saline (PBS), is a good starting point.[4][5] It is important to avoid buffers containing primary amines like Tris if the conjugation strategy involves a preceding amine-reactive labeling step.[4]

Q2: How does pH affect the stability of the this compound reagent?

Q3: Can I perform the conjugation reaction in organic solvents?

A3: Yes, the SPAAC reaction can be performed in organic solvents such as DMSO or DMF, and also in mixtures of organic solvents and aqueous buffers.[2][6] The choice of solvent will depend on the solubility of your azide-containing molecule. When working with proteins, it is crucial to keep the concentration of the organic solvent low (typically below 20%) to prevent denaturation.[4][7]

Q4: What is the recommended molar ratio of this compound to my azide-containing molecule?

A4: For optimal conjugation efficiency, it is generally recommended to use a molar excess of the DBCO reagent relative to the azide-containing molecule, or vice versa, depending on which component is more precious. A starting point is to use a 1.5- to 10-fold molar excess of the less critical component.[2][7] For antibody-small molecule conjugations, a 7.5-fold molar excess of the azide-labeled partner to the DBCO-labeled protein has been suggested.[7] The optimal ratio may need to be determined empirically for your specific application.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH While the SPAAC reaction is tolerant to a range of pH, the rate can be pH-dependent.[1][3] If yields are low, consider adjusting the pH of the reaction buffer. For many biomolecules, a pH of 7.2-8.0 is a good starting point.[2][4]
Incorrect Molar Ratio An insufficient amount of one of the reactants will lead to an incomplete reaction. Try increasing the molar excess of the this compound reagent.[7]
Hydrolyzed or Inactive Reagents Ensure that both the DBCO and azide-containing reagents have not been degraded. Prepare fresh solutions of your reagents before starting the conjugation.[7]
Presence of Competing Azides Buffers or media containing sodium azide will compete with your target molecule for reaction with the DBCO group, leading to significantly lower yields.[6][9] Use azide-free buffers.
Precipitation of Reactants High Concentration of Organic Solvent If your protein or biomolecule precipitates during the reaction, it may be due to a high concentration of the organic solvent used to dissolve the DBCO reagent. Keep the final concentration of solvents like DMSO below 20%.[4][7]
Protein Instability at Reaction pH The chosen pH, while potentially optimal for the reaction, may be detrimental to the stability of your biomolecule. Ensure the pH of the reaction buffer is within the stability range of your protein.[4]
Non-specific Binding or Aggregation Hydrophobic Nature of DBCO The DBCO group is hydrophobic and can sometimes lead to non-specific binding or aggregation, especially with proteins. Consider including a non-ionic surfactant like Tween-20 at a low concentration (e.g., 0.05%) in your reaction buffer.

Quantitative Data Summary

The following table summarizes the general effect of pH on the reaction rate of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) based on available literature. Please note that these are general trends and the optimal pH may vary depending on the specific reactants and buffer system used.

pH Range Relative Reaction Rate Reference
5.0 - 6.5Slower[1][3]
7.0 - 8.5Faster[1][2][3]
9.0 - 10.0Generally Faster (biomolecule stability may be a concern)[1][3]

Experimental Protocols

Protocol: General Conjugation of this compound to an Azide-Modified Protein

1. Preparation of Reagents:

  • Azide-Modified Protein: Prepare a solution of the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[4]

  • This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

2. Conjugation Reaction: a. To the azide-modified protein solution, add the desired molar excess of the this compound stock solution. It is recommended to add the DMSO solution dropwise while gently vortexing to avoid protein precipitation. The final DMSO concentration should be below 20%.[4][7] b. Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[10] Incubation times may need to be optimized for your specific application.

3. Purification of the Conjugate: a. Remove the excess, unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography, depending on the properties of your protein.[4][7] b. The purified conjugate can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

4. Characterization (Optional):

  • The success of the conjugation can be confirmed by methods such as SDS-PAGE (which should show a shift in molecular weight), UV-Vis spectroscopy (DBCO has a characteristic absorbance around 309 nm), or mass spectrometry.[7]

Visualizations

experimental_workflow prep_reagents 1. Prepare Reagents - Azide-Modified Protein in Azide-Free Buffer - this compound in DMSO conjugation 2. Conjugation Reaction - Mix Protein and DBCO Reagent - Incubate at RT or 4°C prep_reagents->conjugation purification 3. Purify Conjugate - Desalting Column / Dialysis / SEC conjugation->purification characterization 4. Characterize Conjugate (Optional) - SDS-PAGE / UV-Vis / Mass Spec purification->characterization

Caption: Experimental workflow for the conjugation of an azide-modified protein with this compound.

signaling_pathway cluster_reactants Reactants cluster_product Product DNP_DBCO This compound Conjugate Stable Triazole Conjugate DNP_DBCO->Conjugate SPAAC Reaction (pH 7.0 - 8.5 optimal) Azide_Molecule Azide-Containing Molecule (e.g., Protein-N3) Azide_Molecule->Conjugate

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between this compound and an azide-containing molecule.

logical_relationship pH Reaction pH Rate Conjugation Rate pH->Rate Influences Stability Biomolecule Stability pH->Stability Affects Efficiency Overall Efficiency Rate->Efficiency Stability->Efficiency

Caption: Logical relationship showing the impact of pH on conjugation rate, biomolecule stability, and overall reaction efficiency.

References

Preventing aggregation of proteins after DNP-PEG2-NHCO-C2-DBCO labeling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: DNP-PEG2-NHCO-C2-DBCO Labeling

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent protein aggregation after labeling with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating after I add the this compound reagent?

Protein aggregation after labeling with this compound is a common issue that can arise from several factors. The primary cause is the increased hydrophobicity of the protein surface after modification.[1] Both the DNP (dinitrophenyl) and DBCO (dibenzocyclooctyne) moieties are hydrophobic.[1][2] Attaching these groups to your protein can lead to the exposure of hydrophobic patches, promoting intermolecular interactions and causing the protein to aggregate or precipitate.[1][3] Over-labeling, by using a high molar excess of the reagent, can also significantly change the protein's surface charge and solubility, leading to precipitation.[4][5]

Q2: My labeled protein looks fine initially but aggregates upon storage. How can I improve its long-term stability?

Time-dependent aggregation is often a sign of underlying instability in the formulation. To improve long-term stability, focus on three main areas:

  • Storage Buffer Composition: The buffer your protein is stored in is critical. It may require stabilizing excipients like glycerol (B35011), sugars (sucrose, trehalose), or amino acids (arginine) to prevent aggregation over time.[6][7][8]

  • Storage Temperature: Store your protein at the optimal temperature. For long-term storage, -80°C is generally recommended over -20°C to minimize molecular motion and degradation.[8][9]

  • Freeze-Thaw Cycles: Avoid repeated freezing and thawing, as this process can denature proteins and induce aggregation.[7][8] It is best practice to aliquot the labeled protein into single-use volumes before freezing.[7]

Q3: What are the best buffer conditions for labeling and storage?

The ideal buffer depends on the specific properties of your protein.[1] However, some general principles apply:

  • pH: Maintain a pH where your protein is most stable, which is typically 1-2 units away from its isoelectric point (pI) to ensure sufficient surface charge and electrostatic repulsion between molecules.[9] For amine-reactive labeling (targeting lysines), a pH between 7.2 and 8.0 is often used.

  • Buffer System: Use non-interfering buffers. For example, avoid Tris or glycine (B1666218) buffers if you are targeting primary amines, as they will compete with the protein for the labeling reagent.[4] Phosphate-buffered saline (PBS) or HEPES are common choices.

  • Ionic Strength: The salt concentration can influence protein solubility. Optimizing the ionic strength (e.g., with 50-150 mM NaCl) can help shield charges and prevent aggregation.[10]

Q4: Can I add reagents to my buffer to prevent aggregation?

Yes, adding stabilizing excipients to the reaction and storage buffers is a highly effective strategy.[6][10][11] These additives work through various mechanisms to keep proteins soluble and properly folded.[10][12] Common choices include sugars, polyols, amino acids, and non-ionic surfactants.[10][11][12]

Q5: How can I remove aggregates that have already formed in my sample?

If aggregates have already formed, they can often be removed by biophysical separation techniques.

  • Size Exclusion Chromatography (SEC): This is the most common and effective method for separating soluble aggregates from the monomeric, correctly labeled protein.

  • Centrifugation: For large, insoluble precipitates, a high-speed centrifugation step can pellet the aggregated material, allowing you to recover the soluble protein in the supernatant.

Troubleshooting Guide: Step-by-Step Solutions

If you are experiencing protein aggregation, follow this systematic approach to identify and solve the problem.

Step 1: Analyze the Labeling Reaction Conditions

The labeling process itself can introduce stress that leads to aggregation.

  • Molar Excess of Labeling Reagent: Using too much this compound can lead to over-labeling, which increases surface hydrophobicity and can cause precipitation.[1][4][5]

    • Solution: Perform a titration experiment to find the optimal molar ratio of the labeling reagent to your protein. Start with a low molar excess (e.g., 3:1 to 5:1) and increase it incrementally.[7]

  • Reagent Dissolution: The this compound reagent is hydrophobic and typically dissolved in an organic solvent like DMSO.[13] Adding a large volume of this stock solution to your aqueous protein sample can cause the protein to denature and aggregate.

    • Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible (ideally <5%). Add the reagent stock solution to the protein solution slowly while gently mixing.

  • Protein Concentration: High protein concentrations can increase the likelihood of intermolecular interactions and aggregation, especially after labeling increases surface hydrophobicity.[1][7]

    • Solution: If aggregation is observed, try reducing the protein concentration during the labeling reaction (e.g., to 1-2 mg/mL).[1][7]

Step 2: Optimize the Buffer Formulation

The composition of your buffer is the most critical factor in maintaining protein stability. A systematic screening of buffer conditions is highly recommended.

  • pH Screening: The pH of the buffer affects the net charge of the protein.[9][14] Proteins are often least soluble at their isoelectric point (pI).

    • Solution: Test a range of pH values to find where your labeled protein is most stable. A good starting point is to screen buffers with pH values at least one unit above or below the protein's pI.[9]

  • Adding Stabilizing Excipients: Excipients are additives that help stabilize the protein's structure and prevent aggregation.[6][11] They can be included in both the labeling and final storage buffers.

    • Solution: Screen a panel of common excipients to find the most effective one for your protein. Refer to the table below for recommended concentration ranges.

Data Presentation: Common Anti-Aggregation Excipients
Excipient CategoryExamplesTypical ConcentrationPrimary Mechanism of Action
Amino Acids L-Arginine, L-Glutamate, Glycine50 - 250 mMSuppress aggregation by binding to hydrophobic patches and increasing solubility.[9][15]
Sugars / Polyols Sucrose, Trehalose, Sorbitol5 - 10% (w/v)Stabilize the native protein structure through preferential exclusion, acting as cryoprotectants.[8]
Polyols Glycerol5 - 20% (v/v)Acts as a cryoprotectant and increases solvent viscosity, reducing the rate of aggregation.[7][9]
Surfactants Polysorbate 20 (Tween-20), Polysorbate 800.01 - 0.1% (v/v)Prevent surface-induced aggregation and can solubilize hydrophobic regions.[11][12][16]
Reducing Agents DTT, TCEP1 - 5 mMPrevent the formation of incorrect disulfide bonds which can lead to aggregation.[1][9]

Experimental Protocols

Protocol 1: General Method for this compound Labeling

This protocol provides a starting point for labeling a protein with this compound via primary amines (e.g., lysine (B10760008) residues).

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.4).

  • Reagent Preparation: Dissolve the this compound reagent in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction:

    • Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.

    • Add the calculated amount of the labeling reagent to the protein solution to achieve the desired molar excess. Add slowly while gently mixing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours.

  • Purification: Remove excess, unreacted labeling reagent and any small-molecule byproducts using a desalting column (e.g., Zeba™ Spin Desalting Column) or size exclusion chromatography (SEC).[13]

  • Characterization & Storage:

    • Confirm the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.

    • Assess the sample for aggregation using Dynamic Light Scattering (DLS) or analytical SEC.

    • Add any desired cryoprotectants (e.g., glycerol to 20%), aliquot into single-use volumes, and store at -80°C.

Protocol 2: Screening for Optimal Buffer Conditions
  • Prepare a Matrix: Create a 96-well plate layout to screen various buffer conditions. Variables can include buffer type (e.g., phosphate, citrate, HEPES), pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0), and excipients (e.g., Arginine, Sucrose, Polysorbate 20).

  • Buffer Exchange: Exchange the purified, labeled protein into the different buffer conditions using a high-throughput method like 96-well desalting plates.

  • Incubation & Stress:

    • Take an initial reading (T=0) to assess for immediate aggregation (e.g., using a plate reader to measure absorbance at 340 nm or DLS).

    • Incubate the plate under stress conditions (e.g., at 37°C for 24 hours) to accelerate potential aggregation.

  • Analysis: After incubation, re-analyze the samples. The conditions that show the lowest increase in aggregation are considered optimal for stability.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Protein Aggregation

G cluster_start cluster_analysis Step 1: Analyze Reaction cluster_solutions1 cluster_formulation Step 2: Optimize Formulation cluster_solutions2 cluster_storage Step 3: Optimize Storage cluster_solutions3 cluster_end start Aggregation Observed Post-Labeling molar_ratio High Molar Ratio? start->molar_ratio Potential Causes solvent High % Organic Solvent? start->solvent Potential Causes concentration High Protein Conc.? start->concentration Potential Causes solution_ratio Optimize Molar Ratio (Titrate 3:1 to 10:1) molar_ratio->solution_ratio Solution solution_solvent Minimize Solvent (<5% final volume) solvent->solution_solvent Solution solution_conc Reduce Protein Conc. (e.g., 1-2 mg/mL) concentration->solution_conc Solution buffer_screen Buffer Screening (pH, Excipients) solution_ratio->buffer_screen solution_solvent->buffer_screen solution_conc->buffer_screen solution_buffer Identify Optimal Buffer with Stabilizers buffer_screen->solution_buffer Outcome storage_cond Storage Conditions (Temp, Freeze-Thaw) solution_buffer->storage_cond solution_storage Aliquot & Store at -80°C with Cryoprotectant storage_cond->solution_storage Solution end_node Stable Labeled Protein solution_storage->end_node

Caption: A decision tree for troubleshooting protein aggregation post-labeling.

Diagram 2: Key Factors Contributing to Post-Labeling Aggregation

G cluster_properties Label Properties cluster_process Process Conditions cluster_formulation Formulation Factors cluster_storage Storage & Handling center_node Protein Aggregation solution Optimized Formulation & Handling Protocols center_node->solution PREVENTED BY hydrophobicity Increased Surface Hydrophobicity (DNP & DBCO) hydrophobicity->center_node over_labeling Over-Labeling (High Molar Ratio) over_labeling->center_node solvent_stress Organic Solvent (e.g., DMSO) solvent_stress->center_node ph_issue Suboptimal pH (near pI) ph_issue->center_node buffer_issue Lack of Stabilizers (Excipients) buffer_issue->center_node freeze_thaw Freeze-Thaw Cycles freeze_thaw->center_node

Caption: Relationship between causative factors and protein aggregation.

References

Technical Support Center: DNP-PEG2-NHCO-C2-DBCO Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for quenching unreacted DNP-PEG2-NHCO-C2-DBCO in labeling reactions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound?

This compound is a bifunctional linker used in bioconjugation.[1][2] It comprises three key components:

  • DNP (Dinitrophenyl): A hapten that can be recognized by anti-DNP antibodies, useful for targeted applications.[1]

  • PEG2 (Polyethylene glycol spacer): A short, hydrophilic spacer that improves solubility and reduces steric hindrance.[3][4][5]

  • DBCO (Dibenzocyclooctyne): A strained alkyne that reacts specifically with azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[3][4][6][7][8]

Q2: Why is it necessary to quench unreacted this compound?

Quenching unreacted this compound is crucial to prevent non-specific labeling or unwanted side reactions in subsequent experimental steps.[9] If the unreacted DBCO moiety is not deactivated, it can react with any azide-containing molecules it may encounter, leading to inaccurate results.

Q3: What are the recommended quenching agents for unreacted DBCO?

Small molecule azides are effective quenching agents for DBCO. Sodium azide (B81097) (NaN₃) is a common and efficient choice.[9] It reacts with the DBCO group to form a stable triazole, rendering it inert for further SPAAC reactions.[9] It is important to note that buffers containing sodium azide should be avoided during the initial labeling reaction as it will compete with the intended azide-labeled molecule.[10][11][12]

Q4: Can I use other quenching agents like Tris or glycine (B1666218)?

Tris and glycine are effective for quenching reactions involving NHS esters, which are often used to conjugate the DBCO linker to a protein or other amine-containing molecule in the first place.[3][13][14] However, they do not react with the DBCO group itself. Therefore, if your goal is to quench the unreacted DBCO moiety after a SPAAC reaction, an azide-containing compound is the appropriate choice.

Q5: How can I monitor the progress of the quenching reaction?

The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[3][10] The progress of the quenching reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed.[10][12]

Troubleshooting Guide

This guide addresses common issues encountered when quenching unreacted this compound.

Problem Potential Cause Recommended Solution
Incomplete Quenching Insufficient amount of quenching agent.Increase the molar excess of the azide quenching agent (e.g., sodium azide) relative to the initial amount of this compound used.
Short incubation time.Extend the incubation time for the quenching reaction to ensure complete reaction.
Low reaction temperature.While quenching can occur at 4°C, performing the reaction at room temperature can increase the reaction rate.
Non-specific Labeling in Subsequent Steps Quenching step was omitted or incomplete.Ensure a dedicated quenching step is included in your protocol after the primary labeling reaction. Confirm complete quenching using a spectroscopic method if possible.
Inefficient removal of excess quenching agent.After quenching, thoroughly remove the excess azide quenching agent using a suitable method like dialysis, spin desalting columns, or size-exclusion chromatography.[3][13][15]
Precipitation of Labeled Molecule High concentration of organic solvent from stock solutions.If the this compound or other reagents are dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <20%) to prevent precipitation of proteins or other biomolecules.[3][10][14]
Reduced Labeling Efficiency in Primary Reaction Presence of azide contaminants in buffers.Strictly avoid using buffers containing sodium azide or other azides during the primary SPAAC reaction, as they will compete with your target molecule.[10][11][12][14]

Experimental Protocols

Protocol 1: Quenching Unreacted this compound with Sodium Azide

This protocol describes the quenching of unreacted this compound after a labeling reaction with an azide-functionalized molecule.

Materials:

  • Reaction mixture containing the labeled product and unreacted this compound.

  • Sodium Azide (NaN₃) stock solution (e.g., 1 M in water).

  • Purification system (e.g., spin desalting column, dialysis cassette, or size-exclusion chromatography setup).

Procedure:

  • Prepare Quenching Solution: Prepare a fresh stock solution of sodium azide in an appropriate buffer (e.g., PBS).

  • Add Quenching Agent: To the reaction mixture, add a sufficient molar excess of the sodium azide solution. A 50- to 100-fold molar excess relative to the initial amount of this compound is a good starting point.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess sodium azide and the quenched this compound from the labeled product using a suitable purification method such as a spin desalting column, dialysis, or size-exclusion chromatography.[3][13][15]

Protocol 2: Monitoring Quenching via UV-Vis Spectroscopy

This protocol outlines how to monitor the disappearance of the DBCO group to confirm the completion of the quenching reaction.

Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Reaction mixture from the quenching protocol.

Procedure:

  • Initial Measurement: Before adding the quenching agent, take an initial absorbance reading of the reaction mixture at 309 nm. This will provide the starting absorbance of the DBCO.

  • Time-Point Measurements: After adding the sodium azide, take absorbance readings at 309 nm at regular intervals (e.g., every 15-30 minutes).

  • Confirm Completion: The quenching reaction is considered complete when the absorbance at 309 nm stabilizes and no longer decreases.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in labeling and quenching.

G cluster_0 Labeling Reaction cluster_1 Quenching Step cluster_2 Purification Molecule Azide-Modified Molecule Labeled_Product Labeled Product Molecule->Labeled_Product SPAAC Reaction DBCO_Linker This compound DBCO_Linker->Labeled_Product Unreacted_DBCO Unreacted This compound DBCO_Linker->Unreacted_DBCO Purified_Product Purified Labeled Product Labeled_Product->Purified_Product Labeled_Product->Purified_Product Quenched_Product Quenched DBCO Unreacted_DBCO->Quenched_Product Unreacted_DBCO->Quenched_Product Quenching_Agent Sodium Azide (Quenching Agent) Quenching_Agent->Quenched_Product

Caption: Workflow for labeling, quenching, and purification.

G start Start add_quencher Add Sodium Azide start->add_quencher check_quenching Is Quenching Complete? incubate Incubate (1-2 hours at RT) check_quenching->incubate No purify Purify Sample check_quenching->purify Yes add_quencher->incubate monitor Monitor A309 incubate->monitor monitor->check_quenching end End purify->end

References

Technical Support Center: Navigating Side Reactions in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Copper-Free Click Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying, troubleshooting, and avoiding common side reactions in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in copper-free click chemistry?

A1: In Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the most prevalent side reaction is the thiol-yne reaction, where the strained cyclooctyne (B158145) reacts with free thiol groups present in biomolecules, such as cysteine residues in proteins.[1] Other potential side reactions include the self-oligomerization of highly reactive cyclooctynes and the reaction of cyclooctynes with preservatives like sodium azide (B81097). For Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), potential side reactions include the hydrolysis of acyclic nitrones and the rearrangement of the N-alkylated isoxazoline (B3343090) product.[2]

Q2: How can I tell if I am getting side products in my reaction?

A2: The presence of side products can be identified by analyzing your reaction mixture using techniques like LC-MS or HPLC. Unexpected peaks in your chromatogram or masses in your mass spectrum that do not correspond to your starting materials or desired product are indicative of side reactions. For protein conjugations, SDS-PAGE analysis might show unexpected bands or smears. A control reaction omitting the azide or nitrone component can also help identify cyclooctyne-specific side reactions.

Q3: Can the choice of cyclooctyne influence the extent of side reactions?

A3: Absolutely. Highly strained and electronically activated cyclooctynes, such as dibenzocyclooctynes (DBCO), react faster in the desired click reaction but can also be more prone to side reactions with thiols.[1] Less reactive cyclooctynes, like bicyclo[6.1.0]nonyne (BCN), may exhibit slower reaction kinetics but can offer higher selectivity and reduced side reactions.[1]

Q4: Are there any general tips to minimize side reactions?

A4: Yes. Using freshly prepared reagents, optimizing the stoichiometry (a slight excess of one component can sometimes drive the reaction to completion faster, minimizing the time for side reactions to occur), and carefully controlling the reaction pH and buffer system can all help. For thiol-yne side reactions in SPAAC, pre-treating your sample with a thiol-blocking agent like iodoacetamide (B48618) (IAM) is a highly effective strategy.[3]

Q5: What is the impact of pH on copper-free click chemistry side reactions?

A5: The pH of the reaction can influence the rate of both the desired click reaction and potential side reactions. For SPAAC, a pH range of 7-8 is generally recommended. The reactivity of thiols is pH-dependent, as the thiolate anion is the reactive species. Higher pH can increase the rate of the thiol-yne side reaction. The stability of some reagents, particularly nitrones in SPANC, can also be pH-sensitive.

Troubleshooting Guide

This guide provides solutions to common problems encountered during copper-free click chemistry experiments.

Issue Potential Cause Suggested Solution
Low or No Product Formation Degraded Reagents: Strained cyclooctynes can degrade upon improper storage. Azides can also be unstable.- Use freshly prepared or properly stored reagents. - Perform a small-scale control reaction with known good reagents to verify reagent activity.
Steric Hindrance: Bulky groups near the reactive moieties can prevent the reaction.- Introduce a PEG linker between the reactive group and the molecule of interest to increase accessibility.
Incompatible Buffer/Solvent: The reaction may be slow or inhibited in certain buffers.- Screen different buffer systems. HEPES buffer has been shown to give higher reaction rates than PBS in some cases. - If solubility is an issue, a co-solvent like DMSO can be used, but keep the percentage low to avoid denaturing proteins.
Multiple Products Observed (Azide-Alkyne Cycloaddition) Thiol-Yne Side Reaction: The cyclooctyne is reacting with free thiols (e.g., cysteine residues).- Pre-treat your protein or cell lysate with a thiol-capping agent like iodoacetamide (IAM) before adding the cyclooctyne.[3] - Perform a negative control experiment without the azide to confirm the thiol-yne reaction.
Cyclooctyne Oligomerization: Highly reactive cyclooctynes can self-react.- Use the cyclooctyne reagent immediately after preparation. - Consider using a less reactive cyclooctyne if oligomerization is a significant issue.
Multiple Products Observed (Alkyne-Nitrone Cycloaddition) Hydrolysis of Acyclic Nitrone: Acyclic nitrones can be susceptible to hydrolysis.- Use freshly prepared nitrone solutions. - Consider using more stable cyclic nitrones.[2]
Rearrangement of Isoxazoline Product: The initial cycloadduct can undergo rearrangement.- Analyze the reaction at different time points to monitor the formation and potential rearrangement of the product. - Characterize the structure of the side product by MS/MS or NMR to confirm rearrangement.

Quantitative Data Summary

Table 1: Comparison of Second-Order Rate Constants for SPAAC and Thiol-Yne Reactions
CyclooctyneAzide Reaction (k, M⁻¹s⁻¹)Thiol (Cysteine) Reaction (k, M⁻¹s⁻¹)Fold Difference (Azide vs. Thiol)Reference
DBCO ~0.3 - 1.0~10⁻³ - 10⁻²~100 - 1000[1]
BCN ~0.06 - 0.1~10⁻⁴~1000[1]

Note: Reaction rates are approximate and can vary depending on the specific reactants, solvent, and temperature.

Table 2: Second-Order Rate Constants for SPANC Reactions
CyclooctyneNitroneRate Constant (k, M⁻¹s⁻¹)Reference
DIBAC N-phenyl-C-phenylnitrone~3.9[4]
BARAC Cyclic Nitronesup to 47.3[3]
BCN Cyclic Nitronesup to 1.49[3]

Detailed Experimental Protocols

Protocol 1: General Optimized Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general guideline for performing a SPAAC reaction, for example, conjugating an azide-labeled protein to a DBCO-functionalized molecule.

  • Reagent Preparation:

    • Dissolve the azide-labeled protein in a suitable buffer (e.g., HEPES or PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-labeled protein solution.

    • Add the DBCO-functionalized molecule stock solution to the protein solution. A 2 to 10-fold molar excess of the DBCO reagent over the protein is commonly used. The final DMSO concentration should be kept below 10% to avoid protein denaturation.

    • Gently mix the reaction mixture by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1 to 4 hours. The optimal reaction time will depend on the specific reactants and their concentrations.

  • Monitoring and Purification:

    • Monitor the reaction progress by a suitable analytical method (e.g., SDS-PAGE, LC-MS).

    • Once the reaction is complete, remove the excess unreacted DBCO reagent by size-exclusion chromatography, dialysis, or affinity purification.

Protocol 2: Iodoacetamide (IAM) Pre-treatment to Block Thiol-Yne Side Reactions

This protocol describes how to block free thiol groups in a protein sample before performing a SPAAC reaction.[3]

  • Protein Preparation:

    • Dissolve the protein containing free cysteine residues in a suitable buffer (e.g., PBS, pH 7.4).

  • Reduction of Disulfide Bonds (Optional):

    • If the protein contains disulfide bonds that need to be reduced to expose thiols for other purposes or to ensure all free thiols are accessible, treat the protein with a reducing agent like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    • Remove the reducing agent by dialysis or size-exclusion chromatography before proceeding.

  • Thiol Alkylation:

    • Prepare a fresh stock solution of iodoacetamide (IAM) in a suitable buffer or water.

    • Add a 10 to 20-fold molar excess of IAM to the protein solution.

    • Incubate the reaction in the dark at room temperature for 30-60 minutes.

  • Quenching Excess IAM:

    • Add a small molecule thiol, such as β-mercaptoethanol or cysteine, to quench any unreacted IAM.

  • Purification:

    • Remove excess IAM and quenching reagent by dialysis or size-exclusion chromatography.

    • The thiol-blocked protein is now ready for the SPAAC reaction as described in Protocol 1.

Protocol 3: Negative Control Experiment to Detect Thiol-Yne Side Reactions

This protocol allows you to determine if your cyclooctyne is reacting non-specifically with components in your sample.

  • Prepare two parallel reactions:

    • Reaction A (Test Reaction): Set up your SPAAC reaction as described in Protocol 1, including your azide-labeled molecule and the cyclooctyne reagent.

    • Reaction B (Negative Control): Set up an identical reaction to A, but replace the azide-labeled molecule with a non-azide-labeled equivalent or simply use the buffer.

  • Incubate both reactions under identical conditions.

  • Analyze the reaction products from both A and B using the same analytical method (e.g., LC-MS, SDS-PAGE with a fluorescently labeled cyclooctyne).

  • Interpretation:

    • If product formation is observed only in Reaction A, it indicates a specific reaction between the azide and the cyclooctyne.

    • If product formation is also observed in Reaction B, it suggests that the cyclooctyne is reacting with other components in your sample, likely free thiols.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low SPAAC Yield

Troubleshooting_Low_Yield start Low or No Product Formation check_reagents Are reagents active and correctly stored? start->check_reagents reagent_no Use fresh reagents. Perform control reaction. check_reagents->reagent_no No check_conditions Are reaction conditions optimal? (pH, buffer, temp) check_reagents->check_conditions Yes reagent_no->check_conditions conditions_no Optimize pH (7-8). Try different buffers (e.g., HEPES). Adjust temperature. check_conditions->conditions_no No check_solubility Are reactants soluble? check_conditions->check_solubility Yes conditions_no->check_solubility solubility_no Add co-solvent (e.g., DMSO) sparingly. check_solubility->solubility_no No check_sterics Is steric hindrance a possibility? check_solubility->check_sterics Yes solubility_no->check_sterics sterics_yes Incorporate a PEG linker. check_sterics->sterics_yes Yes success Problem Solved check_sterics->success No sterics_yes->success

A decision tree for troubleshooting low yields in SPAAC reactions.

Diagram 2: Logical Relationship of Factors Leading to Thiol-Yne Side Reaction

Thiol_Yne_Side_Reaction cluster_reactants Reactants & Conditions cluster_reaction Side Reaction cluster_prevention Prevention cyclooctyne Strained Cyclooctyne (e.g., DBCO) side_reaction Thiol-Yne Addition cyclooctyne->side_reaction thiol Free Thiol (e.g., Cysteine) thiol->side_reaction ph Favorable pH (alkaline) ph->side_reaction iam Thiol-Blocking Agent (e.g., Iodoacetamide) iam->thiol Blocks

Factors contributing to the thiol-yne side reaction and its prevention.

Diagram 3: Experimental Workflow for Investigating Side Reactions

Experimental_Workflow start Start: Suspected Side Reaction setup_reactions Set up Parallel Reactions: 1. Full Reaction (Azide + Cyclooctyne) 2. Negative Control (- Azide) start->setup_reactions incubation Incubate under Identical Conditions setup_reactions->incubation analysis Analyze by LC-MS / HPLC / SDS-PAGE incubation->analysis interpretation Compare Results analysis->interpretation no_side_reaction Product only in Full Reaction: No significant side reaction interpretation->no_side_reaction No Product in Control side_reaction Product in both reactions: Side reaction confirmed interpretation->side_reaction Product in Control troubleshoot Implement Troubleshooting (e.g., IAM pre-treatment) side_reaction->troubleshoot

A workflow for confirming the presence of side reactions.

References

Validation & Comparative

A Researcher's Guide to Validating DNP-PEG2-NHCO-C2-DBCO Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding field of biopharmaceuticals, the precise and verifiable conjugation of molecules to proteins is paramount for the development of targeted therapeutics and diagnostics. The DNP-PEG2-NHCO-C2-DBCO linker, a molecule combining a dinitrophenyl (DNP) hapten, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group, is a valuable tool for copper-free click chemistry applications.[1][2] This guide provides a comparative analysis of key analytical techniques to validate the successful conjugation of this linker to proteins, offering researchers the necessary tools to ensure the quality and efficacy of their bioconjugates.

The Conjugation Workflow: An Overview

The conjugation of this compound to a protein typically involves the reaction of the DBCO group with an azide-modified protein. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction, meaning it can proceed within a biological system without interfering with native biochemical processes.[3][4] The DNP moiety can then serve as a recognition site for antibodies, enabling applications in targeted drug delivery and immunoassays.

The general workflow for protein conjugation and subsequent validation is a multi-step process. It begins with the preparation of the azide-modified protein and the this compound linker, followed by the conjugation reaction. Post-conjugation, purification is crucial to remove unreacted reagents. Finally, a suite of analytical techniques is employed to confirm successful conjugation and characterize the final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_validation Validation prep_protein Azide-Modified Protein Preparation conjugation SPAAC Conjugation Reaction prep_protein->conjugation prep_linker This compound Linker Preparation prep_linker->conjugation purification Removal of Excess Reagents (e.g., SEC, Dialysis) conjugation->purification validation Characterization of Conjugate purification->validation

Figure 1. General workflow for protein conjugation and validation.

Comparative Analysis of Validation Techniques

A variety of analytical methods can be employed to validate the conjugation of this compound to proteins. The choice of technique depends on the specific information required, available instrumentation, and the desired throughput. The most common methods include UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

FeatureUV-Vis SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures light absorbance at specific wavelengths.Separates molecules based on physical/chemical properties (size, charge, hydrophobicity).Measures the mass-to-charge ratio of ionized molecules.
Information Provided Degree of Labeling (DOL)[5][6]Purity, separation of conjugated species, estimation of DOL.[5]Precise mass confirmation, determination of DOL, identification of conjugation sites.[7][8]
Throughput HighMedium to HighLow to Medium
Expertise Required LowMediumHigh
Instrumentation SpectrophotometerHPLC system with various columns (SEC, IEX, HIC, RP)Mass spectrometer (LC-MS, MALDI-TOF)

Table 1. Comparison of key validation techniques for protein conjugation.

Detailed Experimental Protocols

Protocol 1: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

This protocol allows for the calculation of the average number of this compound molecules conjugated to each protein molecule.

Materials:

  • Purified this compound conjugated protein solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309). The absorbance at 309 nm corresponds to the DBCO moiety.[5][9]

  • Calculate the concentration of the protein and the degree of labeling using the following formulas[3][5]:

    • Protein Concentration (M) = (A280 - (A309 x CF)) / ε_protein

      • Where:

        • A280 = Absorbance at 280 nm

        • A309 = Absorbance at 309 nm

        • CF = Correction factor for DBCO absorbance at 280 nm (typically around 0.90)[3]

        • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹)

    • DOL = (A309 x ε_protein) / ((A280 - CF x A309) x ε_DBCO)

      • Where:

        • ε_DBCO = Molar extinction coefficient of the DBCO group at 309 nm (in M⁻¹cm⁻¹)

G start Purified Conjugate Solution measure_abs Measure Absorbance at 280 nm and 309 nm start->measure_abs calc_prot_conc Calculate Protein Concentration measure_abs->calc_prot_conc calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol calc_prot_conc->calc_dol end Validated DOL calc_dol->end

Figure 2. Workflow for DOL determination by UV-Vis Spectroscopy.

Protocol 2: Analysis of Conjugates by Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their hydrophobicity. The addition of the hydrophobic DBCO linker increases the protein's hydrophobicity, allowing for the separation of unconjugated, partially conjugated, and highly conjugated species.[5][7]

Materials:

  • Purified this compound conjugated protein solution

  • HIC column (e.g., Butyl, Phenyl)

  • Mobile Phase A: High salt buffer (e.g., 2 M Ammonium (B1175870) Sulfate in 100 mM Sodium Phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the purified conjugate solution onto the column.

  • Apply a reverse linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[5]

  • Monitor the elution profile by measuring absorbance at 280 nm.

  • Unconjugated protein will elute first, followed by species with increasing degrees of conjugation (and thus increased hydrophobicity). The relative peak areas can be used to estimate the distribution of different conjugated species.

Protocol 3: Confirmation of Conjugation by Mass Spectrometry (LC-MS)

LC-MS provides the most definitive evidence of successful conjugation by precisely measuring the mass of the protein before and after conjugation.

Materials:

  • Purified this compound conjugated protein solution

  • Volatile buffer suitable for MS (e.g., ammonium acetate)

  • LC-MS system

Procedure:

  • Purify the conjugate and exchange the buffer to a volatile buffer using a desalting column or size-exclusion chromatography.[8]

  • Inject the sample into the LC-MS system. The liquid chromatography step separates the different species before they enter the mass spectrometer.

  • Acquire mass spectra in positive ion mode over an appropriate mass range.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of the unconjugated protein and the conjugated species.

  • The mass difference between the unconjugated and conjugated protein peaks should correspond to the mass of the attached this compound moieties. The distribution of peaks will reveal the different species with varying numbers of attached linkers.[8]

Alternative Conjugation Chemistries and Validation Approaches

While SPAAC with DBCO is a highly efficient and bioorthogonal method, other chemistries can be used for protein conjugation. These include:

  • NHS Ester Chemistry: Targets primary amines (lysine residues) on the protein surface. This is a common method for introducing DBCO groups onto a protein.[5][10]

  • Maleimide Chemistry: Reacts with free thiols (cysteine residues).

  • Hydrazide/Aldehyde Chemistry: Forms a hydrazone bond between a hydrazide-modified molecule and an aldehyde-containing protein.

The validation techniques described in this guide are broadly applicable to these alternative chemistries. The specific absorbance wavelengths for UV-Vis spectroscopy would need to be adjusted based on the chromophores present in the linker, and the expected mass shifts in mass spectrometry would differ.

Conclusion

Validating the conjugation of this compound to proteins is a critical step in the development of novel bioconjugates. A multi-faceted approach utilizing UV-Vis spectroscopy, HPLC, and mass spectrometry provides a comprehensive characterization of the conjugated product. By employing the protocols and comparative data presented in this guide, researchers can confidently assess the quality and consistency of their protein conjugates, paving the way for successful downstream applications in research, diagnostics, and therapeutics. Robust analytical methods are essential throughout the development process to ensure both therapeutic effectiveness and safety.[11]

References

Confirming DNP-PEG2-NHCO-C2-DBCO Labeling: A Comparative Guide to SDS-PAGE and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the successful covalent labeling of a protein with a small molecule is a critical checkpoint. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with other analytical techniques for validating the attachment of DNP-PEG2-NHCO-C2-DBCO to a target protein. We present supporting experimental protocols and data to aid in the selection of the most appropriate method for your research needs.

The Role of SDS-PAGE in Confirming Protein Labeling

SDS-PAGE is a widely accessible and fundamental technique used to separate proteins based on their molecular weight.[1] The principle behind its use in confirming protein labeling lies in the detection of a molecular weight shift. The this compound molecule has a molecular weight of 672.68 g/mol . Upon successful conjugation to a target protein, the resulting labeled protein will have a higher molecular weight than the unlabeled protein. This increase in mass leads to a discernible change in the protein's migration through the polyacrylamide gel, appearing as a band shift.

The process involves denaturing the protein samples with SDS, which imparts a uniform negative charge, ensuring that separation is primarily based on size.[1] Smaller molecules migrate faster through the gel matrix, while larger molecules move more slowly.[1] Therefore, the labeled protein will migrate a shorter distance than its unlabeled counterpart.

Experimental Protocol: High-Resolution SDS-PAGE for this compound Labeling Analysis

To resolve the relatively small molecular weight shift imparted by the this compound label, a high-resolution SDS-PAGE protocol is recommended.

Materials:

  • Unlabeled and this compound-labeled protein samples

  • Molecular weight (MW) markers

  • Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue)

  • High-percentage (e.g., 12-15%) or gradient (e.g., 4-20%) Tris-Glycine or Tris-Tricine polyacrylamide gels (Tris-Tricine gels can offer better resolution for smaller proteins and peptides)[2]

  • SDS-PAGE running buffer (Tris-Glycine-SDS or Tris-Tricine-SDS)

  • Electrophoresis apparatus and power supply

  • Staining solution (e.g., Coomassie Brilliant Blue or a more sensitive silver stain)

  • Destaining solution

  • Gel imaging system

Procedure:

  • Sample Preparation:

    • Thaw the unlabeled and labeled protein samples on ice.

    • Determine the protein concentration of both samples.

    • In separate microcentrifuge tubes, mix equal amounts of protein (e.g., 10-20 µg) with Laemmli sample buffer to a final concentration of 1x.

    • Heat the samples at 95°C for 5-10 minutes to ensure complete denaturation.

    • Briefly centrifuge the samples to collect the condensate.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus with the high-percentage or gradient polyacrylamide gel.

    • Fill the inner and outer chambers with the appropriate running buffer.

    • Carefully load the molecular weight marker into the first lane.

    • Load equal amounts of the prepared unlabeled and labeled protein samples into adjacent lanes.

    • Run the gel at a constant voltage (e.g., 80-120V). For higher resolution of small molecular weight shifts, running the gel at a lower voltage for a longer duration is recommended.[3]

  • Visualization:

    • After the dye front has reached the bottom of the gel, turn off the power supply and disassemble the apparatus.

    • Carefully remove the gel and place it in the staining solution.

    • Agitate gently for the recommended time (e.g., 1 hour for Coomassie blue).

    • Transfer the gel to the destaining solution and agitate until the protein bands are clearly visible against a clear background.

    • Image the gel using a gel documentation system.

Data Presentation: Quantifying the Molecular Weight Shift

The primary evidence of successful labeling is the appearance of a new band in the lane corresponding to the labeled protein, which migrates slower than the band for the unlabeled protein. Densitometry can be used to quantify the relative amounts of labeled and unlabeled protein, providing an estimation of labeling efficiency.[4]

Table 1: Illustrative Quantitative Data from SDS-PAGE Analysis

SampleApparent Molecular Weight (kDa)Band Intensity (Arbitrary Units)Labeling Efficiency (%)
Unlabeled Protein50.010,000N/A
Labeled Protein (Unlabeled fraction)50.02,50075%
Labeled Protein (Labeled fraction)50.77,500

Note: This is illustrative data for a hypothetical 50 kDa protein. The actual observed molecular weight shift may vary slightly due to the non-linear relationship between mass and migration in SDS-PAGE.

Comparison with Alternative Methods

While SDS-PAGE is a valuable initial screening tool, other methods can provide more detailed and quantitative confirmation of protein labeling.

Table 2: Comparison of Analytical Methods for Confirming Protein Labeling

MethodPrincipleProsCons
SDS-PAGE Separation by molecular weight- Widely available and cost-effective- Simple and rapid protocol- Provides a visual confirmation of labeling- Low resolution for small mass shifts- Indirect confirmation of identity- Semi-quantitative
Mass Spectrometry (MS) Measures mass-to-charge ratio- High accuracy and sensitivity- Provides precise molecular weight of the conjugate- Can identify the site of labeling (with MS/MS)- Requires specialized equipment and expertise- Can be time-consuming- Sample preparation can be complex
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius- Non-denaturing, preserves protein structure- Can separate aggregates from monomeric protein- Provides information on sample homogeneity- Lower resolution than MS- May not resolve small mass differences- Potential for non-specific interactions with the column matrix
Western Blot Immunodetection of specific proteins- High specificity and sensitivity- Confirms the presence of the target protein in the shifted band- Requires a specific antibody for the target protein- More steps and time-consuming than SDS-PAGE alone
Capillary Gel Electrophoresis (CGE) Automated, high-resolution electrophoretic separation- High throughput and faster run times- Automated data analysis- Better resolution for some proteins compared to slab gels- Higher initial equipment cost- Serial analysis makes direct lane-to-lane comparison difficult

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying principle of confirmation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sds_page SDS-PAGE cluster_analysis Data Analysis unlabeled Unlabeled Protein buffer Laemmli Buffer unlabeled->buffer labeled Labeled Protein labeled->buffer heat Heat Denaturation buffer->heat load Load Samples & MW Marker heat->load run Run Gel Electrophoresis load->run stain Stain & Destain run->stain image Image Gel stain->image analyze Analyze Band Migration image->analyze confirm Confirm Labeling analyze->confirm

Caption: Experimental workflow for confirming protein labeling using SDS-PAGE.

logical_relationship protein Unlabeled Protein (MW = X) sds_page SDS-PAGE Analysis protein->sds_page label This compound (MW = 0.67 kDa) conjugate Labeled Protein (MW = X + 0.67 kDa) label->conjugate conjugate->sds_page result Observation sds_page->result Slower migration of labeled protein conclusion Conclusion: Successful Labeling result->conclusion

Caption: Logical diagram illustrating how a molecular weight shift in SDS-PAGE confirms labeling.

References

A Comparative Guide to the HPLC Analysis of DNP-PEG2-NHCO-C2-DBCO Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of bioconjugates, the precise analysis of these complex molecules is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of DNP-PEG2-NHCO-C2-DBCO, a bifunctional linker containing a Dinitrophenyl (DNP) hapten, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry. We will explore various HPLC techniques, compare their performance with alternative analytical methods, and provide detailed experimental protocols and supporting data to aid in method selection and optimization.

Introduction to this compound Analysis

The this compound linker is a valuable tool in bioconjugation, enabling the attachment of a DNP hapten to a target molecule of interest via a flexible PEG spacer and a reactive DBCO handle. Accurate characterization and purification of bioconjugates synthesized using this linker are critical to ensure their purity, homogeneity, and functionality. HPLC is a cornerstone technique for these analytical challenges, offering a range of separation modes to resolve the starting materials, the final bioconjugate, and any reaction byproducts.

Comparison of HPLC Techniques for Bioconjugate Analysis

The choice of HPLC method is dictated by the physicochemical properties of the bioconjugate and the analytical question being addressed. Here, we compare the most relevant HPLC modes for the analysis of this compound and its conjugates.

Table 1: Quantitative Comparison of HPLC Techniques for this compound Analysis
Analytical TechniquePrincipleTypical ColumnMobile PhaseKey Performance Characteristics for this compound
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.C18, C8, C4Acetonitrile/Water or Methanol/Water with additives (e.g., TFA, formic acid)High Resolution: Excellent for separating the relatively nonpolar this compound from more polar starting materials and byproducts. Quantitative Accuracy: Provides sharp peaks suitable for accurate quantification. Versatility: Applicable to both the free linker and its bioconjugates.
Size-Exclusion HPLC (SEC-HPLC) Separation based on hydrodynamic volume (size and shape).Silica or polymer-based with defined pore sizes.Aqueous buffers (e.g., phosphate-buffered saline)Purity Assessment: Effective for separating the bioconjugate from smaller unreacted linker molecules and larger aggregated species. Gentle Conditions: Maintains the native conformation of protein bioconjugates.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.Phenyl, Butyl, or Ether functionalized stationary phases.High salt concentration buffer for binding, decreasing salt gradient for elution.Analysis of Protein Conjugates: Ideal for separating protein bioconjugates with different degrees of labeling (drug-to-antibody ratio, DAR) based on subtle changes in hydrophobicity. Maintains Bioactivity: The non-denaturing conditions preserve the biological activity of the protein.
Ultra-Performance Liquid Chromatography (UPLC) A high-pressure version of HPLC using smaller particle size columns (<2 µm).Sub-2 µm particle size columns (e.g., C18, C8).Similar to HPLC, but optimized for higher pressures.Increased Speed and Resolution: Significantly shorter run times (2-10 minutes) and sharper peaks compared to conventional HPLC.[1][2] Higher Sensitivity: Narrower peaks lead to improved signal-to-noise ratios.[1][2]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Analysis

This protocol is suitable for assessing the purity of the this compound linker and for monitoring the progress of a conjugation reaction.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (for DNP) and 309 nm (for DBCO).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90% A, 10% B).

Protocol 2: Size-Exclusion HPLC (SEC-HPLC) for Bioconjugate Purification

This protocol is designed for the separation of a protein bioconjugate from the unreacted this compound linker.

  • Instrumentation: HPLC system with a UV or fluorescence detector.

  • Column: SEC column with an appropriate molecular weight exclusion limit for the bioconjugate (e.g., 300 Å pore size for antibodies).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 50 µL.

  • Sample Preparation: The sample should be in a buffer compatible with the mobile phase.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Bioconjugate Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column HPLC Column (e.g., C18, SEC) Injector->Column Pump HPLC Pump Detector UV/Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Purity Integration->Quantification

Caption: General workflow for HPLC analysis of bioconjugates.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive characterization of this compound bioconjugates.

Table 2: Comparison of HPLC with Alternative Analytical Methods
TechniquePrincipleAdvantages for this compound AnalysisDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High Specificity: Provides exact mass confirmation of the bioconjugate. Structural Information: Tandem MS (MS/MS) can be used to confirm the structure of the linker and its conjugation site.Complex Data Analysis: Can be complex for heterogeneous samples. Ionization Suppression: Matrix components can interfere with ionization.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High Efficiency and Resolution: Can provide very sharp peaks. Low Sample Consumption: Requires only nanoliter injection volumes.Lower Throughput: Typically slower than UPLC. Sensitivity: Can be less sensitive than HPLC with UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive Structural Elucidation: Provides detailed information about the chemical structure and connectivity of atoms.Low Sensitivity: Requires relatively high sample concentrations. Complex Spectra: Can be difficult to interpret for large molecules.

Logical Relationship Diagram

The selection of an appropriate analytical technique often follows a logical progression, starting with a general assessment of purity and moving towards more detailed structural characterization.

Analytical_Decision_Tree Start Start: Analyze This compound Bioconjugate Purity_Check Is the primary goal purity assessment? Start->Purity_Check Structure_Confirm Is structural confirmation needed? Purity_Check->Structure_Confirm No RP_HPLC Use RP-HPLC for high-resolution separation of components. Purity_Check->RP_HPLC Yes SEC_HPLC Use SEC-HPLC for assessing aggregation and removal of unreacted linker. Purity_Check->SEC_HPLC For aggregates/linker removal LC_MS Use LC-MS for exact mass determination. Structure_Confirm->LC_MS Yes NMR Use NMR for detailed structural elucidation. Structure_Confirm->NMR If further detail is required RP_HPLC->Structure_Confirm SEC_HPLC->Structure_Confirm

Caption: Decision tree for selecting an analytical method.

Conclusion

The analysis of this compound bioconjugates requires a multi-faceted approach, with HPLC serving as a central and versatile technique. RP-HPLC offers high-resolution separation for purity assessment and reaction monitoring, while SEC-HPLC is invaluable for analyzing the size homogeneity of bioconjugates. For protein conjugates, HIC provides a means to assess the degree of labeling under non-denaturing conditions. The advent of UPLC offers significant improvements in speed and sensitivity for all these chromatographic modes.[1][2]

For a comprehensive characterization, it is often beneficial to complement HPLC data with information from orthogonal techniques such as mass spectrometry for definitive mass confirmation and NMR for detailed structural analysis. By understanding the principles, strengths, and limitations of each method, researchers can develop a robust analytical strategy to ensure the quality and efficacy of their this compound bioconjugates.

References

A Head-to-Head Comparison: DNP-PEG2-NHCO-C2-DBCO vs. NHS Ester for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable labeling of antibodies is paramount for the success of immunoassays, targeted drug delivery, and cellular imaging. The choice of conjugation chemistry significantly impacts the performance and reproducibility of these applications. This guide provides an objective comparison between two prominent antibody labeling strategies: the site-specific approach using DNP-PEG2-NHCO-C2-DBCO via click chemistry and the conventional, amine-reactive NHS ester method.

This comparison delves into the core mechanisms, performance characteristics, and experimental protocols for both methods, supported by data to inform your selection of the optimal labeling strategy for your research needs.

At a Glance: Key Performance Differences

The decision between this compound and an NHS ester hinges on the specific requirements of the intended application, such as the need for site-specificity, concerns about antibody activity, and the desired degree of labeling.

FeatureThis compound (Click Chemistry)NHS Ester (Amine Labeling)
Labeling Strategy Two-step: 1. Azide (B81097) modification of antibody. 2. Copper-free click reaction with DBCO.One-step: Direct reaction with primary amines.
Specificity Potentially site-specific if azide is introduced at a defined location. Bioorthogonal reaction minimizes off-target labeling.[1][2][3]Non-specific: Reacts with available primary amines (lysine residues, N-terminus), leading to heterogeneous labeling.[4][5]
Reaction Conditions Mild, physiological conditions (pH 7.4).[6]Requires amine-free buffers and a slightly alkaline pH (7.2-8.5) to favor deprotonated amines.[7][8][]
Reagent Stability DBCO and azide groups are generally stable in aqueous solutions.[10] DBCO-functionalized antibody can be stored for up to a month at -20°C, though reactivity may decrease over time.[1]NHS esters are highly susceptible to hydrolysis, especially in the presence of moisture, and must be used immediately after dissolution.[7][]
Control over Labeling Precise control over the degree of labeling (DOL) is achievable.[11]Difficult to precisely control the DOL due to the variable number and accessibility of lysine (B10760008) residues and the instability of the NHS ester.[11]
Impact on Antibody Minimal impact on antibody function, especially with site-specific modification.[6]Random modification can potentially occur in the antigen-binding site, leading to a loss of antibody activity.[5]
Reproducibility High batch-to-batch consistency due to the specific and controlled nature of the reaction.Can exhibit batch-to-batch variability due to the heterogeneous nature of the labeling.[7]
Yield Generally high and quantitative yields.[3][10]Labeling efficiency can be around 35% at a protein concentration of 2.5 mg/mL and lower at more dilute concentrations.[8]
Storage of Conjugate Click chemistry conjugates are very stable for prolonged storage at 4°C.[1][2]The stability of the final conjugate is generally good due to the stable amide bond.[]

Visualizing the Labeling Workflows

To better understand the practical differences between these two methodologies, the following diagrams illustrate the respective experimental workflows.

DNP_DBCO_Workflow cluster_antibody_prep Antibody Preparation cluster_click_reaction Click Chemistry Reaction Ab Antibody Azide_Mod Azide-Modification (e.g., Azide-NHS ester) Ab->Azide_Mod Purify_Azide_Ab Purification (e.g., Desalting Column) Azide_Mod->Purify_Azide_Ab Azide_Ab Azide-Modified Antibody Purify_Azide_Ab->Azide_Ab Reaction Incubation (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC) Azide_Ab->Reaction DNP_DBCO This compound DNP_DBCO->Reaction Final_Conjugate DNP-Labeled Antibody Conjugate Reaction->Final_Conjugate

Caption: Workflow for antibody labeling using this compound.

NHS_Ester_Workflow cluster_labeling NHS Ester Labeling Ab Antibody in Amine-Free Buffer (pH 7.2-8.5) Mix Mix and Incubate (Room Temperature, 1 hour) Ab->Mix NHS_Ester NHS Ester Label NHS_Ester->Mix Quench Quench Reaction (e.g., Tris buffer) Mix->Quench Purify Purification (e.g., Desalting Column) Quench->Purify Final_Conjugate Labeled Antibody Conjugate Purify->Final_Conjugate

Caption: Workflow for antibody labeling using an NHS ester.

Experimental Protocols

Below are detailed, representative protocols for labeling antibodies using both this compound and a generic NHS ester.

Protocol 1: Antibody Labeling with this compound (Two-Step)

This protocol first involves the introduction of an azide group onto the antibody, followed by the copper-free click chemistry reaction with the DBCO-containing DNP hapten.

Materials:

  • Antibody of interest (in an amine-free and azide-free buffer like PBS)

  • Azide-PEG4-NHS ester (or similar azide-functionalization reagent)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Step A: Azide Modification of the Antibody

  • Prepare Antibody: Adjust the antibody concentration to 1-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide.

  • Prepare Azide Reagent: Immediately before use, dissolve the Azide-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Azide-PEG4-NHS ester to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted azide reagent using a desalting column equilibrated with PBS, pH 7.4.

Step B: Click Chemistry Reaction with this compound

  • Prepare DNP-DBCO Reagent: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Click Reaction: Add a 2- to 4-fold molar excess of the DNP-DBCO solution to the purified azide-modified antibody from Step A.

  • Incubation: Incubate the reaction overnight at 4°C with gentle mixing.[2][12]

  • Purification (Optional): If necessary, remove any unreacted DNP-DBCO reagent using a desalting column. The high efficiency of the click reaction often makes this step unnecessary if a minimal excess of the DBCO reagent is used.[11]

  • Storage: Store the final DNP-labeled antibody conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Antibody Labeling with NHS Ester (One-Step)

This protocol describes the direct labeling of an antibody with a generic fluorescent or biotinylated NHS ester.

Materials:

  • Antibody of interest

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.3 (or other amine-free buffer, pH 7.2-8.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Prepare Antibody: Prepare the antibody at a concentration of 2.5 mg/mL in the reaction buffer.[8] If the antibody is in a buffer containing primary amines, it must be exchanged into the reaction buffer using a desalting column.

  • Prepare NHS Ester: Immediately before use, allow the vial of the NHS ester to warm to room temperature. Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution while gently vortexing. The final concentration of the organic solvent should be less than 10% of the total reaction volume.[14]

  • Incubation: Incubate the reaction for 1 hour at room temperature in the dark, with gentle mixing.[13]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted NHS ester and quenching buffer using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Determine Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the antibody (at 280 nm) and the label at its specific absorbance maximum.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C.

Conclusion

The choice between this compound and NHS esters for antibody labeling is a critical decision that should be guided by the specific demands of the downstream application.

This compound , leveraging the power of bioorthogonal click chemistry, offers a superior solution for applications requiring high specificity, controlled labeling, and preservation of antibody function. The resulting conjugates are stable and produced with high reproducibility, making this method ideal for the development of antibody-drug conjugates, sophisticated imaging probes, and sensitive diagnostic assays where consistency is key.

NHS esters , while less specific, provide a simpler, one-step labeling procedure that is adequate for many routine applications where a degree of heterogeneity is acceptable and the potential for some loss of antibody activity is not a critical concern. Their wide availability and established protocols make them a workhorse in many research laboratories.

For researchers and drug developers aiming for the highest level of control and performance, the initial investment in the two-step click chemistry approach with reagents like this compound is likely to yield more reliable and reproducible results in the long run.

References

A Researcher's Guide to Mass Spectrometry Analysis of DNP-PEG2-NHCO-C2-DBCO Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount. This guide provides a comprehensive comparison of mass spectrometry-based approaches for analyzing peptides modified with the DNP-PEG2-NHCO-C2-DBCO tag, offering insights into experimental protocols, expected data outcomes, and alternative methodologies.

The this compound linker is a trifunctional molecule increasingly utilized in chemical biology and drug development. It incorporates a dinitrophenyl (DNP) group for antibody recognition, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry conjugation to azide-modified peptides. Understanding the behavior of this modification during mass spectrometry analysis is crucial for accurate peptide identification, localization of the modification, and quantitation.

Performance Comparison: this compound vs. Alternative Labeling Strategies

The choice of a labeling strategy for quantitative proteomics significantly impacts experimental workflows and data analysis. Below is a comparison of key performance aspects of using the this compound tag versus other common labeling techniques.

FeatureThis compoundIsobaric Tags (TMT, iTRAQ)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Label-Free Quantification
Principle Chemical labeling via copper-free click chemistry with a hapten (DNP) for potential enrichment/detection.Chemical labeling of primary amines with tags that are isobaric in MS1 but yield reporter ions in MS/MS for relative quantification.Metabolic incorporation of stable isotope-labeled amino acids into proteins in living cells.Comparison of signal intensities (peak area) or spectral counts of unlabeled peptides across different runs.
Multiplexing Primarily for single sample analysis unless combined with other isotopic labels.High (e.g., TMTpro™ 18-plex).[1]Low to medium (typically 2-3 samples).[1]High, limited by instrument time and data processing complexity.
Sample Type Applicable to in vitro labeled peptides and proteins from any source.Applicable to peptides from any source.Primarily for cell culture-based experiments.[1]Applicable to any sample type.
Quantification Relative or absolute (with labeled internal standards). Quantification relies on peptide-level MS1 or MS2 signals.Relative quantification based on reporter ion intensities in MS2 spectra.Relative quantification based on MS1 peak intensity ratios of light and heavy peptide pairs.Relative quantification based on precursor ion intensity or spectral counting.[2]
Complexity Labeling reaction required post-digestion. Potential for side reactions.Multi-step labeling protocol. Data analysis can be complex due to reporter ion interference.Requires specialized cell culture media and significant lead time for complete labeling.Data analysis is computationally intensive and requires robust alignment and normalization algorithms.
Advantages Enables targeted enrichment using anti-DNP antibodies. DBCO allows for specific and bioorthogonal conjugation.High multiplexing capacity allows for increased throughput and reduced instrument time per sample.High accuracy and precision as samples are mixed early in the workflow.No chemical labeling steps, reducing sample preparation time and cost.
Disadvantages Potential for incomplete labeling. The large tag may affect peptide ionization and fragmentation.Underestimation of ratios due to co-isolation of interfering ions. Higher cost of reagents.Limited to organisms that can be metabolically labeled. Lower throughput.Lower precision and accuracy compared to labeling methods. Missing values can be a significant issue.

Experimental Protocols

A robust experimental protocol is critical for the successful analysis of this compound modified peptides. The following outlines a general workflow from sample preparation to mass spectrometry analysis.

Peptide Labeling with this compound

This protocol assumes the target peptide has been modified with an azide (B81097) group.

  • Peptide Preparation: Dissolve the azide-modified peptide in a suitable buffer, such as phosphate-buffered saline (PBS) pH 7.4.

  • Reagent Preparation: Dissolve this compound in a compatible organic solvent like DMSO to create a stock solution.

  • Labeling Reaction: Add the this compound solution to the peptide solution. The molar ratio will need to be optimized but a 5- to 10-fold molar excess of the labeling reagent is a common starting point.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.

  • Quenching and Cleanup: The reaction can be quenched by adding an excess of an azide-containing small molecule. The labeled peptide should then be purified to remove excess labeling reagent and byproducts. This can be achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) using C18 cartridges.

LC-MS/MS Analysis
  • Sample Preparation: Resuspend the purified, labeled peptide in a solution compatible with mass spectrometry, typically 0.1% formic acid in water/acetonitrile.

  • Chromatography:

    • Column: A C18 reverse-phase column is typically used for peptide separations.

    • Mobile Phases:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptides. The gradient length and slope should be optimized for the specific sample complexity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for peptide analysis.

    • MS1 Scan: Acquire full scan MS spectra to detect the precursor ions of the modified peptides. The large mass of the this compound tag will result in a significant mass shift of the modified peptide. Due to the PEG component, the modified peptide may exhibit a distribution of charge states.[3][4][5]

    • MS2 Fragmentation: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation methods.[6][7]

    • Instrumentation: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are recommended for accurate mass measurement of both precursor and fragment ions.[3]

Expected Fragmentation Patterns and Data Interpretation

The fragmentation of this compound modified peptides in CID/HCD is expected to be a composite of the fragmentation of the peptide backbone and the modification itself.

  • Peptide Backbone Fragmentation: The primary fragmentation will occur along the peptide backbone, generating the characteristic b- and y-type ions that provide sequence information.[8][9]

  • Modification Fragmentation:

    • DNP Group: The dinitrophenyl group is relatively stable but can produce characteristic reporter ions under certain fragmentation conditions.

    • PEG Linker: The PEG linker is known to undergo characteristic neutral losses of ethylene (B1197577) glycol units (44 Da).[4][5] This can result in a series of peaks in the MS2 spectrum separated by 44 m/z, which can be a diagnostic indicator of the PEGylated peptide.

    • DBCO Group: The DBCO moiety is relatively rigid and may produce specific fragment ions, although its fragmentation behavior in the context of a peptide is not extensively documented in readily available literature.

  • Data Analysis:

    • Database Searching: The mass of the this compound modification must be specified as a variable modification in the database search software (e.g., Mascot, MaxQuant, Proteome Discoverer).

    • Manual Validation: Manual inspection of the MS/MS spectra is crucial to confirm the peptide sequence and the presence of fragment ions characteristic of the modification. Look for the neutral loss of PEG units and any specific reporter ions from the DNP or DBCO groups.

Visualizing the Workflow and Relationships

To better illustrate the processes involved, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis peptide Azide-Modified Peptide labeling Click Chemistry Labeling peptide->labeling reagent This compound reagent->labeling cleanup RP-HPLC/SPE Cleanup labeling->cleanup lc Reverse-Phase LC cleanup->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for the analysis of this compound modified peptides.

Fragmentation_Scheme cluster_precursor Precursor Ion cluster_fragments Fragment Ions (CID/HCD) precursor [Peptide-DNP-PEG-DBCO + nH]n+ b_ions b-ions (Sequence Info) precursor->b_ions y_ions y-ions (Sequence Info) precursor->y_ions peg_loss Neutral Loss of (C2H4O)n precursor->peg_loss dnp_reporter DNP Reporter Ions precursor->dnp_reporter dbco_fragment DBCO Fragments precursor->dbco_fragment

Caption: Expected fragmentation of a this compound modified peptide in MS/MS.

Alternative Methodologies

While direct LC-MS/MS analysis is a powerful tool, other techniques can be employed for the analysis of DNP-modified peptides.

  • Affinity Enrichment: The DNP hapten allows for the specific enrichment of modified peptides using anti-DNP antibodies. This can be particularly useful for complex samples where the modified peptide is in low abundance. The enriched peptides can then be analyzed by LC-MS/MS.

  • Electron Transfer Dissociation (ETD): For larger peptides or those with labile post-translational modifications, ETD can be a complementary fragmentation technique to CID/HCD. ETD preserves the modification while fragmenting the peptide backbone, providing c- and z-type ions.[7][10]

  • Targeted Proteomics: For quantitative studies, targeted approaches like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be developed. These methods offer high sensitivity and specificity by monitoring specific precursor-to-fragment ion transitions of the modified peptide.

Conclusion

The mass spectrometry analysis of peptides modified with this compound presents unique opportunities and challenges. The large and complex nature of the tag requires careful optimization of both sample preparation and mass spectrometry parameters. By understanding the expected fragmentation patterns, particularly the characteristic neutral losses from the PEG linker, researchers can confidently identify and characterize these modified peptides. The choice between this and alternative labeling strategies will depend on the specific experimental goals, sample type, and available instrumentation. This guide provides a foundational framework to assist researchers in navigating the analysis of this versatile class of modified peptides.

References

Preserving Function: A Guide to Validating Labeled Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the functional viability of the tools used. When proteins are labeled with fluorescent tags or biotin (B1667282) for detection and analysis, it is crucial to confirm that this modification does not impede their biological activity. This guide provides a comparative overview of common functional assays used to validate the activity of labeled proteins, offering experimental data, detailed protocols, and a look at alternative methodologies.

Biochemical Assays: A Direct Measure of Enzymatic Activity

For proteins that are enzymes, a direct comparison of their kinetic parameters before and after labeling is the gold standard for functional validation. A significant alteration in these parameters can indicate that the label is interfering with the enzyme's catalytic site or overall conformation.

Comparative Analysis of Enzyme Kinetics: Labeled vs. Unlabeled

A key method to assess the impact of labeling on enzyme function is to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

EnzymeLabelKm (µM)Vmax (µmol/min)% Activity RetentionReference
Deadenylase (Caf1/CNOT7) Unlabeled10.6 ± 2.9Not Reported100%[1]
FluorescentNot ReportedNot Reported>90% of unlabeled[1]
Restriction Endonuclease (EcoRI) Unlabeled14 ± 10.74 ± 0.03 nM/min100%[2]
Dual-color Fluorescent14 ± 10.74 ± 0.03 nM/min~100%[2]

Table 1: Comparison of kinetic parameters for unlabeled and labeled enzymes. Note that in some studies, direct Km and Vmax values for the labeled enzyme are not reported, but the overall activity is compared to the unlabeled counterpart.

Experimental Protocol: Spectrophotometric Enzyme Activity Assay

This protocol outlines a general method for determining the kinetic parameters of a labeled enzyme compared to its unlabeled version using a spectrophotometer.[3][4]

Materials:

  • Unlabeled enzyme

  • Labeled enzyme (e.g., fluorescently or biotin-labeled)

  • Substrate

  • Enzyme assay buffer (optimized for pH and ionic strength)

  • Spectrophotometer (UV-Vis)

  • Cuvettes or 96-well microplate

Procedure:

  • Reagent Preparation: Prepare stock solutions of the unlabeled and labeled enzymes, as well as the substrate, in the assay buffer.

  • Assay Setup: In a series of cuvettes or wells, prepare reactions with a fixed concentration of the enzyme (both labeled and unlabeled in separate reactions) and varying concentrations of the substrate. Include a blank for each substrate concentration that contains all components except the enzyme.

  • Temperature Equilibration: Incubate the reaction mixtures (minus the enzyme) at the optimal temperature for the enzyme's activity for 3-5 minutes.[3]

  • Initiate Reaction: Start the reaction by adding the enzyme to the substrate solutions and mix thoroughly.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at a specific wavelength over time. The wavelength should be chosen based on the absorbance maximum of the product or the disappearance of the substrate.

  • Determine Initial Velocity (V₀): Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.

  • Data Analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the labeled and unlabeled enzymes.[5]

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis unlabeled_enzyme Unlabeled Enzyme reaction_mix Prepare Reaction Mixes (Varying Substrate Conc.) unlabeled_enzyme->reaction_mix labeled_enzyme Labeled Enzyme labeled_enzyme->reaction_mix substrate Substrate substrate->reaction_mix buffer Assay Buffer buffer->reaction_mix incubate Equilibrate Temperature reaction_mix->incubate add_enzyme Initiate Reaction incubate->add_enzyme measure_abs Measure Absorbance vs. Time add_enzyme->measure_abs calc_v0 Calculate Initial Velocity (V₀) measure_abs->calc_v0 mm_plot Michaelis-Menten Plot (V₀ vs. [S]) calc_v0->mm_plot km_vmax Determine Km and Vmax mm_plot->km_vmax cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cells Cells Expressing Labeled/Unlabeled GPCR plate_cells Plate Cells cells->plate_cells agonist GPCR Agonist (Serial Dilution) stimulate Stimulate with Agonist agonist->stimulate plate_cells->stimulate lyse Lyse Cells stimulate->lyse detect_cAMP Detect cAMP lyse->detect_cAMP read_signal Read Signal detect_cAMP->read_signal dose_response Dose-Response Curve read_signal->dose_response ec50 Determine EC50 dose_response->ec50

References

Navigating the Hapten Landscape: A Comparative Guide to Alternatives for DNP-PEG2-NHCO-C2-DBCO in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging hapten-based labeling methodologies, the selection of an appropriate hapten-conjugate is a critical determinant of experimental success. While DNP-PEG2-NHCO-C2-DBCO is a widely utilized reagent for strain-promoted alkyne-azide cycloaddition (SPAAC), a comprehensive evaluation of its alternatives is essential for optimizing labeling efficiency, signal intensity, and experimental outcomes. This guide provides an objective comparison of prominent alternatives—Biotin-DBCO, Fluorescein-DBCO, and Digoxigenin-DBCO—supported by experimental data and detailed protocols to inform reagent selection.

Performance Comparison of Hapten-DBCO Reagents

The choice of a hapten-DBCO reagent is dictated by the specific application, the biological context, and the desired detection method. The following table summarizes key performance characteristics of DNP-DBCO and its primary alternatives.

Hapten MoietyKey AdvantagesPotential ConsiderationsCommon Applications
DNP (Dinitrophenyl) High antigenicity, leading to robust signal amplification with anti-DNP antibodies.[1][]Potential for non-specific binding in some systems.Immunohistochemistry (IHC), in situ hybridization (ISH), cell surface labeling.
Biotin (B1667282) Extremely high affinity for streptavidin and avidin, enabling versatile and sensitive detection.[3]Endogenous biotin in certain tissues can lead to high background.[4]Cell surface labeling, protein purification, immunoassays.
Fluorescein Intrinsic fluorescence allows for direct detection without the need for secondary antibodies.Can be susceptible to photobleaching; lower signal amplification compared to antibody-based methods.Flow cytometry, fluorescence microscopy, direct visualization of labeled molecules.
Digoxigenin (DIG) Low endogenous presence in mammalian tissues, resulting in low background.[4]Requires anti-DIG antibodies for detection.In situ hybridization (ISH), immunohistochemistry (IHC).

Experimental Workflows and Signaling Pathways

Hapten-based labeling is a cornerstone of various biological assays. The general workflow involves the introduction of an azide-modified target molecule, which is then labeled with a hapten-DBCO reagent via a SPAAC reaction. Subsequent detection is achieved through the high-affinity binding of an anti-hapten antibody, often conjugated to a reporter molecule such as a fluorophore or an enzyme.

experimental_workflow cluster_labeling Labeling cluster_detection Detection Azide_Modified_Target Azide-Modified Target Molecule Labeled_Target Hapten-Labeled Target Azide_Modified_Target->Labeled_Target SPAAC Reaction Hapten_DBCO Hapten-DBCO (DNP, Biotin, etc.) Hapten_DBCO->Labeled_Target Detected_Signal Detectable Signal Labeled_Target->Detected_Signal Binding Anti_Hapten_Ab Anti-Hapten Antibody (e.g., anti-DNP) Anti_Hapten_Ab->Detected_Signal Reporter Reporter Molecule (Fluorophore, Enzyme) Reporter->Anti_Hapten_Ab conjugated to

A generalized workflow for hapten-based labeling and detection.

This versatile methodology can be integrated into various signaling pathway investigations. For instance, to study receptor internalization, a cell-surface receptor can be metabolically labeled with an azide-containing sugar, followed by tagging with a hapten-DBCO reagent. The subsequent internalization of the receptor can be tracked and quantified using anti-hapten antibodies.

signaling_pathway Cell_Surface Cell Surface Receptor Azide-Modified Receptor Cell_Surface->Receptor Labeled_Receptor Hapten-Labeled Receptor Receptor->Labeled_Receptor SPAAC Hapten_DBCO Hapten-DBCO Hapten_DBCO->Labeled_Receptor Endocytosis Endocytosis Labeled_Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Detection Detection with Anti-Hapten Ab Endosome->Detection

Investigating receptor internalization using hapten-based labeling.

Detailed Experimental Protocols

To facilitate a direct comparison of hapten-DBCO reagents, the following protocol outlines a method for labeling a model protein and assessing labeling efficiency.

Objective: To compare the labeling efficiency of DNP-DBCO, Biotin-DBCO, Fluorescein-DBCO, and Digoxigenin-DBCO on a model protein (e.g., Bovine Serum Albumin - BSA).

Materials:

  • Azide-modified BSA (prepared separately)

  • This compound

  • Biotin-PEG4-DBCO

  • Fluorescein-DBCO

  • Digoxigenin-DBCO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Spin desalting columns

  • Protein concentration assay kit (e.g., BCA)

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Reagents:

    • Dissolve each hapten-DBCO reagent in DMSO to a final concentration of 10 mM.

    • Prepare a 1 mg/mL solution of azide-modified BSA in PBS.

  • Labeling Reaction:

    • In separate microcentrifuge tubes, add 100 µL of the azide-modified BSA solution.

    • Add a 20-fold molar excess of each respective hapten-DBCO stock solution to the corresponding BSA tube.

    • Incubate the reactions for 2 hours at room temperature with gentle shaking.

  • Purification:

    • Remove the excess, unreacted hapten-DBCO reagent using a spin desalting column according to the manufacturer's instructions.

    • Elute the labeled protein in PBS.

  • Quantification of Labeling Efficiency (Degree of Labeling - DOL):

    • Measure the protein concentration of the purified, labeled BSA using a BCA assay.

    • Measure the absorbance of the labeled protein at the appropriate wavelength for each hapten:

      • DNP: ~360 nm

      • Fluorescein: ~494 nm

      • DBCO (for Biotin and Digoxigenin conjugates): ~309 nm

    • Calculate the DOL using the following formula: DOL = (A_hapten / ε_hapten) / (A_protein / ε_protein) Where A is the absorbance and ε is the molar extinction coefficient.

Note: For a comprehensive comparison, subsequent experiments should be performed to assess the signal-to-noise ratio in a relevant application (e.g., flow cytometry for cell surface labeling) and the stability of the conjugates over time.

Conclusion

The selection of a hapten-DBCO reagent is a critical step in designing robust and sensitive bioorthogonal labeling experiments. While DNP-DBCO offers excellent signal amplification capabilities, alternatives such as Biotin-DBCO, Fluorescein-DBCO, and Digoxigenin-DBCO provide distinct advantages in terms of detection strategies and background levels. By carefully considering the experimental context and performance characteristics outlined in this guide, researchers can make an informed decision to optimize their hapten-based labeling workflows. The provided experimental protocol offers a framework for direct, quantitative comparison, enabling the empirical determination of the most suitable reagent for a specific research application.

References

Safety Operating Guide

Proper Disposal of DNP-PEG2-NHCO-C2-DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of DNP-PEG2-NHCO-C2-DBCO is critical for ensuring laboratory safety and environmental compliance. Due to the presence of a dinitrophenyl (DNP) group, this compound requires handling as hazardous waste. The DNP moiety is recognized for its potential toxicity and reactivity.[1][2] This guide provides a step-by-step protocol for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the compound. If a specific SDS for this compound is unavailable, precautions should be based on the hazardous nature of the dinitrophenyl group.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect from potential splashes.

  • Hand Protection: Use chemical-resistant nitrile gloves. Double-gloving is recommended when handling the pure compound or concentrated solutions.[2]

  • Body Protection: A lab coat and closed-toe shoes are required to protect skin and clothing.

All handling of this compound, especially outside of a solution, should be conducted in a certified chemical fume hood to prevent inhalation of any aerosols or dust particles.

Hazard Profile Summary

The overall hazard profile of this compound is primarily dictated by the dinitrophenyl (DNP) group. While the polyethylene (B3416737) glycol (PEG) and dibenzocyclooctyne (DBCO) components are generally considered to have low toxicity, the DNP group introduces significant hazards.[3][4]

Hazard CategoryDescriptionGHS Pictograms
Acute Toxicity Dinitrophenyl compounds are classified as acutely toxic.[1][2]токсичен
Health Hazards May cause skin and serious eye irritation.[1] Long-term exposure to DNP compounds can pose risks to the central nervous and cardiovascular systems.[2]
Reactivity DNP compounds can be flammable and potentially explosive when dry, heated, or subjected to shock or friction.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

1. Waste Segregation:

  • Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams.[2][5] This is crucial to prevent potentially dangerous reactions.

  • Solid Waste: Collect all disposables that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, in a dedicated solid hazardous waste container lined with a plastic bag.[2][5]

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Ensure the container material is appropriate for the solvents used.

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • Associated hazards (e.g., "Toxic," "Irritant").[5]

    • The accumulation start date.

3. Storage of Hazardous Waste:

  • Store sealed waste containers in a designated and secure satellite accumulation area (SAA).[6]

  • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and incompatible materials.[1]

  • Ensure containers are tightly sealed to prevent the material from drying out, which could increase reactivity risks.[1]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1][4]

  • Provide them with the full chemical name and all available safety information.

  • Never attempt to dispose of this chemical down the drain or in the regular trash.[1] The PEG component can negatively impact wastewater treatment systems, and the DNP group is a significant environmental hazard.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

G cluster_start Waste Generation cluster_assessment Hazard Assessment cluster_disposal Disposal Pathway start Generate Waste Containing This compound assess Is the waste contaminated with this compound? start->assess hw_container Collect in a dedicated, labeled Hazardous Waste Container assess->hw_container Yes non_hw Dispose as Non-Hazardous Waste (per institutional guidelines) assess->non_hw No segregate Segregate Solid vs. Liquid Waste hw_container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup

Caption: Disposal workflow for this compound waste.

Experimental Protocols Cited

This guidance is based on established safety protocols for handling hazardous laboratory chemicals and not on specific experimental results. The core methodologies are derived from standard operating procedures for dinitrophenyl compounds and general chemical waste management guidelines provided by regulatory bodies and academic institutions.[2][6][8] The primary "experiment" in this context is the assessment of waste to determine its hazardous nature, which then dictates the appropriate disposal route.[3]

References

Personal protective equipment for handling Dnp-peg2-nhco-C2-dbco

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of DNP-PEG2-NHCO-C2-DBCO, a clickable hapten. Adherence to these procedures is critical for laboratory safety and experimental success.

Personal Protective Equipment (PPE)

To prevent skin and eye contact, inhalation, and ingestion when handling this compound, appropriate personal protective equipment is mandatory.[1] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRecommended PPE
Receiving and Storage - Nitrile or neoprene gloves- Lab coat- Safety glasses with side shields
Weighing and Aliquoting Powder - Nitrile or neoprene gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- Face mask or respirator (if not handled in a fume hood)
Dissolving in Solvent - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles
Performing Reactions - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles
Handling Waste - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles

Note: All personnel handling chemicals are required to wear, at a minimum, pants, closed-toe shoes, a lab coat, and eye protection.[1] For handling hazardous drugs, more stringent PPE such as coveralls, face shields, and respirators may be necessary.[1]

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the product name and information on the label match the order.

2. Storage:

  • Store the compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from strong acids, alkalis, and oxidizing agents.[1]

  • Please refer to the Certificate of Analysis for specific storage temperature recommendations, which may include refrigeration or freezing.

3. Handling and Use:

  • When weighing the solid compound, perform the task in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust particles.[1]

  • When dissolving the compound, do so within a fume hood to minimize exposure to solvent vapors.[1]

  • Ensure all reaction vessels are properly sealed or vented as appropriate for the specific reaction conditions.[1]

  • Avoid direct contact with the skin. In case of contact, wash the affected area thoroughly with soap and water.

  • Avoid inhalation. If inhalation occurs, move the individual to fresh air.

  • Avoid eye contact. If contact occurs, flush the eyes with water for at least 15 minutes.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.[1]

  • Solid Waste: Collect any solid waste, including empty containers and contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.

Experimental Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup Receiving Receiving Storage Storage Receiving->Storage Inspect Weighing Weighing Storage->Weighing Retrieve Dissolving Dissolving Weighing->Dissolving Aliquot Reaction Reaction Dissolving->Reaction Add to reaction Waste_Disposal Waste_Disposal Reaction->Waste_Disposal Terminate & Collect

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。